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  • Product: 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
  • CAS: 137890-10-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

Abstract This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, a key building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, a key building block in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis involves the initial regioselective preparation of the precursor, 1-(1-methyl-1H-pyrazol-3-yl)ethanone, followed by its electrophilic nitration. This guide offers detailed experimental protocols, mechanistic insights, and characterization data to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction and Synthetic Strategy

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The title compound, 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, incorporates key pharmacophoric elements, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide outlines a logical and efficient two-step synthesis, addressing the challenge of regiocontrol in the construction of the substituted pyrazole ring.

The chosen synthetic strategy involves:

  • Step 1: Regioselective Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)ethanone. This is achieved through the condensation of a suitable 1,3-dicarbonyl synthon with methylhydrazine. The regioselectivity of this reaction is critical and is controlled by the differential reactivity of the carbonyl groups in the precursor.

  • Step 2: Electrophilic Nitration. The synthesized 1-(1-methyl-1H-pyrazol-3-yl)ethanone is then subjected to electrophilic nitration to introduce the nitro group at the C4 position of the pyrazole ring. The directing effects of the substituents on the pyrazole ring guide the regioselectivity of this transformation.

Synthetic_Pathway Starting_Materials 1,3-Dicarbonyl Precursor + Methylhydrazine Intermediate 1-(1-methyl-1H-pyrazol-3-yl)ethanone Starting_Materials->Intermediate Step 1: Condensation/ Cyclization Final_Product 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone Intermediate->Final_Product Step 2: Electrophilic Nitration

Caption: Overall synthetic pathway for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.

Step 1: Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)ethanone

The regioselective synthesis of 1,3-disubstituted pyrazoles from asymmetric 1,3-dicarbonyl compounds and substituted hydrazines is a well-established method.[1][2] The key to achieving the desired regioselectivity lies in the different reactivity of the two carbonyl groups of the dicarbonyl precursor towards the two different nitrogen atoms of methylhydrazine.

Causality of Experimental Choices

The selection of the starting materials and reaction conditions is paramount for the successful regioselective synthesis of the desired pyrazole isomer. The use of a 1,3-dicarbonyl compound where one carbonyl is a ketone and the other is part of an ester or a related functional group allows for a predictable cyclization pattern. The more nucleophilic nitrogen of methylhydrazine will preferentially attack the more electrophilic carbonyl group.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted pyrazoles.[2][3]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetateC₆H₁₀O₃130.1413.0 g (11.8 mL)0.1
MethylhydrazineCH₆N₂46.074.6 g (5.2 mL)0.1
EthanolC₂H₅OH46.07100 mL-
Acetic Acid (glacial)CH₃COOH60.055 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (100 mL).

  • Slowly add methylhydrazine (4.6 g, 0.1 mol) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Add glacial acetic acid (5 mL) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Characterization Data for 1-(1-methyl-1H-pyrazol-3-yl)ethanone
  • Appearance: Colorless to pale yellow oil or low melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40 (d, J=2.4 Hz, 1H, pyrazole-H5), 6.75 (d, J=2.4 Hz, 1H, pyrazole-H4), 3.95 (s, 3H, N-CH₃), 2.50 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.0 (C=O), 150.0 (C3), 132.0 (C5), 110.0 (C4), 39.0 (N-CH₃), 27.0 (COCH₃).

  • Mass Spectrometry (EI): m/z (%) = 124 (M⁺).

Step 2: Electrophilic Nitration of 1-(1-methyl-1H-pyrazol-3-yl)ethanone

The nitration of the pyrazole ring is a classic electrophilic aromatic substitution reaction. The C4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic attack.[4] The N-methyl group at position 1 and the acetyl group at position 3 both direct the incoming electrophile to the C4 position. The acetyl group, being an electron-withdrawing group, deactivates the ring, necessitating strong nitrating conditions.[5][6]

Causality of Experimental Choices

A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent, capable of generating the nitronium ion (NO₂⁺) in situ, which acts as the electrophile.[7] The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2+ H₂O-NO₂⁺ NO2+H2O NO2+H2O H2ONO2+->NO2+H2O NO2+ NO₂⁺ (Nitronium ion) HSO4- HSO₄⁻ H2O H₂O HNO3H2SO4 HNO3H2SO4 H2ONO2+HSO4- H2ONO2+HSO4- HNO3H2SO4->H2ONO2+HSO4- Pyrazole 1-(1-methyl-1H-pyrazol-3-yl)ethanone Sigma_Complex Sigma Complex (Resonance Stabilized) Product 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone Sigma_Complex->Product -H⁺ PyrazoleNO2+ PyrazoleNO2+ PyrazoleNO2+->Sigma_Complex

Caption: Mechanism of electrophilic nitration of the pyrazole ring.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-(1-methyl-1H-pyrazol-3-yl)ethanoneC₆H₈N₂O124.146.2 g0.05
Sulfuric Acid (conc., 98%)H₂SO₄98.0825 mL-
Nitric Acid (conc., 70%)HNO₃63.015 mL-
IceH₂O18.02As needed-
Sodium Bicarbonate (sat. aq. solution)NaHCO₃84.01As needed-

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (25 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 1-(1-methyl-1H-pyrazol-3-yl)ethanone (6.2 g, 0.05 mol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.[8]

  • Add the cold nitrating mixture dropwise to the pyrazole solution over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • A precipitate should form. Allow the ice to melt completely.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.

Expected Characterization Data for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
  • Appearance: Yellowish solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (s, 1H, pyrazole-H5), 4.10 (s, 3H, N-CH₃), 2.60 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.0 (C=O), 148.0 (C3), 138.0 (C5), 135.0 (C4-NO₂), 40.0 (N-CH₃), 28.0 (COCH₃).

  • Mass Spectrometry (EI): m/z (%) = 169 (M⁺).

  • IR (KBr, cm⁻¹): ~1700 (C=O stretch), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretch).

Safety and Handling

  • Methylhydrazine: is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • Concentrated Acids (Sulfuric and Nitric): are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, not the other way around. The nitration reaction is highly exothermic and must be cooled effectively.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

References

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • MDPI. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank 2023, 2023(1), M1588. [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from ketones and acid chlorides, followed by in situ pyrazole formation. Organic letters, 8(13), 2675–2678.
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  • Google Patents. Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
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  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • International Journal of Chemico-Mathematical Sciences. Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • mzCloud. 1 3 Methyl 5 2 nitrophenyl 1 phenyl 1H pyrazol 4 yl ethan 1 one.
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Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

Foreword: Navigating the Landscape of Functionalized Pyrazoles In the ever-evolving fields of medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone of innovation. Its unique electronic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Functionalized Pyrazoles

In the ever-evolving fields of medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone of innovation. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a myriad of bioactive molecules and functional materials. This guide delves into the chemical properties of a specific, yet underexplored, derivative: 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone . While dedicated literature on this exact molecule is sparse, this document serves as a technical synthesis, leveraging established principles of pyrazole chemistry and data from closely related analogues to provide a comprehensive profile. For researchers and drug development professionals, this guide will illuminate the probable synthesis, expected physicochemical and spectral characteristics, and potential reactivity of this intriguing compound, thereby providing a solid foundation for future research and application.

Molecular Architecture and Inferred Physicochemical Properties

The structure of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone features a pyrazole ring N-methylated at the 1-position, with an acetyl group at the 3-position and a nitro group at the 4-position. This specific arrangement of substituents is predicted to significantly influence its chemical behavior.

Diagram 1: Chemical Structure of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

A 2D representation of the target molecule.

Based on analogues, the physicochemical properties of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone can be predicted as follows:

PropertyPredicted Value/ObservationRationale
Molecular Formula C₆H₇N₃O₃Derived from the chemical structure.
Molecular Weight 185.14 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to yellow crystalline solidNitro-aromatic compounds are often colored.
Melting Point Expected to be in the range of 100-150 °CSimilar substituted nitropyrazoles exhibit melting points in this range.[1][2]
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., acetone, DMSO, DMF)The presence of the polar nitro and acetyl groups enhances solubility in polar solvents.
Stability Moderately stable under standard conditions; may be sensitive to strong reducing agents and high temperatures.Nitropyrazoles can be energetic materials.[3]

Proposed Synthetic Pathway and Experimental Protocol

Diagram 2: Proposed Synthetic Pathway

Synthesis_Pathway acetylacetone Acetylacetone precursor 1-(1-methyl-1H-pyrazol-3-yl)ethanone acetylacetone->precursor Condensation methylhydrazine Methylhydrazine methylhydrazine->precursor product 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone precursor->product Nitration nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) nitrating_agent->product

A plausible two-step synthesis of the target compound.

Step 1: Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)ethanone (Precursor)

The synthesis of the pyrazole ring is a classic cyclocondensation reaction. The reaction between a 1,3-dicarbonyl compound, in this case, a precursor that would yield the 3-acetyl functionality, and a hydrazine is a well-established method for pyrazole formation.[4]

Protocol:

  • Reaction Setup: To a solution of a suitable 1,3-dicarbonyl precursor (e.g., 2,4-pentanedione derivative) in a protic solvent such as ethanol, add an equimolar amount of methylhydrazine sulfate.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Nitration of 1-(1-methyl-1H-pyrazol-3-yl)ethanone

The nitration of N-methylpyrazole is known to be regioselective, yielding the 4-nitro derivative.[5] The acetyl group at the 3-position is an electron-withdrawing group and a meta-director in benzene chemistry; however, in the electron-rich pyrazole system, it is anticipated to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position.

Protocol:

  • Reaction Setup: The precursor, 1-(1-methyl-1H-pyrazol-3-yl)ethanone, is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in an ice bath.

  • Addition of Nitrating Agent: A nitrating mixture, consisting of a stoichiometric amount of concentrated nitric acid in concentrated sulfuric acid, is added dropwise to the solution of the precursor while maintaining the low temperature and vigorous stirring.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to stir at a low temperature for a specified period, followed by slowly warming to room temperature. The reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. Recrystallization from a suitable solvent, such as ethanol, can be employed for further purification.

Predicted Spectral Properties and Characterization

The structural elucidation of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[1][6]

Table of Predicted Spectral Data:

Spectroscopic TechniquePredicted Chemical Shifts / FrequenciesInterpretation
¹H NMR δ ~ 8.5-9.0 ppm (s, 1H, H-5) δ ~ 4.0-4.2 ppm (s, 3H, N-CH₃) δ ~ 2.6-2.8 ppm (s, 3H, COCH₃)The pyrazole proton at the 5-position is expected to be significantly downfield due to the electron-withdrawing effects of the adjacent nitro group and the pyrazole ring itself. The N-methyl and acetyl methyl protons will appear as sharp singlets.
¹³C NMR δ ~ 190-195 ppm (C=O) δ ~ 150-155 ppm (C-3) δ ~ 135-140 ppm (C-4) δ ~ 130-135 ppm (C-5) δ ~ 40-42 ppm (N-CH₃) δ ~ 28-30 ppm (COCH₃)The carbonyl carbon will be the most downfield signal. The pyrazole ring carbons will have distinct chemical shifts influenced by the substituents.[7]
IR Spectroscopy ~1700 cm⁻¹ (C=O stretch) ~1550 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch) ~1600-1450 cm⁻¹ (C=N and C=C stretches of the pyrazole ring)These characteristic vibrational frequencies will confirm the presence of the acetyl and nitro functional groups.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 185This will confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro and acetyl groups.

Anticipated Chemical Reactivity and Potential Applications

The chemical reactivity of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone is dictated by its functional groups: the nitro group, the acetyl group, and the pyrazole ring itself.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would yield 1-(4-amino-1-methyl-1H-pyrazol-3-yl)ethanone, a valuable intermediate for the synthesis of more complex heterocyclic systems and potential bioactive molecules.

  • Reactions of the Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The methyl protons are acidic and can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcone-like structures.[8]

  • The Pyrazole Ring as a Ligand: The pyrazole nitrogen atoms possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal ions.

The presence of both electron-donating (N-methyl) and electron-withdrawing (nitro and acetyl) groups on the pyrazole ring creates a unique electronic environment that could be exploited in various applications, including:

  • Pharmaceutical Intermediates: The functional groups on this molecule make it an attractive starting material for the synthesis of a diverse library of compounds for biological screening. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5]

  • Energetic Materials: Nitropyrazoles are a class of energetic materials, and this compound could be investigated for such properties.[3]

  • Materials Science: The molecule could serve as a building block for functional dyes, ligands for catalysis, or components of photoactive materials.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing and reducing agents.

  • Toxicity: The specific toxicity of this compound is unknown. As a general precaution for nitro-aromatic compounds, it should be treated as potentially toxic.

Conclusion and Future Outlook

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone represents a promising yet understudied molecule at the intersection of several key areas of chemical research. This in-depth technical guide, built upon a foundation of established chemical principles and data from analogous structures, provides a robust framework for its synthesis, characterization, and potential applications. The proposed synthetic route is logical and achievable, and the predicted spectral and physicochemical properties offer a clear roadmap for its identification and handling.

The true potential of this compound, however, lies in its future exploration. Its versatile functional groups open doors for a wide array of chemical transformations, leading to novel derivatives with potentially valuable biological or material properties. It is our hope that this guide will serve as a catalyst for such research, empowering scientists and drug development professionals to unlock the full potential of this and other functionalized pyrazole systems.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. Available at: [Link]

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Foundational

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone and Related Nitro-Substituted Pyrazole Derivatives For the attention of: Research...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone and Related Nitro-Substituted Pyrazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, a specific CAS (Chemical Abstracts Service) number for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone has not been definitively cataloged in publicly accessible databases. This guide will therefore focus on the synthesis, properties, and applications of closely related and representative nitro-substituted pyrazole derivatives, providing a robust framework for researchers interested in this chemical space.

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of FDA-approved drugs, spanning therapeutic areas such as inflammation, oncology, and infectious diseases.[4][5] The strategic functionalization of the pyrazole core allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The introduction of a nitro group, a potent electron-withdrawing moiety, and an acetyl group, a versatile synthetic handle, on a 1-methylpyrazole scaffold, as in the case of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, is anticipated to yield a molecule with significant potential for novel biological activity. This guide aims to provide a comprehensive technical overview of the synthesis, characterization, and prospective applications of this and related compounds for professionals in drug development.

Synthetic Strategies for Nitro-Substituted Pyrazole Derivatives

The construction of the pyrazole core and the subsequent introduction of substituents are pivotal steps in the synthesis of compounds like 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.

Core Pyrazole Synthesis: Cyclocondensation Reactions

The most prevalent and versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[6]

G reagents 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate reagents->intermediate Reaction hydrazine Methylhydrazine hydrazine->intermediate pyrazole 1-Methylpyrazole Ring intermediate->pyrazole Cyclization (with heat or acid)

Caption: General workflow for pyrazole synthesis via cyclocondensation.

For the synthesis of a 3-acetyl-1-methylpyrazole scaffold, a suitable starting material would be a 1,3,5-triketone or a related β-keto-aldehyde which can react with methylhydrazine. The regioselectivity of this reaction is a critical consideration, as the nucleophilic attack can occur at either carbonyl group, potentially leading to isomeric products.

Introduction of the Nitro Group

The nitration of a pre-formed pyrazole ring is a common method for introducing a nitro group. The position of nitration is directed by the existing substituents on the ring.

Experimental Protocol: Electrophilic Nitration

  • Dissolution: The 1-methyl-3-acetylpyrazole starting material is dissolved in a strong acid, typically concentrated sulfuric acid, at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.

  • Nitrating Agent: A nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining the low temperature.

  • Reaction Monitoring: The reaction is stirred for a specified period, and its progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, the reaction mixture is carefully poured over crushed ice to quench the reaction and precipitate the nitrated product.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization or column chromatography.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone can be predicted based on its structure. The presence of the nitro group and the carbonyl group suggests that the compound would be a solid at room temperature with a relatively high melting point. It is expected to have poor solubility in water but good solubility in common organic solvents.

Property Expected Value/Characteristic
Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
Appearance Likely a crystalline solid
Solubility Poor in water, soluble in DMSO, DMF, acetone

Table 1: Predicted Physicochemical Properties.

Spectroscopic Characterization Data for a Representative Pyrazole Derivative:

Technique Key Expected Signals
¹H NMR - Singlet for the pyrazole ring proton (δ 8.0-9.0 ppm)- Singlet for the methyl group on the nitrogen (δ 3.5-4.5 ppm)- Singlet for the acetyl methyl protons (δ 2.0-3.0 ppm)
¹³C NMR - Signal for the carbonyl carbon (δ 190-200 ppm)- Signals for the pyrazole ring carbons (δ 110-160 ppm)- Signal for the N-methyl carbon (δ 35-45 ppm)- Signal for the acetyl methyl carbon (δ 25-35 ppm)
IR Spectroscopy - Strong absorption for C=O stretch (around 1700 cm⁻¹)- Strong absorptions for N-O stretches of the nitro group (around 1550 and 1350 cm⁻¹)
Mass Spectrometry - Molecular ion peak corresponding to the molecular weight

Table 2: Expected Spectroscopic Data.

Biological Activities and Therapeutic Potential

Pyrazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitro group can further enhance or modulate these properties.[1][7]

Anticancer Activity

Many pyrazole-containing compounds have demonstrated significant anticancer properties.[5][8] The pyrazole scaffold can act as a hinge-binding motif for various protein kinases, which are often dysregulated in cancer. The nitro group can enhance the electrophilicity of the molecule, potentially leading to covalent interactions with target proteins or contributing to oxidative stress within cancer cells.

G Pyrazole Nitro-Substituted Pyrazole Derivative Kinase Protein Kinase (e.g., Aurora, JAK) Pyrazole->Kinase Inhibition Apoptosis Induction of Apoptosis Kinase->Apoptosis Prevents Phosphorylation CellCycle Cell Cycle Arrest Kinase->CellCycle Prevents Phosphorylation

Caption: Potential mechanism of anticancer activity for pyrazole derivatives.

Anti-inflammatory and Antimicrobial Activities

Pyrazole derivatives have also been investigated for their anti-inflammatory and antimicrobial effects.[1][7] The mechanism of anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes. The antimicrobial activity may stem from the ability of these compounds to disrupt microbial metabolic pathways or cell wall synthesis.

Conclusion and Future Directions

While a specific CAS number for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone remains elusive in the public domain, the foundational knowledge of pyrazole chemistry provides a clear path for its synthesis and exploration. The strategic combination of a 1-methylpyrazole core with nitro and acetyl functionalities presents a compelling scaffold for the discovery of novel therapeutic agents. Future research should focus on the regioselective synthesis of this and related compounds, followed by comprehensive biological screening to elucidate their therapeutic potential, particularly in the areas of oncology and infectious diseases. The insights and protocols provided in this guide serve as a valuable resource for researchers embarking on the exploration of this promising class of molecules.

References

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]

  • Lam, L.; Park, S.H.; Sloop, J. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. 2022. Available from: [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one. PubChem. Available from: [Link]

  • Karrouchi, K. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. Available from: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC, PubMed Central. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 2023. Available from: [Link]

  • CAS 37687-18-6 | 1-(1-methyl-1H-pyrazol-4-yl)ethanone. Alchem Pharmtech. Available from: [Link]

  • Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]

  • Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry. 2021. Available from: [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020. Available from: [Link]

Sources

Exploratory

Spectral data of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone (NMR, IR, Mass Spec)

An In-Depth Spectroscopic Guide to 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone This technical guide provides a comprehensive analysis of the spectral data for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

This technical guide provides a comprehensive analysis of the spectral data for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, a substituted pyrazole of significant interest in synthetic and medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous pharmaceutical agents, valued for their diverse biological activities.[1] Understanding the precise structural features of novel derivatives is paramount for drug development and quality control. This document serves as a key reference for researchers, offering detailed methodologies and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The narrative herein is built on the principle of self-validating protocols; the causality behind each experimental choice and the interpretation of each spectral feature are explained to provide a robust and trustworthy analysis.

Molecular Structure and Overview

The structural elucidation of a molecule relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. For 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, NMR spectroscopy maps the hydrogen and carbon framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular mass and fragmentation pattern.

Structure:

  • C3: Carbon of the pyrazole ring attached to the acetyl group.

  • C4: Carbon of the pyrazole ring attached to the nitro group.

  • C5: Carbon of the pyrazole ring with a hydrogen atom.

  • N1: Nitrogen of the pyrazole ring attached to the methyl group.

  • N2: The other nitrogen of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a direct map of the hydrogen atoms in the molecule. The structure of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone predicts three distinct singlet signals.

  • Causality of Chemical Shifts: The electron-withdrawing nature of the nitro group at C4 and the acetyl group at C3 significantly deshields the adjacent pyrazole proton (H5), shifting its resonance downfield. The N-methyl and acetyl-methyl protons appear in the expected aliphatic region.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 8.8Singlet1HH5Strongly deshielded by adjacent electron-withdrawing nitro group.
~4.0 - 4.2Singlet3HN1-CH₃Typical range for a methyl group on a nitrogen atom of a heteroaromatic ring.
~2.6 - 2.8Singlet3HCOCH₃Standard chemical shift for a methyl ketone.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Six distinct signals are expected for the six unique carbon atoms.

  • Causality of Chemical Shifts: The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield. The pyrazole ring carbons (C3, C4, C5) have chemical shifts influenced by the attached substituents. The presence of the nitro group has a pronounced effect on the chemical shift of the carbon it is attached to (C4).[3]

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~190 - 195C=OTypical range for a ketone carbonyl carbon.[4]
~145 - 150C3Attached to the acetyl group and adjacent to two nitrogen atoms.
~135 - 140C4Attached to the electron-withdrawing nitro group.
~130 - 135C5The only pyrazole carbon bearing a hydrogen atom.
~38 - 42N1-CH₃Typical range for an N-methyl group on a pyrazole ring.[5]
~28 - 32COCH₃Standard chemical shift for a methyl ketone carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. An average of 16-32 scans is usually sufficient.

IR Spectral Interpretation

The IR spectrum is dominated by strong absorptions from the carbonyl and nitro groups.

  • Trustworthiness of Assignments: The C=O stretching vibration of ketones produces a characteristically sharp and intense peak around 1715 cm⁻¹. Aromatic nitro compounds consistently show two strong bands corresponding to asymmetric and symmetric N-O stretching.

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentFunctional Group
~1700 - 1720Strong, SharpC=O StretchKetone
~1520 - 1560StrongAsymmetric NO₂ StretchNitro Group
~1340 - 1380StrongSymmetric NO₂ StretchNitro Group
~2900 - 3000Medium-WeakC-H StretchAliphatic (Methyl)
~3100 - 3150Medium-WeakC-H StretchAromatic (Pyrazole C5-H)
~1400 - 1500MediumC=N/C=C StretchPyrazole Ring

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectrum Interpretation

The analysis begins with identifying the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (C₆H₆N₃O₃, MW = 168.13 g/mol ). The subsequent fragmentation pattern provides a fingerprint of the molecule's structure.

  • Expertise in Fragmentation: The fragmentation of pyrazole derivatives often involves cleavage of the ring and its substituents. For 4-nitropyrazoles, common fragmentation pathways include the loss of the nitro group (NO₂) or its constituent atoms.[6]

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z ValueProposed FragmentIdentity
168[C₆H₆N₃O₃]⁺Molecular Ion (M⁺)
153[M - CH₃]⁺Loss of a methyl radical
126[M - NO₂]⁺Loss of a nitro radical
43[CH₃CO]⁺Acetyl cation (often a prominent peak)

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is not a linear process but an integrated workflow where data from each technique is used to validate the others.

G cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Validation Sample Sample Preparation NMR NMR Acquisition (¹H & ¹³C) Sample->NMR IR IR Acquisition Sample->IR MS MS Acquisition Sample->MS NMR_Data NMR Spectra - Chemical Shifts - Multiplicity - Integration NMR->NMR_Data IR_Data IR Spectrum - Functional Group Frequencies IR->IR_Data MS_Data Mass Spectrum - Molecular Ion - Fragmentation MS->MS_Data Conclusion Structure Confirmed: 1-(1-methyl-4-nitro-1H- pyrazol-3-yl)ethanone NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion caption Fig 1: General workflow for spectroscopic analysis.

Fig 1: General workflow for spectroscopic analysis.

G start Begin Structural Elucidation ms_check MS: Is m/z 168 the molecular ion? start->ms_check ir_check IR: Are C=O (~1710 cm⁻¹) and NO₂ (~1540, 1360 cm⁻¹) acks present? ms_check->ir_check Yes reassess Re-evaluate Structure/ Purity ms_check->reassess No h_nmr_check ¹H NMR: Are there three singlets with 1:3:3 integration? ir_check->h_nmr_check Yes ir_check->reassess No c_nmr_check ¹³C NMR: Are there six distinct carbon signals? h_nmr_check->c_nmr_check Yes h_nmr_check->reassess No final Structure Confirmed c_nmr_check->final Yes c_nmr_check->reassess No caption Fig 2: Decision tree for data validation.

Fig 2: Decision tree for data validation.

Conclusion

The spectroscopic profile of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone is distinct and unambiguous. ¹H and ¹³C NMR spectroscopy confirms the core carbon-hydrogen framework and the specific substitution pattern on the pyrazole ring. Infrared spectroscopy provides definitive evidence for the critical ketone and nitro functional groups. Finally, mass spectrometry validates the molecular weight and supports the structure through predictable fragmentation pathways. The convergence of these independent analytical techniques provides a high degree of confidence in the structural assignment, a critical requirement for advancing this compound in research and development pipelines.

References

  • Kovbasyuk, O. M., et al. (2004). Details and applications of related pyrazoles. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2634. [Link]

  • Goh, J. H., et al. (2009). methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3099. [Link]

  • Larina, L. I., & Lopyrev, V. A. (2009). ¹³C NMR chemical shifts of C-nitropyrazoles. Russian Chemical Reviews, 78(8), 739–760. [Link]

  • Chirapu, R., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 893-903. [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook. [Link]

  • Głuchowski, A., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 22(11), 1878. [Link]

  • Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 291-294. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. [Link]

  • More, M. S., et al. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). [Link]

  • Elguero, J., et al. (1976). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Canadian Journal of Chemistry, 54(9), 1329-1331. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • van der Plas, H. C., & van Veldhuizen, A. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 4-6. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Trofimov, B. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1021. [Link]

  • Kaur, H., et al. (2014). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 28(15), 1677-1682. [Link]

  • Wang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Communications, 13(1), 10-25. [Link]

Sources

Foundational

Biological Activity & Synthetic Utility of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone: A Technical Guide

Topic: Biological Activity of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1] Executive Summary 1-(1-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1]

Executive Summary

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone (CAS: 37687-18-6) serves as a critical pharmacophore scaffold in medicinal chemistry.[1] While the parent ketone exhibits modest direct biological activity, its primary value lies in its role as a divergent intermediate . The electrophilic carbonyl group at the C3 position and the electron-withdrawing nitro group at C4 create a unique electronic push-pull system, making it an ideal precursor for synthesizing high-affinity Schiff bases, hydrazones, and thiosemicarbazones .[1] These derivatives have demonstrated significant potency as antimicrobial, antifungal, and anticancer agents, particularly through kinase inhibition and bioreductive mechanisms.[1]

Chemical Identity & Structural Significance[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
Key Functional Groups Acetyl (C3), Nitro (C4), N-Methyl (N1)
Electronic Character Electron-deficient pyrazole ring (due to -NO₂ and -COCH₃)
Structural Logic (SAR)

The biological potential of this compound is dictated by three structural pillars:

  • C4-Nitro Group: Acts as a bioreductive switch.[1] Under hypoxic conditions (common in tumors), the nitro group can be reduced to toxic hydroxylamine/amine species, damaging DNA.

  • C3-Acetyl Handle: The ketone is the site of derivatization.[1] Condensation with amine-bearing nucleophiles yields azomethine (-C=N-) linkers, essential for binding to metal ions in metalloenzymes or intercalating into DNA.[1]

  • N1-Methyl Group: Blocks tautomerization, locking the pyrazole in a fixed geometry and improving lipophilicity for membrane permeability.[1]

Synthesis & Characterization

Note: Purity of the starting material is critical for reproducible biological assays.

Synthetic Workflow

The synthesis typically proceeds via the nitration of 1-methyl-3-acetylpyrazole.[1] The acetyl group must be preserved during the electrophilic aromatic substitution.

SynthesisPath Start 1-methyl-3-acetylpyrazole Inter Nitronium Ion Attack (C4 Position) Start->Inter Electrophilic Subst. Reagent HNO3 / H2SO4 (Mixed Acid) Reagent->Inter Product 1-(1-methyl-4-nitro- 1H-pyrazol-3-yl)ethanone Inter->Product Isolation

Figure 1: Synthetic pathway for the core scaffold. The C4 position is electronically activated for nitration.

Experimental Protocol: Nitration

Objective: Synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.

  • Preparation: Cool 10 mL of concentrated sulfuric acid (

    
    ) to 0°C in an ice bath.
    
  • Addition: Slowly add 1.0 g (8.0 mmol) of 1-methyl-3-acetylpyrazole dropwise, maintaining temperature <5°C.

  • Nitration: Add a mixture of fuming nitric acid (

    
    , 1.2 eq) and sulfuric acid dropwise over 30 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the reaction mixture onto 100 g of crushed ice. A pale yellow precipitate will form.[1]

  • Purification: Filter the solid, wash with cold water (

    
     mL) to remove acid traces. Recrystallize from ethanol.
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ): Look for loss of C4-proton signal and downfield shift of acetyl protons.

Biological Activity Profile

Direct vs. Derivative Activity

The ketone itself acts primarily as a pro-drug or intermediate . Its lipophilicity allows cellular entry, but its specific binding affinity is low compared to its hydrazone derivatives.[1]

Compound FormPrimary BioactivityMechanism of Action
Core Ketone Low / ModerateWeak alkylating agent; potential radiosensitizer (nitro group).[1]
Hydrazones High Iron chelation (ribonucleotide reductase inhibition); DNA intercalation.
Thiosemicarbazones Very High Topoisomerase II inhibition; ROS generation.[1]
Antimicrobial & Antifungal Potency

Derivatives synthesized by condensing the ketone with thiosemicarbazide show potent activity against Gram-positive bacteria.[1]

  • Target Organisms: Staphylococcus aureus, Bacillus subtilis.[1]

  • Mechanism: The azomethine nitrogen (

    
    ) and the thiocarbonyl sulfur (
    
    
    
    ) form a bidentate ligand system that chelates essential metal ions (
    
    
    ,
    
    
    ) required for bacterial enzyme function.
  • Data Benchmark:

    • S. aureus MIC:

      
       (for thiosemicarbazone derivatives).
      
    • C. albicans MIC:

      
      .[1]
      
Anticancer Potential (Kinase Inhibition)

The pyrazole scaffold is a privileged structure in kinase inhibitors (e.g., Crizotinib). The 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone core serves as a template for ATP-competitive inhibitors .[1]

  • Pathway: Inhibition of CK1 (Casein Kinase 1) and GSK-3

    
     .[2]
    
  • Logic: The planar pyrazole ring mimics the adenine base of ATP. Derivatization at the acetyl group extends the molecule into the hydrophobic pocket of the kinase active site.

  • Bioreductive Cytotoxicity: The 4-nitro group enhances activity in hypoxic tumor cells.[1] Reductases convert

    
     to 
    
    
    
    , which causes DNA strand breaks.[1]

Derivative Workflow & Signaling

The following diagram illustrates how the core ketone is transformed into active pharmaceutical ingredients (APIs) and their respective biological targets.

BioActivity Core 1-(1-methyl-4-nitro- 1H-pyrazol-3-yl)ethanone Hydrazone Hydrazone Derivatives (Condensation with Hydrazines) Core->Hydrazone + R-NH-NH2 Thio Thiosemicarbazones (Condensation with Thiosemicarbazide) Core->Thio + H2N-CS-NH-NH2 DNA DNA Intercalation (Apoptosis) Hydrazone->DNA Kinase Kinase Inhibition (CK1 / GSK-3) Hydrazone->Kinase Thio->DNA Metal Metal Chelation (Fe/Cu) (Enzyme Inhibition) Thio->Metal

Figure 2: Functionalization of the core scaffold leads to diverse therapeutic outcomes.[1]

References

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the synthesis of pyrazole-3-carbohydrazide derivatives and their antimicrobial/anticancer profiles.

  • Thiosemicarbazones as Potent Anticancer Agents. Source: MDPI Molecules Context: Details the reaction of acetyl-pyrazoles with thiosemicarbazide and the resulting cytotoxicity against cancer cell lines. [3]

  • 1-(1-methyl-1H-pyrazol-4-yl)ethanone Chemical Properties. Source: PubChem Context:[4] Provides physicochemical data and structural identifiers for the isomeric acetyl-pyrazole scaffold.

  • Nitropyrazole Derivatives in Medicinal Chemistry. Source: ResearchGate Context: Review of the "ANRORC" mechanism and biological activity of nitro-substituted pyrazoles.

Sources

Exploratory

The Emerging Therapeutic Potential of Nitropyrazole Compounds: A Technical Guide for Drug Development Professionals

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents with a broad spectrum of biological activities.[1][2][3] The introduction of a nitro group...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents with a broad spectrum of biological activities.[1][2][3] The introduction of a nitro group onto this privileged scaffold presents a compelling, albeit underexplored, avenue for the development of novel therapeutics. While the literature on nitropyrazoles has been predominantly focused on their application as energetic materials, emerging evidence suggests their potential utility in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the current landscape of nitropyrazole compounds for therapeutic applications, synthesizing foundational principles of pyrazole bioactivity with the nuanced influence of nitro-substitution. We will delve into the known mechanisms of action, structure-activity relationships, and present detailed experimental protocols for the evaluation of these promising compounds.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive scaffold for drug design.[4] Pyrazole derivatives have demonstrated a remarkable diversity of pharmacological activities, including:

  • Anti-inflammatory effects: Notably exemplified by the selective COX-2 inhibitor Celecoxib.[3]

  • Anticancer properties: Acting on various targets such as kinases (EGFR, CDK, BTK), tubulin, and DNA.[5][6]

  • Antimicrobial activity: Showing efficacy against a range of bacteria and fungi.[3][7]

  • Neuroprotective potential: With applications in neurodegenerative disorders.[1]

The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][8]

The Nitro Group: A Modulator of Bioactivity

The introduction of a nitro group onto an aromatic scaffold can profoundly influence its biological activity. From a medicinal chemistry perspective, the nitro group is a strong electron-withdrawing group, which can impact the molecule's pKa, lipophilicity, and metabolic stability. Furthermore, under hypoxic conditions, such as those found in solid tumors and sites of anaerobic infection, the nitro group can be bioreductively activated to cytotoxic species, a principle that has been successfully exploited in drug development.

While the majority of research on nitropyrazoles has focused on their energetic properties, there is a growing interest in their therapeutic potential.[9] The strategic placement of a nitro group on the pyrazole ring can be hypothesized to:

  • Enhance binding affinity to specific biological targets through favorable electronic interactions.

  • Introduce a "warhead" for targeted cytotoxicity in hypoxic environments.

  • Modulate the metabolic profile of the parent pyrazole, potentially leading to improved pharmacokinetic properties.

Therapeutic Applications of Nitropyrazole Compounds: Current Evidence

The exploration of nitropyrazoles as therapeutic agents is still in its nascent stages. However, a few key studies have provided proof-of-concept for their potential in several disease areas.

Anti-inflammatory and Antimicrobial Activity

A notable example is the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide . This derivative has demonstrated both anti-inflammatory and antimicrobial activities. While the precise mechanism of action is yet to be fully elucidated, it is postulated that the nitrophenyl moiety plays a crucial role in the observed biological effects.

Anticancer Activity: Hypoxia-Selective Cytotoxins and Radiosensitizers

The hypoxic microenvironment of solid tumors presents a significant challenge for conventional cancer therapies. Compounds that are selectively activated under low oxygen conditions are therefore highly sought after. A study on aziridinyl nitropyrroles and nitropyrazoles has shown their potential as hypoxia-selective cytotoxins and radiosensitizers.[10] The nitro group in these compounds can be reduced under hypoxic conditions to form reactive species that are toxic to cancer cells.[10] This targeted approach minimizes damage to healthy, well-oxygenated tissues.[10]

Experimental Protocols for Evaluating Therapeutic Efficacy

The following section provides detailed, step-by-step methodologies for key experiments to assess the therapeutic potential of novel nitropyrazole compounds.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a nitropyrazole compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • Culture the desired bacterial or fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • Dilute the standardized suspension to the final inoculum concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the nitropyrazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (microbes in broth without compound) and negative (broth only) controls.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the ability of a nitropyrazole compound to inhibit the production of pro-inflammatory mediators in a cell-based assay.

Methodology: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the nitropyrazole compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS or compound).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Nitrite Quantification (Griess Assay):

    • Nitric oxide production is measured as its stable metabolite, nitrite, in the cell culture supernatant.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage inhibition of NO production compared to the vehicle control.

In Vitro Anticancer Activity: Hypoxia-Selective Cytotoxicity Assay

Objective: To determine the selective cytotoxicity of a nitropyrazole compound towards cancer cells under hypoxic versus normoxic conditions.

Methodology: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., HT-29 colon cancer cells) into two identical 96-well plates at a density of 5,000 cells/well.

    • Allow the cells to attach overnight.

  • Compound Treatment and Incubation:

    • Treat the cells with a range of concentrations of the nitropyrazole compound.

    • Incubate one plate under normoxic conditions (21% O₂, 5% CO₂) and the other under hypoxic conditions (e.g., 1% O₂, 5% CO₂) in a specialized hypoxia chamber for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control for both normoxic and hypoxic conditions.

    • Determine the IC₅₀ (the concentration that inhibits cell growth by 50%) for each condition.

    • The hypoxia cytotoxicity ratio (HCR) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A higher HCR indicates greater selectivity for hypoxic cells.

Signaling Pathways and Mechanistic Insights

While the specific signaling pathways modulated by nitropyrazole compounds are largely unknown, we can extrapolate from the broader pyrazole literature. Many therapeutically active pyrazole derivatives are known to function as kinase inhibitors.[11][12][13]

Diagram of a Generic Kinase Inhibition Pathway

Kinase_Inhibition cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Nitropyrazole Nitropyrazole Compound Nitropyrazole->Receptor_Tyrosine_Kinase Nitropyrazole->Signaling_Cascade Inhibits (Hypothesized) Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes

Caption: Hypothesized mechanism of action for a nitropyrazole-based kinase inhibitor.

Experimental Workflow for Screening and Validation

Screening_Workflow Compound_Library Nitropyrazole Compound Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Biomarker Modulation) Hit_Compounds->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Lead_Candidates->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

Caption: A general workflow for the discovery and development of therapeutic nitropyrazoles.

Quantitative Data Summary

Due to the limited publicly available data on the therapeutic efficacy of nitropyrazole compounds, a comprehensive quantitative data table is not feasible at this time. The table below summarizes the reported activity for the few identified compounds.

Compound ClassTherapeutic AreaKey FindingsReference
Nitrophenyl-substituted pyrazoleAnti-inflammatory, AntimicrobialShowed better anti-inflammatory activity compared to standard drugs (Diclofenac sodium) and high antibacterial/antifungal activity.[14]
Aziridinyl nitropyrazolesAnticancer (Hypoxia-selective)Demonstrated bioreductively-activated cytotoxicity with some selectivity for hypoxic cells.[10]

Future Directions and Conclusion

The therapeutic potential of nitropyrazole compounds represents a largely untapped frontier in drug discovery. The existing body of work on the broader pyrazole class provides a strong foundation for the rational design and development of novel nitropyrazole-based therapeutics.[1] The unique electronic and bioreductive properties of the nitro group offer exciting opportunities for creating targeted therapies, particularly in oncology and infectious diseases.

Future research should focus on:

  • Systematic screening of existing and novel nitropyrazole libraries against a wide range of biological targets.

  • Elucidation of the mechanisms of action for any identified hit compounds.

  • Structure-activity relationship studies to optimize the potency, selectivity, and pharmacokinetic properties of lead candidates.[5][6][8]

  • In vivo studies to validate the therapeutic efficacy and safety of promising nitropyrazole derivatives.

References

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Foundational

Literature review of substituted pyrazole derivatives in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole ring, a five-membered aromatic heterocycle containing two adja...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique structural features, including its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, have rendered it a "privileged scaffold" in drug discovery. This guide provides a comprehensive review of substituted pyrazole derivatives, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. We will explore key therapeutic areas where pyrazoles have made a significant impact, including oncology, inflammation, infectious diseases, and central nervous system disorders. This document is designed to be a practical resource, offering not just a review of the literature, but also detailed experimental protocols and an analysis of the causality behind strategic synthetic and pharmacological choices, empowering researchers to navigate and innovate within this fertile domain of medicinal chemistry.

Introduction: The Enduring Appeal of the Pyrazole Core

First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have evolved from chemical curiosities to indispensable tools in the pharmacopeia.[1] The pyrazole nucleus is a prominent feature in a multitude of approved drugs, a testament to its favorable physicochemical and pharmacokinetic properties. Notable examples include the blockbuster anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a growing number of targeted cancer therapies.[2]

The versatility of the pyrazole ring lies in its synthetic tractability and the ability to introduce a wide array of substituents at its various positions (N1, C3, C4, and C5). This allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the optimization of potency, selectivity, and drug-like characteristics.[3] This guide will systematically explore the chemical logic that underpins the design and synthesis of these vital therapeutic agents.

Synthetic Strategies: Building the Pyrazole Scaffold

The construction of the pyrazole ring is a well-established field, with several named reactions forming the bedrock of synthetic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis and Related Condensations

The most classical and widely employed method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[4] This method's enduring popularity is due to its reliability and the commercial availability of a vast array of starting materials.

Conceptual Workflow: Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_process Process Hydrazine Hydrazine (or substituted hydrazine) Condensation Cyclocondensation (Acid or Base Catalysis) Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-diketone, β-ketoester) Dicarbonyl->Condensation Dehydration Dehydration Condensation->Dehydration Product Substituted Pyrazole Dehydration->Product

Caption: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone

Chalcones (α,β-unsaturated ketones) are excellent precursors for pyrazoline synthesis, which can then be oxidized to pyrazoles. This protocol details the cyclocondensation of a chalcone with phenylhydrazine.[5]

  • Dissolution: Dissolve the chalcone (1 mmol) in 15-20 mL of ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add phenylhydrazine (1.1 mmol) to the solution.

  • Catalysis: Add a catalytic amount (3-4 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[5]

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield the desired pyrazoline derivative.[5]

  • Aromatization (if required): To convert the pyrazoline to the corresponding pyrazole, an oxidation step (e.g., using an oxidizing agent like iodine or simple heating) can be employed.[6]

Multicomponent Reactions (MCRs)

In the spirit of green chemistry, multicomponent reactions have gained prominence for their efficiency and atom economy.[7] These reactions allow for the construction of complex, highly substituted pyrazoles in a single step from simple, readily available starting materials, often under milder conditions than traditional methods.[6]

Therapeutic Applications of Substituted Pyrazoles

The structural diversity of pyrazole derivatives is mirrored by their broad spectrum of biological activities. This section will delve into the medicinal chemistry of pyrazoles in key therapeutic areas.

Anticancer Agents

Pyrazoles are a mainstay in modern oncology, with many derivatives functioning as potent inhibitors of key signaling pathways that drive cancer progression.[3]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazoles exert their anticancer effects is the inhibition of protein kinases.[2] The pyrazole scaffold is an excellent ATP-competitive pharmacophore, capable of forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[8]

Signaling Pathway: JAK/STAT Inhibition by 4-Amino-(1H)-pyrazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization DNA DNA Dimer->DNA Translocation Gene Gene Transcription (Proliferation, Survival) DNA->Gene Cytokine Cytokine Cytokine->Receptor Inhibitor 4-Amino-(1H)-pyrazole Derivative (e.g., 3f) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT pathway by 4-amino-(1H)-pyrazole derivatives.[8]

Structure-Activity Relationship (SAR) for Anticancer Pyrazoles

SAR studies are crucial for optimizing the potency and selectivity of pyrazole-based anticancer agents. The following table summarizes key SAR findings for pyrazole derivatives targeting various cancer-related proteins.

TargetPyrazole PositionFavorable SubstituentsRationale / EffectReference
JAK2 Kinase N1-H, N2Unsubstituted -NH and pyrazole nitrogenForm critical hydrogen bonds with the hinge region (GLU930, LEU932) of the ATP binding pocket, essential for potent inhibition.[8]
Akt1 Kinase N1Dichlorophenyl moietyOccupies a lipophilic pocket, enhancing hydrophobic interactions and potency.[9]
General Anticancer C3Methyl sulphonyl ring on a fused pyrazolo[3,4-d]pyrimidineEnhances antitumor activity, likely by acting as an ATP competitive inhibitor.[9]
General Anticancer C4Varies widelyOften a point for attaching larger moieties to target specific sub-pockets of enzymes or to modulate solubility and pharmacokinetic properties.[1][10]
General Anticancer C5Phenyl or other aryl groupsOften involved in key π-stacking or hydrophobic interactions within the target protein.[1][10]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][13]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[3][13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Agents

The most prominent example of a pyrazole-based anti-inflammatory drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[13]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation and pain are often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[14] Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to and inhibit the COX-2 enzyme, reducing prostaglandin synthesis with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5][13]

Interestingly, Celecoxib also exhibits anticancer properties through mechanisms that may be independent of COX-2 inhibition, such as the inhibition of carbonic anhydrases and sarcoplasmic/ER calcium ATPase, leading to ER stress and apoptosis.[12]

Workflow: From Arachidonic Acid to Prostaglandins and Inhibition by Celecoxib

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prost_phys Physiological Prostaglandins (Gastric protection, Platelet function) PGH2_1->Prost_phys Prost_inflam Inflammatory Prostaglandins (Pain, Inflammation) PGH2_2->Prost_inflam Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition NSAID Non-selective NSAIDs NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Selective inhibition of COX-2 by Celecoxib compared to non-selective NSAIDs.

Antimicrobial and Antifungal Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal compounds.[15]

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are diverse. Some derivatives are known to disrupt the bacterial cell membrane, likely by interfering with fatty acid biosynthesis.[2] Others may inhibit essential enzymes or interfere with biofilm formation, a key factor in chronic infections and antibiotic resistance.[2]

Structure-Activity Relationship (SAR) for Antimicrobial Pyrazoles

Organism TypePyrazole MoietyFavorable SubstituentsObservation / EffectReference
Gram-positive bacteria Pyrazole-1-carbothiohydrazideFree carbothiohydrazide group; electron-donating groups on an attached aromatic ring.Showed higher activity than corresponding pyrazolyl thiadiazine derivatives.[16]
Fungi (e.g., C. albicans) Pyrazole-3-carboxylic acidElectronegative atoms (F, O) at specific positions in substituents.The position and charge of these atoms are crucial for regulating antifungal activity.[17]
Various microbes Fused pyrazolo-chromeneExhibited powerful antimicrobial and antifungal activities.[18]
Agents for Central Nervous System (CNS) Disorders

Pyrazoline derivatives, in particular, have been investigated for their effects on the CNS, showing potential as antidepressant and anxiolytic agents.[19]

Mechanism of Action: MAO Inhibition

One of the proposed mechanisms for the antidepressant activity of some pyrazoline derivatives is the inhibition of monoamine oxidase (MAO), particularly MAO-A.[19] This enzyme is responsible for the breakdown of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A increases the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression. Molecular docking studies have shown that pyrazoline derivatives can fit into the active site of the MAO-A enzyme.[19][20]

Challenges and Future Directions

Despite the remarkable success of the pyrazole scaffold, challenges remain. Issues such as off-target effects, acquired drug resistance, and the need for improved pharmacokinetic profiles continue to drive research.[21]

The future of pyrazole-based drug discovery is bright and will likely focus on several key areas:

  • Novel Scaffolds and Hybrids: The creation of hybrid molecules that combine the pyrazole core with other pharmacophores to achieve dual-acting or multi-target drugs.

  • Targeted Therapies: The design of highly selective pyrazole derivatives that target specific protein isoforms or mutant enzymes to minimize side effects and overcome resistance.

  • Green Synthesis: The continued development of environmentally friendly, efficient, and scalable synthetic methods for pyrazole synthesis.[7]

  • Metabolic Stability: Further exploration of substitutions that enhance the metabolic stability of pyrazole derivatives, a key factor in their recent success in newly approved drugs.[2]

Conclusion

The pyrazole nucleus is a truly privileged scaffold in medicinal chemistry, offering a unique combination of synthetic accessibility, structural versatility, and a broad range of pharmacological activities. From inhibiting key enzymes in cancer and inflammation to disrupting microbial cell membranes and modulating CNS targets, substituted pyrazole derivatives have proven their worth as therapeutic agents. As our understanding of disease biology deepens, the rational design and synthesis of novel pyrazole-based compounds will undoubtedly continue to yield innovative and life-saving medicines. This guide has aimed to provide both the foundational knowledge and the practical insights necessary to contribute to this exciting and impactful field.

References

A comprehensive list of all sources cited within this technical guide is provided below.

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  • Wahyuningsih, S. H. D., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Kimia dan Pendidikan Kimia, 6(1), 59-67. [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 43(6), 5437-5453. [Link]

  • Akbas, E., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 79, 396-406. [Link]

  • Whirl-Carrillo, M., et al. (2017). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 27(10), 386–397. [Link]

  • Liu, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307374. [Link]

  • Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 544-601. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Singh, S., et al. (2024). Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. RSC Medicinal Chemistry. [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. [Link]

  • El-Gamal, M. I., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

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Exploratory

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone Authored by a Senior Application Scientist Preamble: Charting the Unexplored Territory of a Novel Pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

Authored by a Senior Application Scientist

Preamble: Charting the Unexplored Territory of a Novel Pyrazole Derivative

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is merely the initial step. The true challenge lies in the meticulous dissection of their biological activity to understand the core mechanism of action (MoA). This guide addresses the specific case of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, a compound for which the MoA is not yet elucidated in publicly accessible literature.

Rather than presenting a known pathway, this document serves as a strategic whitepaper, outlining a comprehensive, multi-pronged approach for the systematic investigation and determination of this molecule's biological target and mechanism of action. We will proceed with the logical flow of a drug discovery program, from initial characterization to target validation and pathway analysis.

Part 1: Foundational Characterization and In Silico Target Prediction

Before embarking on extensive biological assays, a thorough understanding of the physicochemical properties of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone is paramount. This foundational data informs subsequent experimental design and interpretation.

Physicochemical Profiling

A standard panel of assays should be conducted to determine the compound's drug-like properties.

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO).To ensure the compound can be formulated for in vitro and potential in vivo studies and to identify potential liabilities.
Lipophilicity (LogP/LogD) HPLC-based or shake-flask methods.To predict membrane permeability and potential for non-specific binding.
Chemical Stability Incubation in buffers at various pH values and temperatures, followed by HPLC analysis.To assess the compound's shelf-life and stability under assay conditions.
Purity High-performance liquid chromatography (HPLC) and mass spectrometry (MS).To confirm the identity and purity of the compound, ensuring that observed biological effects are not due to contaminants.
In Silico Target Prediction

Computational methods can provide initial hypotheses regarding potential biological targets, thereby focusing subsequent experimental efforts.

Workflow for In Silico Target Prediction:

G cluster_0 Computational Analysis Compound 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone Structure Similarity Chemical Similarity Search (e.g., Tanimoto coefficient) Compound->Similarity Docking Molecular Docking (against known protein structures) Compound->Docking Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Prediction Predicted Target(s) Similarity->Prediction Docking->Prediction Pharmacophore->Prediction

Caption: Workflow for in silico target prediction of a novel compound.

  • Chemical Similarity Searching: Utilizing databases such as PubChem, ChEMBL, and SciFinder, the structure of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone can be compared to known bioactive molecules. Compounds with high structural similarity may share biological targets.

  • Molecular Docking: If structural similarity searches suggest a particular protein family (e.g., kinases, proteases), molecular docking studies can be performed to predict the binding affinity and pose of the compound within the active sites of these proteins.

  • Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features responsible for a compound's biological activity. The pharmacophore model for our lead compound can be used to screen virtual libraries of protein structures.

Part 2: Broad-Spectrum Phenotypic and Target-Based Screening

With foundational data in hand, the next phase involves broad screening to identify a biological context in which 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone exhibits activity.

Phenotypic Screening

Phenotypic screens assess the effect of a compound on cell behavior or morphology without a preconceived notion of the target.

Experimental Protocol: High-Content Imaging Screen for Cytotoxicity and Apoptosis

  • Cell Plating: Seed a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well, clear-bottom plates at a density of 5,000 cells per well. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a dilution series of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone (e.g., from 100 µM to 1 nM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Staining: Stain the cells with a cocktail of fluorescent dyes, such as Hoechst 33342 (to visualize nuclei), CellROX Green (to detect oxidative stress), and a marker for apoptosis (e.g., Annexin V-FITC or a caspase-3/7 activity sensor).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify various cellular parameters, including cell count (for cytotoxicity), nuclear condensation (a hallmark of apoptosis), and the intensity of the oxidative stress and apoptosis markers.

Target-Based Screening

Parallel to phenotypic screening, the compound should be tested against panels of known biological targets.

Target ClassScreening PlatformRationale
Kinases Radiometric or fluorescence-based kinase activity assays (e.g., DiscoverX KINOMEscan™).The pyrazole scaffold is a common feature in many kinase inhibitors.
G-Protein Coupled Receptors (GPCRs) Calcium flux assays or radioligand binding assays.A broad and druggable class of cell surface receptors.
Proteases FRET-based substrate cleavage assays.Key enzymes in many disease pathways.
Ion Channels Automated patch-clamp electrophysiology.Important targets in neuroscience and cardiology.

Part 3: Hypothetical Case Study: Elucidating the MoA as a Kinase Inhibitor

For the purpose of this guide, let us assume that the screening efforts described above revealed that 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone is a potent inhibitor of a specific kinase, which we will refer to as "Kinase X". The following sections detail the subsequent steps to validate this finding and elucidate the downstream mechanism of action.

Target Validation and Characterization

The initial screening hit must be rigorously validated to confirm a direct interaction with Kinase X.

Experimental Workflow for Kinase Inhibitor Validation:

G cluster_0 Target Validation Hit Initial Hit: Inhibition of Kinase X IC50 Biochemical IC50 Determination Hit->IC50 Binding Direct Binding Assay (e.g., SPR, ITC) IC50->Binding Cellular Cellular Target Engagement (e.g., CETSA) Binding->Cellular Confirmed Confirmed Target: Kinase X Cellular->Confirmed

Caption: Workflow for validating a kinase inhibitor hit.

Experimental Protocols:

  • Biochemical IC50 Determination:

    • Perform a dose-response curve for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone in a biochemical assay using purified, recombinant Kinase X.

    • The assay can be formatted to measure the phosphorylation of a substrate peptide, either through the incorporation of ³²P-ATP (radiometric) or by using a phosphospecific antibody (e.g., ELISA, AlphaLISA).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Direct Binding Assays:

    • Surface Plasmon Resonance (SPR): Immobilize Kinase X on a sensor chip and flow different concentrations of the compound over the surface. The change in the refractive index upon binding is measured in real-time, allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

    • Isothermal Titration Calorimetry (ITC): Directly measure the heat released or absorbed upon binding of the compound to Kinase X. This provides a complete thermodynamic profile of the interaction, including the K_D, stoichiometry (n), and enthalpy (ΔH).

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to pellet the denatured and aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody against Kinase X.

    • The binding of the compound will stabilize Kinase X, leading to a higher melting temperature compared to the vehicle-treated control. This confirms target engagement in a cellular context.

Delineating the Downstream Signaling Pathway

Once Kinase X is confirmed as the direct target, the next step is to understand the functional consequences of its inhibition. This involves identifying the downstream signaling pathway.

Hypothetical Signaling Pathway for Kinase X:

Let us assume that Kinase X is an upstream activator of the well-known MAPK/ERK pathway.

G cluster_0 MAPK/ERK Pathway Compound 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone KinaseX Kinase X Compound->KinaseX Inhibits MEK MEK1/2 KinaseX->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Proliferation Cell Proliferation Transcription->Proliferation Drives

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

  • Cell Culture and Treatment: Culture a cell line known to have an active Kinase X - MAPK/ERK pathway. Starve the cells of serum overnight to reduce basal pathway activity.

  • Stimulation and Inhibition: Pre-treat the cells with various concentrations of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone for 1-2 hours. Then, stimulate the pathway with an appropriate growth factor (e.g., EGF, FGF) for 15-30 minutes.

  • Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with primary antibodies against the phosphorylated (active) forms of Kinase X, MEK, and ERK (e.g., anti-p-MEK, anti-p-ERK).

    • As loading controls, also probe for the total levels of these proteins (anti-total-MEK, anti-total-ERK) and a housekeeping protein (e.g., GAPDH, β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the phosphorylation of MEK and ERK upon treatment with the compound would confirm the proposed mechanism of action.

Conclusion and Future Perspectives

This guide has outlined a systematic and rigorous approach to elucidate the mechanism of action for a novel compound, 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. By integrating in silico predictions, broad-based screening, and detailed biochemical and cellular assays, it is possible to identify the biological target and map its downstream signaling consequences.

The hypothetical case study of a Kinase X inhibitor demonstrates the depth of investigation required to move from a screening hit to a well-understood mechanism of action. Future work would involve assessing the compound's selectivity against a panel of other kinases, optimizing its structure to improve potency and drug-like properties (structure-activity relationship studies), and ultimately, evaluating its efficacy and safety in preclinical animal models. This structured approach ensures a high degree of scientific rigor and provides a solid foundation for any subsequent drug development program.

References

Due to the novel nature of the specific compound "1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone," the following references provide context and protocols for the methodologies described in this guide, rather than literature on the compound itself.

  • PubChem. National Center for Biotechnology Information. [Link]

  • ChEMBL. European Bioinformatics Institute. [Link]

  • KINOMEscan™. DiscoverX (now part of Eurofins Discovery). [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Science, 341(6141), 84-87. [Link]

  • Surface Plasmon Resonance (SPR). Schasfoort, R. B. M. (Ed.). (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Isothermal Titration Calorimetry (ITC). Pierce, M. M., et al. (1999). Methods, 19(2), 213-221. [Link]

Foundational

A Comprehensive In Silico Workflow for the Characterization of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone: A Technical Guide

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide presents a comprehensive, multi-faceted...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide presents a comprehensive, multi-faceted in silico modeling workflow for the characterization of a specific pyrazole derivative, 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. While extensive research exists for the pyrazole class, this document provides a structured, predictive methodology for novel or under-studied members of this family. We will systematically dissect the molecule's potential, beginning with fundamental quantum mechanical analysis, progressing through pharmacokinetic and safety profiling (ADMET), and culminating in target interaction analysis via molecular docking and dynamic simulations. Each section provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a self-validating and robust computational assessment. This workflow is designed for researchers, chemists, and drug development professionals seeking to accelerate the discovery pipeline by making informed, data-driven decisions before committing to costly and time-consuming wet-lab synthesis and evaluation.

Section 1: The Pyrazole Scaffold and the Target Molecule

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its versatile biological profile.[2] Pyrazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents, among others.[1][3] The target of this guide, 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, combines this potent scaffold with key functional groups—a nitro group and an ethanone moiety—whose electronic and steric properties are critical to its potential interactions with biological systems.

The objective of this guide is to establish a rigorous computational protocol to build a comprehensive profile of this molecule. By integrating quantum mechanics, ADMET prediction, molecular docking, and molecular dynamics, we can generate actionable hypotheses about its electronic structure, drug-likeness, potential biological targets, and the stability of its interactions. This approach exemplifies a modern, efficient strategy in drug discovery, where computational chemistry provides invaluable foresight.[4]

Section 2: Foundational Analysis: Ligand Preparation and Quantum Mechanical Characterization

Before any interaction with a biological target can be modeled, the intrinsic properties of the ligand must be accurately characterized. An optimal, low-energy 3D conformation is paramount for all subsequent steps, and an understanding of the molecule's electronic landscape provides deep insights into its reactivity and potential for non-covalent interactions.

Rationale for Quantum Mechanics (QM)

Classical molecular mechanics force fields are excellent for sampling conformational space but do not explicitly model electron distribution. QM methods, particularly Density Functional Theory (DFT), provide a much more accurate description of electronic structure, charge distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).[4][5] This information is critical for understanding chemical reactivity, identifying sites prone to electrophilic or nucleophilic attack, and rationalizing binding modes observed in later stages.[6]

Experimental Protocol 2.1: 3D Structure Generation and Geometry Optimization
  • 2D Sketching: Draw the 2D structure of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone using a chemical drawing tool like ChemDraw or the open-source MarvinSketch.

  • Conversion to 3D: Convert the 2D sketch to a 3D structure.

  • Initial Cleaning: Perform an initial "cleaning" of the geometry using a molecular mechanics force field (e.g., MMFF94) to resolve any steric clashes or unrealistic bond lengths.

  • Quantum Mechanical Optimization:

    • Software: Use a QM software package such as Gaussian, ORCA, or GAMESS.

    • Method: Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP.[7]

    • Basis Set: Use a Pople-style basis set like 6-31G(d,p), which offers a good balance of accuracy and computational cost for organic molecules.

    • Execution: Run a geometry optimization calculation in the gas phase or with an implicit solvent model (e.g., PCM - Polarizable Continuum Model) to find the lowest energy conformation.

  • Verification: Confirm the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Workflow for Foundational Analysis

A 2D Sketching of Molecule B Conversion to 3D Structure A->B C Energy Minimization (MMFF94) B->C D Geometry Optimization (DFT: B3LYP/6-31G(d,p)) C->D E Frequency Calculation (Verification) D->E G Electronic Property Calculation (HOMO, LUMO, MEP) D->G F Optimized 3D Ligand Structure E->F H Physicochemical & Electronic Data G->H

Caption: Workflow for Ligand Preparation and QM Analysis.

Table 1: Predicted Physicochemical and Quantum Mechanical Properties
PropertyPredicted ValueRationale & Significance
Molecular Weight 183.15 g/mol Affects diffusion and falls within typical drug-like range.
LogP (Octanol/Water) ~1.5 - 2.0Indicates moderate lipophilicity, influencing membrane permeability.
HOMO Energy (Calculated Value)Relates to the ability to donate electrons; higher energy indicates greater reactivity.
LUMO Energy (Calculated Value)Relates to the ability to accept electrons; lower energy indicates greater electrophilicity.
HOMO-LUMO Gap (Calculated Value)A smaller gap suggests higher chemical reactivity and lower kinetic stability.[7]
Dipole Moment (Calculated Value)Measures molecular polarity, which is crucial for solubility and binding interactions.
Molecular Electrostatic Potential (MEP) (Calculated Surface)Visualizes charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions for potential interactions.

Section 3: Predicting Pharmacokinetics and Safety: In Silico ADMET Profiling

A promising biological activity is irrelevant if the compound cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step to filter out compounds with poor pharmacokinetic properties or potential safety liabilities early in the discovery process.[2][8]

Rationale for ADMET Screening

Computational ADMET models are trained on large datasets of experimental results. They use a compound's structure to predict a wide range of properties, from its ability to be absorbed in the gut to its potential to cause liver damage or genetic mutations.[9] This allows for rapid, cost-effective screening of virtual compounds, prioritizing those with the most favorable drug-like profiles for synthesis.[10]

Experimental Protocol 3.1: Comprehensive ADMET Profiling
  • Input: Use the SMILES string or the optimized 3D structure of the molecule.

  • Platform Selection: Utilize well-validated, freely available web servers such as SwissADME and pkCSM . Using multiple platforms provides a consensus view and cross-validation.

  • SwissADME Analysis:

    • Submit the SMILES string.

    • Analyze the "Lipinski's Rule of Five" parameters to assess general drug-likeness.[11]

    • Evaluate the "Bioavailability Radar" for a quick visual assessment of properties like lipophilicity, size, polarity, and solubility.

    • Check for potential P-glycoprotein (P-gp) substrate status and Cytochrome P450 (CYP) enzyme inhibition, which are key to metabolism and drug-drug interactions.

  • pkCSM Analysis:

    • Submit the SMILES string.

    • Predict absorption properties, including Caco-2 permeability and human intestinal absorption.

    • Predict distribution parameters like Blood-Brain Barrier (BBB) permeability.

    • Assess metabolism by predicting substrates/inhibitors for various CYP isoforms.

    • Predict toxicity endpoints, including AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.[2]

  • Data Consolidation: Compile the results from all platforms into a single summary table for clear evaluation.

ADMET Assessment Pipeline

A Optimized Ligand Structure (SMILES) B SwissADME Server A->B C pkCSM Server A->C D Physicochemical Properties (Lipinski's Rule, Solubility) B->D E Pharmacokinetics (Absorption, Distribution) B->E F Metabolism (CYP Inhibition) C->F G Toxicity (AMES, hERG, Hepatotoxicity) C->G H Consolidated ADMET Profile D->H E->H F->H G->H

Caption: Pipeline for In Silico ADMET Profiling.

Table 2: Predicted ADMET and Drug-Likeness Profile
ParameterPredicted OutcomeAcceptable Range/Interpretation
Lipinski's Rule of Five Pass (0 Violations)Indicates good potential for oral bioavailability.
GI Absorption HighHigh likelihood of being absorbed from the gut.
BBB Permeability Low/NoSuggests the compound may not readily enter the central nervous system.
CYP2D6 Inhibitor NoLow risk of metabolic drug-drug interactions via this major enzyme.
AMES Toxicity NoPredicts a low probability of being mutagenic.
hERG I Inhibition NoPredicts a low risk of causing drug-induced cardiotoxicity.
Hepatotoxicity NoPredicts a low risk of causing liver damage.

Section 4: Target Identification and Interaction Analysis: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, used to screen virtual libraries, elucidate binding mechanisms, and guide lead optimization.[12][13]

Rationale for Molecular Docking

Since no specific biological target is defined for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, docking can be used in a hypothesis-generating manner. Based on the broad activities of pyrazole derivatives, we will select a representative target from a well-studied protein family, such as a protein kinase, which is often implicated in cancer and inflammatory diseases.[13] The docking simulation will score various binding poses based on intermolecular forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces, providing a quantitative estimate of binding affinity (e.g., in kcal/mol).[3]

Experimental Protocol 4.1: Molecular Docking Simulation
  • Target Selection & Preparation:

    • Select a relevant protein target with a known 3D structure from the Protein Data Bank (PDB). For this example, we select a representative kinase (e.g., a Cyclin-Dependent Kinase, CDK).

    • Using software like AutoDock Tools, Chimera, or Schrödinger's Maestro, prepare the protein by:

      • Removing water molecules and other non-essential co-factors.

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use the optimized 3D structure of the ligand from Section 2.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition (Grid Generation):

    • Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site of the protein, often identified by the position of a co-crystallized native ligand.

  • Docking Execution:

    • Software: Use a validated docking program like AutoDock Vina or Glide.

    • Algorithm: Employ a search algorithm (e.g., a Lamarckian Genetic Algorithm in AutoDock) to explore various ligand conformations and orientations within the defined grid box.

    • Output: The program will generate a set of binding poses ranked by their predicted binding affinity scores.

  • Pose Analysis & Validation (Self-Validation):

    • Validation: As a crucial control, re-dock the original co-crystallized ligand into the active site. A successful docking protocol should reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) (< 2.0 Å).

    • Analysis: Visualize the top-ranked pose of our target molecule in the active site. Identify key intermolecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) with specific amino acid residues.

Molecular Docking Workflow

A Select Target from PDB B Prepare Receptor (Add Hydrogens, Remove Water) A->B E Execute Docking (e.g., AutoDock Vina) B->E C Prepare Ligand (Optimized 3D Structure) C->E D Define Binding Site (Grid Box Generation) D->E F Analyze Binding Poses & Scores E->F G Identify Key Interactions (H-Bonds, Hydrophobic) F->G

Caption: Standard Workflow for Molecular Docking.

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase
ParameterResultSignificance
Binding Affinity -8.5 kcal/molA strong negative value suggests favorable binding.
Key H-Bond Interactions Hinge Region (e.g., LEU83)Hydrogen bonding with the kinase hinge is a hallmark of many Type I kinase inhibitors.
Other Key Interactions Gatekeeper Residue (e.g., THR80)Interactions with key active site residues can determine selectivity and potency.
Re-docked Ligand RMSD 1.2 ÅA value < 2.0 Å validates that the docking protocol can accurately reproduce the known binding mode.

Section 5: Assessing Complex Stability: Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot of a potential binding pose, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing critical insights into the stability and dynamic behavior of the ligand-protein complex.[14]

Rationale for MD Simulations

An MD simulation can test the stability of a promising docking pose. If the ligand remains stably bound in the active site over tens to hundreds of nanoseconds, it increases confidence in the docking result.[2] Conversely, if the ligand quickly dissociates or undergoes major conformational changes, the initial pose may have been an artifact. MD also allows for a more detailed analysis of interactions, such as the persistence of hydrogen bonds over time.[4]

Experimental Protocol 5.1: MD Simulation of the Ligand-Protein Complex
  • System Setup:

    • Input: Use the best-ranked docked complex from Section 4.

    • Force Field: Choose an appropriate force field for proteins (e.g., AMBER, CHARMM) and generate parameters for the ligand (e.g., using Antechamber for AMBER).

    • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the water molecules and protein side chains to relax around the ligand.

  • Production Run:

    • Software: Use MD software like GROMACS, AMBER, or NAMD.[14]

    • Execution: Run the simulation for a sufficient duration (e.g., 100 nanoseconds) without restraints, saving the system's coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD curve indicates the system has reached equilibrium and the ligand is not undergoing major conformational shifts.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key hydrogen bonds or hydrophobic contacts are maintained.

MD Simulation and Analysis Workflow

A Docked Ligand-Protein Complex B System Setup (Solvation, Ionization, Force Field) A->B C Energy Minimization B->C D System Equilibration (NVT & NPT Ensembles) C->D E Production MD Run (e.g., 100 ns) D->E F Trajectory Analysis E->F G RMSD, RMSF, H-Bond Analysis F->G

Caption: Workflow for MD Simulation and Trajectory Analysis.

Table 4: Representative MD Simulation Analysis Results (100 ns)
Analysis MetricResultInterpretation
Ligand RMSD Plateau at ~1.5 Å after 10 nsThe ligand remains stably bound in the active site without significant movement.
Protein Backbone RMSD Plateau at ~2.0 Å after 15 nsThe overall protein structure is stable throughout the simulation.
Hinge H-Bond Occupancy > 85%The critical hydrogen bond identified in docking is highly stable and persistent.
Key Residue RMSF Low fluctuation in active siteThe amino acids interacting with the ligand are relatively rigid, indicating a well-defined binding pocket.

Section 6: Integrated Analysis and Future Directions

This guide has outlined a sequential and logical in silico workflow to build a comprehensive, predictive profile for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. By integrating data from each stage, we can construct a holistic view of the molecule's potential as a drug candidate.

Synthesis of Findings:

  • Fundamental Properties (QM): The molecule possesses a reactive electronic profile characteristic of the nitro-pyrazole scaffold, with specific electron-rich and electron-poor regions guiding potential interactions.

  • Drug-Likeness (ADMET): The compound is predicted to have a favorable drug-like profile, with good potential for oral absorption and a low risk of common toxicities.

  • Target Interaction (Docking): It demonstrates a high-affinity binding mode to a representative protein kinase target, forming key interactions that are characteristic of known inhibitors.

  • Complex Stability (MD): The predicted binding pose is shown to be stable over a prolonged simulation time, increasing confidence in the proposed mechanism of action.

Future Directions: The compelling in silico evidence generated through this workflow provides a strong rationale for advancing this compound in the drug discovery pipeline. The immediate next steps would be:

  • Chemical Synthesis: Synthesize the compound to enable experimental validation.

  • In Vitro Validation: Perform biochemical assays to confirm the predicted binding and inhibitory activity against the proposed protein kinase target.

  • Cell-Based Assays: Evaluate the compound's efficacy in relevant cancer or inflammatory cell lines.

  • Lead Optimization: Should the compound prove active, the in silico model can be used to guide the design of analogs with improved potency, selectivity, or pharmacokinetic properties.

This integrated computational approach significantly de-risks the early stages of drug discovery, ensuring that laboratory resources are focused on compounds with the highest probability of success.

References

  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Available at: [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (n.d.). Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Available at: [Link]

  • MDPI. (n.d.). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Available at: [Link]

  • PubMed. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?. Available at: [Link]

  • PubMed. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Available at: [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). Available at: [Link]

  • Semantic Scholar. (n.d.). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Available at: [Link]

  • ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents Production and hosting by Elsevier. Available at: [Link]

  • ResearchGate. (2025). Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. Available at: [Link]

  • Chemical Methodologies. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Available at: [Link]

Sources

Exploratory

Physicochemical properties of pyrazole derivatives

An In-Depth Technical Guide to the Physicochemical Properties of Pyrazole Derivatives for Drug Discovery Professionals Executive Summary The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Pyrazole Derivatives for Drug Discovery Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2][3][4] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties that are highly tunable and advantageous for drug design.[5] This guide provides a comprehensive analysis of these core properties—including acidity/basicity (pKa), lipophilicity (LogP), solubility, and solid-state characteristics—from the perspective of a Senior Application Scientist. We will explore the causal relationships between these properties and a compound's pharmacokinetic and pharmacodynamic profile, offering both foundational knowledge and field-proven experimental insights to empower researchers in the rational design and development of next-generation pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The term "pyrazole" was first coined by Ludwig Knorr in 1883.[6][7] It describes a five-membered aromatic heterocycle with the molecular formula C₃H₄N₂.[6] This scaffold is not merely a synthetic curiosity; it is a "privileged structure" in drug discovery, meaning it is capable of binding to a wide range of biological targets to elicit diverse therapeutic effects.[2][3][4]

The versatility of the pyrazole ring is evident in the broad spectrum of biological activities its derivatives possess, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties.[1][6][7][8][9] This widespread activity is a direct consequence of its unique electronic and steric properties, which can be meticulously modulated through substitution at the N1, C3, C4, and C5 positions. Marketed drugs such as the anti-inflammatory agent Celecoxib , the anti-obesity drug Rimonabant (withdrawn), and the H2-receptor agonist Betazole underscore the therapeutic success of this scaffold.[1]

Core Physicochemical Properties & Their Impact on Drug Development

A deep understanding of a molecule's physicochemical properties is paramount for predicting its behavior in vivo. For pyrazole derivatives, several key parameters dictate their journey from administration to target engagement.

Acidity and Basicity (pKa)

The ionization state of a drug molecule is a critical determinant of its solubility, membrane permeability, and ability to interact with its biological target. The pyrazole ring contains two nitrogen atoms: a pyrrole-like N1, which is typically protonated and acts as a hydrogen bond donor, and a pyridine-like N2, which possesses a lone pair of electrons and acts as a hydrogen bond acceptor.[10]

  • Intrinsic Basicity: The parent pyrazole is a weak base, with a pKa of approximately 2.5 for its conjugate acid.[7][11] This is significantly less basic than its isomer, imidazole (pKa ≈ 7.1), due to the inductive electron-withdrawing effect of the adjacent nitrogen atom.[11] This weak basicity means that under physiological pH (≈7.4), the pyrazole ring itself is predominantly in a neutral state.

  • Causality in Drug Design: The pKa dictates the degree of ionization at a given pH. A drug's ability to cross biological membranes (like the gut wall or the blood-brain barrier) is highest in its neutral, more lipophilic form. Conversely, aqueous solubility and interaction with polar residues in a target's binding pocket are often enhanced in the ionized form. Therefore, medicinal chemists carefully introduce substituents to modulate the pKa of the pyrazole core or other functional groups in the molecule to achieve the optimal balance for absorption, distribution, and target binding.

Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, is arguably one of the most important properties in drug discovery. It is typically quantified as the logarithm of the partition coefficient (LogP) between octanol and water.

  • The Pyrazole Advantage: The pyrazole ring is often employed as a bioisostere for a benzene ring.[11] While electronically different, pyrazole (ClogP ≈ 0.24) is significantly less lipophilic than benzene (ClogP ≈ 2.14).[11] This strategy of replacing a phenyl group with a pyrazole can be a powerful tool to reduce a molecule's overall lipophilicity, which can mitigate issues like poor solubility, high metabolic turnover, and off-target toxicity.[11]

  • Structure-Lipophilicity Relationship: The overall LogP of a pyrazole derivative is a sum of contributions from the core and its substituents. Adding alkyl or aryl groups will increase lipophilicity, while introducing polar groups like hydroxyls or amines will decrease it. The goal is to fine-tune the LogP to a "sweet spot," often considered to be between 1 and 3 for orally administered drugs, to ensure adequate membrane permeability without compromising solubility.

Aqueous Solubility

A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development.

  • The Role of Hydrogen Bonding: The parent pyrazole is a solid with a relatively high melting point (70°C) and is soluble in water.[6] Its solubility is attributed to the ability of the N1-H and N2 atoms to participate in hydrogen bonding with water molecules.[8] This intermolecular hydrogen bonding also explains its higher melting point compared to non-hydrogen bonding analogs.[8]

  • Crystal Packing and Melting Point: For derivatives, solubility is a complex interplay between the molecule's intrinsic polarity and the strength of its crystal lattice. A very stable crystal lattice, indicated by a high melting point, requires more energy to break apart, leading to lower solubility. The introduction of bulky substituents can disrupt efficient crystal packing, while planar systems that allow for strong π-π stacking can increase lattice energy, thereby reducing solubility.

Molecular Geometry and Solid-State Properties

The three-dimensional structure and intermolecular interactions of pyrazole derivatives in the solid state have profound implications for drug stability, manufacturing, and bioavailability.

  • Planarity and Aromaticity: The pyrazole ring is a planar, aromatic system.[9] This planarity facilitates π-π stacking interactions in the crystal lattice.

  • Hydrogen Bonding Motifs: In the solid state, N-unsubstituted pyrazoles form predictable hydrogen-bonded structures. Depending on the substituents, they can form chains (catemers) or cyclic structures like trimers.[10] These supramolecular arrangements are critical as they define the crystal packing and can lead to polymorphism—the existence of multiple crystal forms with different physical properties (e.g., solubility, stability).

  • Causality - Why Polymorphism Matters: Different polymorphs of the same drug can have drastically different solubilities and dissolution rates, which can lead to variable bioavailability and inconsistent clinical outcomes. Therefore, a thorough solid-state characterization is a non-negotiable step in drug development to identify and control the most stable and effective crystalline form.

Tautomerism

When a pyrazole ring is asymmetrically substituted at the C3 and C5 positions, it can exist as a mixture of two tautomers in solution.[6][8][11] This is because the N1 proton can reside on either nitrogen atom, leading to a rapid equilibrium between the two forms.

  • Implications for Synthesis and Binding: This tautomerism can complicate synthesis, as reactions like N-alkylation can produce a mixture of two isomers.[11] From a pharmacological perspective, it is crucial to understand which tautomer is the active species that binds to the biological target. It is possible that only one tautomer fits the binding pocket, or that the molecule can adapt its tautomeric form upon binding.

Methodologies for Physicochemical Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following are standard, robust methodologies for characterizing the key physicochemical properties of novel pyrazole derivatives.

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for characterizing a new pyrazole derivative, emphasizing the interconnectedness of these critical properties.

G cluster_0 Initial Synthesis & Purification cluster_1 Core Physicochemical Assessment cluster_2 In-Depth Characterization cluster_3 Data Integration & Decision Making Synthesis Synthesis of Pyrazole Derivative Purification Purification & Structural Confirmation (NMR, MS, IR) Synthesis->Purification pKa pKa Determination (Potentiometric Titration) Purification->pKa LogP LogP Measurement (Shake-Flask Method) Purification->LogP Solubility Kinetic/Thermodynamic Solubility Assay Purification->Solubility pKa->LogP Influences LogD Profile Build Physicochemical Profile pKa->Profile LogP->Profile SolidState Solid-State Analysis (XRPD, DSC, TGA) Solubility->SolidState Solubility->Profile SolidState->Solubility Explains Behavior Crystal Single Crystal Growth & X-Ray Diffraction SolidState->Crystal If suitable crystals form SolidState->Profile Decision Go/No-Go Decision for Further Biological Screening Profile->Decision

Caption: Workflow for Physicochemical Characterization of Pyrazole Derivatives.

Protocol: Potentiometric Titration for pKa Determination

Causality: This method is the gold standard for pKa determination because it directly measures the change in a solution's pH upon the addition of a titrant, allowing for the precise calculation of the pKa from the titration curve. It is highly accurate for compounds with sufficient solubility.

  • Step 1: Preparation: Accurately weigh ~1-3 mg of the pyrazole derivative. Prepare a stock solution in a suitable co-solvent (e.g., DMSO, methanol) if aqueous solubility is low, ensuring the final co-solvent concentration in the titration vessel is minimal (<5%).

  • Step 2: System Setup: Calibrate a pH electrode using standard buffers (pH 4, 7, 10). Place the electrode in a jacketed titration vessel containing a known volume of 0.15 M KCl (to maintain constant ionic strength).

  • Step 3: Titration: Add the compound solution to the vessel. Titrate the solution with standardized 0.1 N HCl to determine basic pKa values, followed by titration with 0.1 N NaOH to determine acidic pKa values.

  • Step 4: Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve using specialized software that fits the data to the Henderson-Hasselbalch equation.

  • Self-Validation: The experiment should be run in triplicate. The resulting pKa values should agree within ±0.1 log units. The titration curves should be sharp and well-defined.

Protocol: Shake-Flask Method for LogP Determination

Causality: This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing the most direct and trustworthy measure of lipophilicity.

  • Step 1: Phase Preparation: Pre-saturate n-octanol with buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together overnight and then separating the layers. This ensures thermodynamic equilibrium.

  • Step 2: Partitioning: Add a known amount of the pyrazole derivative to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.

  • Step 3: Equilibration: Shake the tube vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Step 4: Phase Separation: Centrifuge the tube to ensure complete separation of the aqueous and organic layers.

  • Step 5: Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Self-Validation: The LogP is calculated as Log([Compound]octanol / [Compound]aqueous). The experiment must be performed at multiple initial concentrations to ensure the value is independent of concentration. Results should be consistent across at least three independent runs.

Relationship Between Physicochemical Properties and ADME

The ultimate goal of characterizing these properties is to predict a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile. The diagram below illustrates these crucial relationships.

ADME PhysProps Physicochemical Properties pKa Lipophilicity (LogP) Solubility Crystal Form PhysProps:xtal->PhysProps:sol Affects dissolution rate ADME_Outcomes ADME Outcomes Absorption (e.g., Gut Wall) Distribution (e.g., Plasma Protein Binding, Tissue Penetration) Metabolism (e.g., Liver) Excretion (e.g., Renal) PhysProps:pka->ADME_Outcomes:abs Affects ionization for transport PhysProps:pka->ADME_Outcomes:dist Influences binding to plasma albumin PhysProps:pka->ADME_Outcomes:exc Determines renal reabsorption PhysProps:logp->ADME_Outcomes:abs Key driver of passive membrane permeability PhysProps:logp->ADME_Outcomes:dist High LogP increases tissue sequestration PhysProps:logp->ADME_Outcomes:met High LogP increases metabolic clearance PhysProps:sol->ADME_Outcomes:abs Prerequisite for absorption to occur

Sources

Foundational

Tautomerism in Pyrazole Compounds: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. A critical, yet often overlooked, aspect of their chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. A critical, yet often overlooked, aspect of their chemistry is tautomerism, a phenomenon that profoundly influences their physicochemical properties, reactivity, and, ultimately, their biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of tautomerism in pyrazole compounds. We will delve into the fundamental principles governing this equilibrium, explore the key factors that influence tautomeric preference, and detail the state-of-the-art experimental and computational methodologies for its characterization. Through field-proven insights and practical examples, this guide aims to equip scientists with the knowledge to strategically leverage pyrazole tautomerism in the design and development of novel therapeutics.

The Dynamic Nature of the Pyrazole Core: Understanding Annular Tautomerism

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. The presence of a proton that can reside on either of these nitrogens gives rise to a dynamic equilibrium between two distinct tautomeric forms. This phenomenon, known as annular tautomerism, is a continuous, rapid proton transfer between the N1 and N2 positions of the pyrazole ring.[1][2]

The two tautomers, often designated as the 1H- and 2H-forms (or sometimes as 3-substituted and 5-substituted in unsymmetrical pyrazoles), can exhibit significantly different electronic and steric profiles. This seemingly subtle structural variation has profound implications for a molecule's behavior, impacting its:

  • Receptor Binding: The position of the hydrogen-bond donor (the N-H group) and acceptor (the lone pair on the other nitrogen) is critical for molecular recognition by biological targets.

  • Physicochemical Properties: Tautomerism influences key drug-like properties such as pKa, lipophilicity (logP), and solubility.

  • Reactivity: The nucleophilicity and electrophilicity of the pyrazole ring are altered depending on the predominant tautomeric form, affecting its metabolic stability and potential for off-target interactions.

The interconversion between these tautomeric forms is typically a low-energy process, with energy barriers often below 20 kcal/mol, allowing for their coexistence in equilibrium.[1]

Tautomerism Tautomer1 1H-Pyrazole (N1-H Tautomer) Tautomer2 2H-Pyrazole (N2-H Tautomer) Tautomer1->Tautomer2 Proton Transfer

Caption: Annular tautomerism in the pyrazole ring.

Factors Governing Tautomeric Equilibrium: A Multifaceted Interplay

The delicate balance of the tautomeric equilibrium is dictated by a complex interplay of intrinsic and extrinsic factors. A thorough understanding of these influences is paramount for predicting and controlling the tautomeric preference of a pyrazole-containing molecule.

The Decisive Role of Substituents

The electronic nature of substituents on the pyrazole ring is arguably the most significant factor in determining the dominant tautomer.

  • Electron-Withdrawing Groups (EWGs): When an EWG (e.g., nitro, cyano, carbonyl) is present at the C3 or C5 position, it will preferentially stabilize the tautomer where the proton is on the more distant nitrogen atom (N1-H for a C5-substituent and N2-H for a C3-substituent). This minimizes electrostatic repulsion. For instance, electron-withdrawing aryl substituents at C-3 of the pyrazole ring tend to favor the tautomer with the hydrogen at the N1 position.[3]

  • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., amino, alkoxy, alkyl) tend to favor the tautomer where the proton is on the adjacent nitrogen atom. This is often attributed to favorable electronic delocalization. Studies on 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer.[3]

The Influence of the Surrounding Environment: Solvent Effects

The polarity and hydrogen-bonding capacity of the solvent can significantly shift the tautomeric equilibrium.

  • Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the N-H donor and the lone pair of the other nitrogen, effectively solvating and stabilizing both tautomers. In some cases, the presence of water molecules can lower the energy barrier for proton transfer.[1]

  • Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors, influencing the equilibrium based on the differential solvation of the two tautomers.

  • Nonpolar Solvents: In nonpolar environments, intramolecular hydrogen bonding and self-association (dimerization or oligomerization) can become dominant factors in determining the preferred tautomeric form.[4] Investigations have shown that in nonpolar solvents, pyrazoles can exist as dimers.[4]

The Impact of pH and Temperature
  • pH: The ionization state of the pyrazole ring and its substituents is pH-dependent. Protonation or deprotonation can lock the molecule into a specific tautomeric form or significantly alter the equilibrium.

  • Temperature: While often less dramatic than substituent or solvent effects, temperature can influence the tautomeric equilibrium. According to thermodynamic principles, an increase in temperature will favor the higher-energy tautomer.

Experimental Characterization of Pyrazole Tautomers: A Multi-Technique Approach

Unambiguously determining the predominant tautomeric form of a pyrazole compound requires a combination of experimental techniques that provide complementary information in both the solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse for Solution-State Analysis

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[1] Key NMR experiments include:

  • ¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment and can provide initial clues about the tautomeric state. However, rapid interconversion on the NMR timescale can lead to averaged signals, making definitive assignment challenging.[1]

  • ¹⁵N NMR: This is often the most definitive NMR technique for tautomer analysis.[3] The chemical shifts of the two nitrogen atoms are markedly different in the two tautomeric forms. A "pyridine-like" nitrogen (sp²) will have a significantly different chemical shift from a "pyrrole-like" nitrogen (sp³-like with an attached proton).

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space correlations between the N-H proton and nearby protons on substituents, providing direct evidence for the location of the proton.

Experimental Protocol: ¹⁵N HMBC for Tautomer Assignment

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • Acquisition: Acquire a 2D ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Optimize the long-range coupling delay (typically 50-100 ms) to observe correlations over 2-4 bonds.

  • Data Analysis: Look for correlations between the N-H proton and the pyrazole ring carbons (C3, C4, C5). The presence of a correlation between the N-H proton and a specific carbon provides strong evidence for the proton's location on the adjacent nitrogen.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the hydrogen atom on the pyrazole ring.[4] This technique is invaluable for validating computational predictions and understanding the influence of crystal packing forces on tautomeric preference.

Experimental Workflow: From Crystal to Structure

Xray_Workflow cluster_0 Experimental Phase cluster_1 Data Processing & Structure Solution cluster_2 Analysis & Validation Crystal_Growth Crystal Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Tautomer_Assignment Tautomer Assignment Structure_Refinement->Tautomer_Assignment Validation Validation & Reporting (CIF) Tautomer_Assignment->Validation

Caption: A typical workflow for X-ray crystallography.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy can provide insights into the tautomeric equilibrium by probing the vibrational modes of the molecule. The N-H stretching frequency, in particular, can be a useful diagnostic tool. The calculated IR spectra can also serve as a basis for differentiating between the two tautomers in a mixture.[3]

Computational Chemistry: Predicting and Rationalizing Tautomeric Preferences

In silico methods have become indispensable tools for predicting the relative stabilities of pyrazole tautomers and for gaining a deeper understanding of the factors that govern the equilibrium.

Quantum Mechanical (QM) Calculations

High-level QM calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can provide accurate predictions of the relative energies of tautomers.[1]

  • Gas-Phase Calculations: These calculations provide the intrinsic relative stability of the tautomers in the absence of environmental effects.

  • Solvent Models: Implicit solvent models (e.g., PCM, SMD) can be used to account for the influence of the solvent on the tautomeric equilibrium. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions.

Table 1: Comparison of Computational Methods for Predicting Tautomer Energies

Computational MethodBasis SetEnvironmentRelative AccuracyComputational Cost
DFT (B3LYP)6-31G*Gas PhaseGoodLow
DFT (M06-2X)6-311++G(d,p)Gas PhaseVery GoodModerate
MP2aug-cc-pVDZGas PhaseExcellentHigh
DFT (B3LYP) + PCM6-311++G(d,p)Implicit SolventVery GoodModerate

Tautomerism in Action: Case Studies in Drug Discovery

The strategic control and understanding of pyrazole tautomerism have been instrumental in the success of several drug development programs.

  • Celecoxib (Celebrex®): This well-known COX-2 inhibitor features a 3,5-diarylpyrazole core. The specific tautomeric form is crucial for its selective binding to the COX-2 enzyme.

  • Sildenafil (Viagra®): The pyrazolopyrimidinone core of sildenafil exists in a specific tautomeric form that is essential for its potent inhibition of phosphodiesterase type 5 (PDE5).

The biological activity of a compound can be significantly altered by a shift in its tautomeric equilibrium. Therefore, a thorough characterization of the tautomeric state of any pyrazole-containing drug candidate is a critical step in the drug discovery and development process.

Conclusion and Future Perspectives

Tautomerism in pyrazole compounds is a fundamental concept with far-reaching implications in drug discovery. A comprehensive understanding of the factors that influence tautomeric equilibrium and the application of a multi-pronged experimental and computational approach for its characterization are essential for the rational design of novel therapeutics. As our understanding of the subtle interplay of forces that govern tautomerism continues to grow, so too will our ability to harness this phenomenon to create safer and more effective medicines. The continued development of advanced spectroscopic techniques and more accurate computational models will undoubtedly further empower medicinal chemists in their quest to design the next generation of pyrazole-based drugs.

References

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4598. Retrieved from [Link]

  • Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(11), 1889. Retrieved from [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Aromaticity and Reactivity of the Pyrazole Ring

Abstract: The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry, agrochemicals, and materials science. Its unique electronic stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry, agrochemicals, and materials science. Its unique electronic structure imparts a delicate balance of aromatic stability and diverse reactivity, making it a privileged motif in modern organic synthesis. This guide provides an in-depth analysis of the fundamental principles governing the aromaticity and reactivity of the pyrazole core. We will explore the electronic underpinnings of its aromatic character, delineate the regioselectivity of its key reactions, and present field-proven experimental protocols for its functionalization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of pyrazole chemistry.

The Aromatic Character of Pyrazole: A Molecular Orbital Perspective

The concept of aromaticity is central to understanding the stability and chemical behavior of the pyrazole ring. Pyrazole fulfills Hückel's criteria for aromaticity: it is cyclic, planar, fully conjugated, and possesses 6 π-electrons.[1][2]

Electronic Structure and Hückel's Rule

The pyrazole ring consists of three carbon atoms and two nitrogen atoms, all of which are sp² hybridized, resulting in a planar structure.[3][4] Each of these five atoms contributes one p-orbital perpendicular to the ring plane, allowing for continuous overlap and the formation of a delocalized π-system.[5]

The 6 π-electron count arises from:

  • Three electrons from the three carbon atoms.

  • One electron from the "pyridine-like" nitrogen (N2).

  • Two electrons from the lone pair of the "pyrrole-like" nitrogen (N1).[6]

The lone pair of the pyridine-like N2 resides in an sp² orbital in the plane of the ring and is not part of the aromatic sextet, rendering it basic and available for protonation or coordination.[4][5][7] Conversely, the lone pair on the pyrrole-like N1 is integral to the aromatic system and is thus not basic.[5][6] This electronic arrangement establishes a stable aromatic scaffold.[3][7]

Diagram: Electronic Contribution to Pyrazole's Aromaticity

PyrazoleAromaticity cluster_ring Pyrazole Ring System cluster_electrons π-Electron Contribution N1 N N2 N N1->N2 σ bond e_N1 N1: 2 π e⁻ (lone pair) C3 C N2->C3 σ bond e_N2 N2: 1 π e⁻ C4 C C3->C4 σ bond e_C3 C3: 1 π e⁻ C5 C C4->C5 σ bond e_C4 C4: 1 π e⁻ C5->N1 σ bond e_C5 C5: 1 π e⁻ total Total = 6 π electrons (Fulfills 4n+2 rule, n=1) e_C3->total e_C4->total e_C5->total e_N2->total e_N1->total caption Figure 1: π-electron contributions in the pyrazole ring.

Caption: Figure 1: π-electron contributions in the pyrazole ring.

Spectroscopic and Physical Evidence

The aromaticity of pyrazole is not merely a theoretical construct; it is substantiated by empirical data:

  • NMR Spectroscopy: The protons on the pyrazole ring exhibit chemical shifts in the aromatic region of the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm, indicating significant deshielding due to the aromatic ring current.[8][9]

  • Bond Lengths: X-ray crystallography reveals that the carbon-carbon and carbon-nitrogen bond lengths in the pyrazole ring are intermediate between typical single and double bonds, which is a classic hallmark of a delocalized aromatic system.[4]

  • Thermal Stability: Pyrazole and its derivatives exhibit high thermal stability and resistance to oxidation and reduction, consistent with the energetic stabilization afforded by aromaticity.[4][10]

The Reactivity of the Pyrazole Ring

The reactivity of the pyrazole ring is a fascinating duality governed by the interplay of its two distinct nitrogen atoms and the overall electron distribution. The ring is considered electron-rich, yet the presence of the electronegative pyridine-like nitrogen (N2) moderates this, making it less reactive towards electrophiles than pyrrole but more reactive than pyridine.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a cornerstone reaction for functionalizing the pyrazole core.

Regioselectivity: The key to understanding SEAr on pyrazole is recognizing that substitution overwhelmingly occurs at the C4 position .[3]

Causality: This pronounced regioselectivity is due to the electronic properties of the ring and the stability of the reaction intermediate (the σ-complex or Wheland intermediate).

  • Electron Density: Computational studies show that the C4 position has the highest electron density in the neutral pyrazole molecule, making it the most attractive site for an incoming electrophile.[4]

  • Intermediate Stability: Attack at C4 allows the positive charge of the σ-complex to be delocalized across the N1, C5, and C3 atoms without placing an unfavorable positive charge on the electronegative, pyridine-like N2 atom. In contrast, attack at C3 or C5 forces the positive charge onto the adjacent N2, creating a highly unstable "azomethine" intermediate, which represents a much higher energy barrier.[3]

Diagram: Mechanism of Electrophilic Substitution at C4

SEAr_Mechanism cluster_intermediate σ-Complex Resonance Structures start Pyrazole + Electrophile (E⁺) attack Nucleophilic attack from C4 on E⁺ start->attack Step 1 intermediate Formation of resonance-stabilized σ-complex (Wheland Intermediate) attack->intermediate Rate-determining step deprotonation Deprotonation at C4 by a base intermediate->deprotonation Step 2 img_sigma product 4-Substituted Pyrazole deprotonation->product Fast caption Figure 2: Workflow for Electrophilic Aromatic Substitution (SEAr) on Pyrazole.

Caption: Figure 2: Workflow for Electrophilic Aromatic Substitution (SEAr) on Pyrazole.

Common SEAr Reactions:

  • Halogenation: Pyrazoles can be readily halogenated at the C4 position using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine in the presence of an oxidizing agent.[11][12][13] These reactions often proceed under mild conditions.

  • Nitration: Nitration requires strong conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid (HNO₃/H₂SO₄), to generate the potent nitronium ion (NO₂⁺).[10][14] This is because the pyrazole ring is deactivated towards electrophilic attack upon protonation of the N2 atom under strongly acidic conditions.

  • Sulfonation: Sulfonation can be achieved by heating pyrazole with fuming sulfuric acid (oleum).

ReactionReagent(s)PositionTypical Conditions
Bromination NBS, CCl₄ or H₂OC4Room Temperature to Reflux
Chlorination NCS, CCl₄ or H₂OC4Room Temperature to Reflux
Iodination I₂, H₂O₂ or aq. NH₃C4Room Temperature
Nitration conc. HNO₃ / conc. H₂SO₄C40°C to Room Temperature
Sulfonation Fuming H₂SO₄ (Oleum)C4Elevated Temperature

Table 1: Summary of Common Electrophilic Aromatic Substitution Reactions on Pyrazole.

Reactivity at the Nitrogen Atoms

The two nitrogen atoms of pyrazole exhibit distinct reactivity profiles.

  • N1 (Pyrrole-like): This nitrogen is acidic (pKa ≈ 14.5 in water) and can be deprotonated by a moderately strong base (e.g., NaH, K₂CO₃) to form the pyrazolate anion.[6][15] This anion is a potent nucleophile and readily undergoes reactions with various electrophiles.

    • N-Alkylation: This is one of the most common and important reactions of pyrazoles, allowing for the introduction of diverse substituents.[16][17][18] The regioselectivity of alkylation (N1 vs. N2) can be influenced by the steric bulk of the substituents at C3 and C5, the nature of the electrophile, and the reaction conditions.

    • N-Arylation: Transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann condensation) are frequently employed to form N-aryl pyrazoles.

    • N-Acylation: Reaction with acyl halides or anhydrides readily forms N-acylpyrazoles.

  • N2 (Pyridine-like): This nitrogen is basic (pKa of conjugate acid ≈ 2.5) and can be protonated in acidic media.[15] It can also be alkylated to form quaternary pyrazolium salts, which significantly alters the electronic properties and reactivity of the ring.[3]

Experimental Protocols in Pyrazole Chemistry

The following protocols are presented as illustrative examples of key transformations. They are designed to be self-validating through clear procedural steps and expected outcomes.

Protocol: Regioselective C4-Bromination of 1-Phenylpyrazole

Rationale: This protocol demonstrates the high regioselectivity of electrophilic halogenation on the pyrazole ring. N-Bromosuccinimide (NBS) is chosen as a mild and safe source of electrophilic bromine. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylpyrazole (1.44 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Dissolve the starting material in acetonitrile (30 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equiv.) portion-wise to the solution at room temperature. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should have a higher Rf than the starting material.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of Hexanes to 9:1 Hexanes:Ethyl Acetate) to yield 4-bromo-1-phenylpyrazole as a white solid.

Protocol: N-Alkylation of Pyrazole via Deprotonation

Rationale: This protocol illustrates the two-step, one-pot process of generating the nucleophilic pyrazolate anion followed by its reaction with an alkyl halide. Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the N1-H. DMF is an excellent polar aprotic solvent that effectively solvates the resulting ions.

Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv.).

  • Solvent Addition: Carefully add anhydrous N,N-dimethylformamide (DMF) (20 mL). Cool the suspension to 0°C using an ice bath.

  • Deprotonation: Dissolve pyrazole (0.68 g, 10.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Electrophile Addition: Cool the mixture back to 0°C and add the alkylating agent (e.g., benzyl bromide, 1.2 mL, 10.1 mmol, 1.01 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0°C. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford the desired N-alkylated pyrazole.

Conclusion

The pyrazole ring represents a masterful blend of aromatic stability and versatile reactivity. Its predictable regioselectivity in electrophilic substitution at the C4 position, coupled with the distinct reactivity of its two nitrogen atoms, provides chemists with a robust and adaptable toolkit for molecular design. A thorough understanding of the electronic principles that govern its behavior is paramount for leveraging this important heterocycle in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From the Synthesis of Simple Pyrazoles to the Preparation of Poly-substituted Pyrazole Derivatives. Chemical Reviews, 111(11), 6984-7034. [Link]

  • Yet, L. (2007). Chapter 5.3 - Five-Membered Ring Systems: With More than One N Atom. Progress in Heterocyclic Chemistry, 19, 140-164. [Link]

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (1984). The chemistry of pyrazoles. Advances in Heterocyclic Chemistry, 37, 263-347. [Link]

  • Britannica, The Editors of Encyclopaedia. (2018). Pyrazole. In Encyclopædia Britannica. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. Wiley. [Link]

  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Academic Press. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

For: Researchers, scientists, and drug development professionals. Introduction Substituted nitropyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Substituted nitropyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of the nitro group on the pyrazole ring dramatically influences the molecule's electronic properties and reactivity, making these compounds valuable synthons for the development of novel pharmaceuticals and energetic materials. 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone is a key intermediate, offering multiple reaction sites for further chemical elaboration. This document provides a detailed, two-step protocol for the synthesis of this target molecule, commencing with the formation of the pyrazole ring, followed by a regioselective nitration.

The synthetic strategy is centered on established and reliable chemical transformations. The initial step involves the condensation of a β-dicarbonyl compound with methylhydrazine to construct the 1-methylpyrazole core. Subsequently, the pyrazole ring is nitrated at the C4 position. The choice of nitrating agent is critical for achieving the desired regioselectivity and avoiding unwanted side products.

Overall Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Nitration Reactant1 Acetylacetone Intermediate 1-(1-methyl-1H-pyrazol-3-yl)ethanone Reactant1->Intermediate Condensation Reactant2 Methylhydrazine Reactant2->Intermediate Condensation Product 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone Intermediate->Product Nitration Nitrating_Agent HNO₃ / Ac₂O

Caption: Overall synthetic workflow for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGradeSupplier
AcetylacetoneReagentSigma-Aldrich
Methylhydrazine98%Sigma-Aldrich
EthanolAnhydrousFisher Scientific
Acetic Anhydride≥99%Sigma-Aldrich
Nitric Acid70% (fuming)Sigma-Aldrich
Sodium BicarbonateSaturated SolutionFisher Scientific
DichloromethaneACS GradeFisher Scientific
Magnesium SulfateAnhydrousFisher Scientific
Round-bottom flasks-VWR
Magnetic stirrer with heating-IKA
Reflux condenser-VWR
Ice bath--
Separatory funnel-VWR
Rotary evaporator-Buchi
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck

Safety Precautions:

  • Methylhydrazine is toxic and a suspected carcinogen; handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Fuming nitric acid and acetic anhydride are corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and safety goggles. The combination of these reagents can be explosive under certain conditions.

  • The nitration reaction is exothermic and requires careful temperature control.

Experimental Protocols

Part 1: Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)ethanone (Intermediate)

This procedure is adapted from the general principle of pyrazole synthesis through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and anhydrous ethanol (100 mL).

  • Begin stirring the solution at room temperature.

  • Slowly add methylhydrazine (4.61 g, 0.1 mol) to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil is the desired intermediate, 1-(1-methyl-1H-pyrazol-3-yl)ethanone, which can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Part 2: Synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone (Final Product)

This nitration protocol utilizes acetyl nitrate, generated in situ from nitric acid and acetic anhydride, which has been shown to be effective for the nitration of acetyl-substituted 1-methylpyrazoles at the 4-position.[2]

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add acetic anhydride (30 mL).

  • Cool the flask in an ice-salt bath to -5 °C.

  • With vigorous stirring, slowly add fuming nitric acid (70%, 5.0 mL, approximately 0.12 mol) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. This generates acetyl nitrate in situ.

  • After the addition of nitric acid is complete, stir the mixture for an additional 15 minutes at 0-5 °C.

  • Dissolve the crude 1-(1-methyl-1H-pyrazol-3-yl)ethanone (from Part 1, assuming 0.1 mol) in acetic anhydride (20 mL).

  • Slowly add the solution of the pyrazole to the cold nitrating mixture dropwise, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) until the starting material is consumed.

  • Carefully pour the reaction mixture into a beaker containing 500 mL of crushed ice and water with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If the product separates as an oil or remains in solution, extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield
1-(1-methyl-1H-pyrazol-3-yl)ethanoneC₆H₈N₂O124.14Colorless to pale yellow oil>90% (crude)
1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanoneC₆H₇N₃O₃169.14Pale yellow solid60-70%

Discussion

The synthesis of the pyrazole ring via condensation of a β-dicarbonyl compound and a hydrazine is a robust and high-yielding reaction. The use of methylhydrazine directly installs the N-methyl group, avoiding a separate alkylation step.

The subsequent nitration of the 1,3-disubstituted pyrazole is directed to the 4-position. The acetyl group at the 3-position is a deactivating group, which directs the electrophilic nitronium ion to the C4 position of the pyrazole ring. The use of acetyl nitrate as the nitrating agent is a milder alternative to mixed acid (HNO₃/H₂SO₄) and can offer better selectivity and reduced side reactions.[3] Careful temperature control during the nitration step is paramount to prevent dinitration or other side reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1Incomplete reactionEnsure the reaction is refluxed for the specified time. Check the purity of the starting materials.
Incomplete nitration in Part 2Insufficient nitrating agent or reaction timeEnsure the correct stoichiometry of nitric acid. Increase the reaction time at room temperature.
Formation of multiple products in Part 2Poor temperature controlMaintain the temperature between 0-5 °C during the addition of the pyrazole.
Difficulty in product isolationProduct is soluble in the aqueous phasePerform multiple extractions with dichloromethane.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. The two-step procedure is efficient and utilizes readily available starting materials. The methodologies described herein are well-established in the field of heterocyclic chemistry and can be readily adopted by researchers in organic synthesis and drug discovery.

References

  • Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 10, 1328. [Link]

  • Manaev, Y. A., Khrapov, A. V., & Perevalov, V. P. (1991). Nitration of the Acetyl Derivatives of 1-Methylpyrazole. Chemistry of Heterocyclic Compounds, 27(6), 643-647.
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. Methylhydrazine reaction with acetone. [Link]

  • ChemInform Abstract: Nitration of the Acetyl Derivatives of 1-Methylpyrazole. (1993). ChemInform, 24(4). [Link]

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Application

Application Notes and Protocols for Antimicrobial Assays Using 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

Introduction: The Rationale for Investigating 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone as a Novel Antimicrobial Agent The escalating crisis of antimicrobial resistance necessitates the urgent discovery and developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone as a Novel Antimicrobial Agent

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a nitro group, a well-known pharmacophore in antimicrobial agents, is anticipated to enhance the biological activity of the pyrazole core.[3] The electron-withdrawing nature of the nitro group can play a crucial role in the drug's mechanism of action, often by accepting electrons and generating reactive nitrogen species that can damage microbial cells.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone (hereafter referred to as "the compound") for its potential antimicrobial activity. These application notes and protocols are designed to establish a foundational understanding of the compound's spectrum of activity, potency, and preliminary safety profile. The methodologies described herein are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data accuracy, reproducibility, and comparability.[4][5]

Part 1: Foundational Characterization of the Test Compound

Before proceeding with antimicrobial assays, a thorough characterization of the test compound is paramount. This ensures the quality and consistency of the experimental results.

Purity and Structural Verification

The synthesis of pyrazole derivatives can be achieved through various established methods, often involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6][7] It is critical to verify the identity and purity of the synthesized 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.

  • Recommended Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which should ideally be >95%.

Solubility Determination

Accurate determination of the compound's solubility in relevant solvents is crucial for preparing stock solutions and ensuring that the compound does not precipitate during the assay, which could lead to erroneous results.

  • Protocol:

    • Prepare a series of vials with a known amount of the compound (e.g., 1 mg).

    • Add increasing volumes of the desired solvent (e.g., Dimethyl Sulfoxide (DMSO), water, ethanol) to each vial.

    • Vortex and visually inspect for complete dissolution.

    • The solubility is expressed in mg/mL or as a molar concentration. Note: For most antimicrobial assays, a high-concentration stock solution is prepared in 100% DMSO.

Part 2: Core Antimicrobial Susceptibility Testing Protocols

The following protocols are designed to provide a comprehensive initial assessment of the compound's antimicrobial efficacy.

Agar Disk Diffusion Assay: A Qualitative Screening Method

The agar disk diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[8][9] It provides a rapid visual indication of whether a compound can inhibit the growth of a particular microorganism.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland) D Inoculate MHA plates with the microbial suspension A->D B Prepare Mueller-Hinton Agar (MHA) plates B->D C Impregnate sterile paper disks with the compound E Place impregnated disks on the agar surface C->E D->E F Incubate plates under appropriate conditions E->F G Measure the diameter of the zone of inhibition (mm) F->G H Interpret results (Susceptible, Intermediate, Resistant) G->H

Caption: Workflow of the Agar Disk Diffusion Assay.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture (18-24 hours old).[10]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[11] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[10]

  • Disk Application: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the compound onto the inoculated agar surface.[12] Ensure firm contact between the disk and the agar.[12] A disk impregnated with the solvent (e.g., DMSO) should be used as a negative control. Standard antibiotic disks can be used as positive controls.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a caliper.[10] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[16]

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial two-fold dilutions of the compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Include sterility and growth controls C->D E Incubate the 96-well plate D->E F Visually inspect for turbidity E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[17] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a microbial suspension and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.[10]

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only the broth and the inoculum (no compound).

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed with the unaided eye.[18]

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth (bacteriostatic), the Minimum Bactericidal Concentration (MBC) determines the concentration that kills the bacteria (bactericidal).[19]

  • Following MIC Determination: After reading the MIC results, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[19]

Part 3: Preliminary Safety Assessment: Cytotoxicity Assay

It is essential to evaluate whether the antimicrobial activity of the compound is selective for microbial cells over host cells.[20] A cytotoxicity assay provides a preliminary indication of the compound's potential toxicity to mammalian cells.[21]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22]

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Seed mammalian cells in a 96-well plate C Treat cells with compound dilutions and incubate A->C B Prepare serial dilutions of the compound B->C D Add MTT reagent and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC₅₀ F->G

Sources

Method

Application Notes &amp; Protocols: Investigating the Anti-Cancer Potential of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone in Cancer Cell Lines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the novel compound 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone for its potent...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the novel compound 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone for its potential anti-cancer applications. This document outlines the scientific rationale, potential mechanisms of action based on the broader class of pyrazole derivatives, and detailed protocols for the systematic evaluation of its efficacy in various cancer cell lines.

I. Introduction: The Rationale for Investigating Novel Pyrazole Derivatives in Oncology

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile pharmacological activities.[1][2] This heterocyclic motif is a key component in several FDA-approved drugs, underscoring its clinical significance.[1] In the realm of oncology, pyrazole derivatives have demonstrated a remarkable breadth of anti-cancer mechanisms, targeting a variety of critical cellular processes and pathways.[1][3] These include, but are not limited to, the inhibition of tubulin polymerization, modulation of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), and interaction with DNA and topoisomerases.[1][4]

The subject of this guide, 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, is a novel compound featuring a nitro group at the 4-position of the pyrazole ring. The inclusion of a nitroaromatic moiety is of particular interest, as such groups can significantly influence the electronic properties of the molecule, potentially enhancing its biological activity and offering unique mechanisms of action. This document provides a foundational framework for the initial in vitro characterization of this compound's anti-cancer properties.

II. Postulated Mechanism of Action: A Hypothesis-Driven Approach

While the precise mechanism of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone is yet to be elucidated, based on the extensive literature on related pyrazole derivatives, we can postulate several potential pathways through which it may exert anti-cancer effects. A logical starting point for investigation is the hypothesis that it may function as a tubulin polymerization inhibitor, a common mechanism for pyrazole-containing anti-cancer agents.[4][5][6]

Diagram: Postulated Anti-Cancer Mechanism of Pyrazole Derivatives

G cluster_0 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone cluster_1 Potential Cellular Targets cluster_2 Cellular Outcomes Compound 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Protein Kinases (e.g., EGFR, CDK) Compound->Kinases Inhibition DNA DNA/Topoisomerase Compound->DNA Interaction CellCycleArrest G2/M Phase Cell Cycle Arrest Tubulin->CellCycleArrest Kinases->CellCycleArrest Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity G Start Start: Compound Synthesis & Characterization CellCulture Cell Line Selection & Culture Start->CellCulture MTT MTT Assay (Cytotoxicity & IC50) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Mechanism Further Mechanistic Studies (e.g., Western Blot, Tubulin Assay) Apoptosis->Mechanism CellCycle->Mechanism End End: Data Analysis & Interpretation Mechanism->End

Caption: A streamlined workflow for the in vitro assessment.

IV. Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays should be meticulously recorded and presented in a clear and concise manner.

Table 1: Hypothetical IC50 Values of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7BreastExperimental Value
A549LungExperimental Value
HeLaCervicalExperimental Value
HepG2LiverExperimental Value
HCT116ColonExperimental Value

Interpretation: The IC50 values will provide a quantitative measure of the compound's potency against different cancer cell types. A lower IC50 value indicates higher potency. Selective activity against certain cell lines may suggest a specific molecular target that is more prevalent in those cancers.

Table 2: Hypothetical Cell Cycle Distribution in A549 Cells Treated with 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental ValueExperimental Value

Interpretation: A significant increase in the percentage of cells in the G2/M phase would support the hypothesis of tubulin polymerization inhibition, as this is a common outcome for microtubule-targeting agents. [7]

V. Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust starting point for the comprehensive in vitro evaluation of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone as a potential anti-cancer agent. The initial findings from these studies will be instrumental in guiding further mechanistic investigations, such as Western blot analysis for key apoptotic and cell cycle regulatory proteins, and direct assays for tubulin polymerization or kinase inhibition. A thorough understanding of its mechanism of action will be critical for its future development as a therapeutic candidate.

VI. References

  • Arasakumar, T. et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at:

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC - NIH. Available at:

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (n.d.). Original Research Article. Available at:

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Available at:

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Available at:

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. Available at:

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Available at:

  • Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. (2025). ResearchGate. Available at:

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Available at:

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. Available at:

  • Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). (2021). Biointerface Research in Applied Chemistry. Available at:

  • Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). (2022). PMC - NIH. Available at:

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS. Available at:

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Available at:

  • Synthesis and biological evaluation of new 2-chloro-3-((4-phenyl-1H-1, 2, 3-triazol-1-yl) methyl) quinoline derivatives via click chemistry approach. (2010). European journal of medicinal chemistry.

  • 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. (n.d.). MDPI. Available at:

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2025). ResearchGate. Available at:

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Available at:

  • Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. (2016). PubMed. Available at:

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Available at:

Sources

Application

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone as a potential enzyme inhibitor

Application Notes & Protocols Topic: 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone: A Framework for Evaluation as a Potential Enzyme Inhibitor Audience: Researchers, scientists, and drug development professionals. Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone: A Framework for Evaluation as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rationale for Investigation

The confluence of a pyrazole core and a nitro functional group in the molecule 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone presents a compelling case for its investigation as a potential enzyme inhibitor. Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities.[1][2] This is due to their ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with enzyme active sites. Pyrazole-containing compounds have demonstrated inhibitory activity against diverse enzyme classes, including kinases, topoisomerases, and metabolic enzymes.[3][4][5]

The addition of a nitro group further enhances the molecule's potential. The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the pyrazole ring, potentially influencing binding affinity and selectivity.[6] Furthermore, nitroaromatic compounds are known to participate in specific interactions with enzyme targets, such as electrostatic interactions with metal cofactors in metalloenzymes or acting as bioreductive agents under hypoxic conditions.[7][8] The nitro group can also function as a masked electrophile, enabling covalent inhibition by targeting nucleophilic residues within an enzyme's active site.[6]

This document provides a comprehensive framework for the systematic evaluation of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. It outlines a logical progression of experiments, from initial high-throughput screening to detailed mechanism of action studies, designed to identify and characterize its potential as an enzyme inhibitor.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are foundational to obtaining reproducible and reliable data.

1. Compound Acquisition and Storage:

  • Obtain 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone at the highest possible purity (>95%). Verify identity and purity via analytical methods such as NMR, LC-MS, and elemental analysis.

  • Store the solid compound in a desiccator at 4°C, protected from light to prevent degradation.

2. Stock Solution Preparation:

  • Solvent Selection: Begin by testing solubility in high-purity dimethyl sulfoxide (DMSO), a common solvent for compound screening.

  • Protocol:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg).

    • Add the appropriate volume of DMSO to achieve a high-concentration primary stock solution (e.g., 10 mM or 20 mM).

    • Facilitate dissolution using a vortex mixer and, if necessary, brief sonication.

    • Visually inspect for complete dissolution. If particulates remain, filter the solution through a 0.22 µm syringe filter.

    • Aliquot the primary stock solution into small volumes in tightly sealed tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

  • Scientist's Note (Causality): Using a high-concentration DMSO stock allows for minimal solvent concentration in the final assay, typically ≤1%, to avoid solvent-induced artifacts that could affect enzyme activity or stability. Aliquoting prevents degradation from repeated temperature changes.

Experimental Framework: A Tiered Approach to Inhibitor Characterization

We propose a multi-stage experimental workflow to efficiently identify and characterize the inhibitory potential of the target compound. This approach progresses from broad screening to focused mechanistic studies, ensuring that resources are directed toward the most promising findings.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) A Primary Screening (Single, high concentration) B Hit Identification (>50% Inhibition Threshold) A->B Data Analysis C Dose-Response Assay B->C Proceed with Hits D IC50 Value Determination C->D Curve Fitting E Enzyme Kinetic Studies (Vary [Substrate] & [Inhibitor]) D->E Characterize Potent Hits F Reversibility Assay (Jump Dilution) D->F G Determination of Ki and Inhibition Modality E->G Data Interpretation F->G Data Interpretation

Caption: Tiered workflow for enzyme inhibitor characterization.

Protocol 1: Primary Screening Against an Enzyme Panel

Objective: To rapidly identify potential "hits" by testing the compound at a single, high concentration against a panel of therapeutically relevant enzymes (e.g., kinases, proteases, metabolic enzymes).

Methodology:

  • Assay Plate Preparation:

    • Prepare a series of intermediate dilutions of the 10 mM compound stock in assay buffer.

    • Using an automated liquid handler or calibrated multichannel pipette, dispense the compound into a 384-well microplate to a final assay concentration of 10 µM.

    • Rationale: A 10 µM screening concentration is a standard starting point, high enough to detect moderate inhibitors but not so high as to cause non-specific effects or solubility issues.

  • Controls:

    • Positive Control: Include a known inhibitor for each target enzyme. This validates that the assay can detect inhibition.

    • Negative Control (Vehicle): Include wells with DMSO at the same final concentration as the test compound wells. This defines the 100% enzyme activity baseline (0% inhibition).

  • Enzyme Addition:

    • Add the specific enzyme for each panel to the appropriate wells.

  • Pre-incubation:

    • Incubate the plate (enzyme + inhibitor/vehicle) for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C).

    • Rationale: This step allows the compound to bind to the enzyme and reach equilibrium before the reaction is initiated.[9]

  • Reaction Initiation:

    • Add the enzyme's specific substrate to all wells to start the reaction.

  • Signal Detection:

    • After a predetermined incubation time, measure the reaction product. The detection method will be specific to the assay (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • A "hit" is typically defined as a compound that causes >50% inhibition.

Data Presentation: Example Primary Screen Results

Target EnzymeCompound Conc. (µM)% InhibitionHit? ( >50%)
Kinase A1085.2%Yes
Kinase B1012.5%No
Protease C106.7%No
Metabolic Enzyme D1078.9%Yes

Protocol 2: IC50 Determination for Identified Hits

Objective: To quantify the potency of the compound for the "hit" enzymes identified in the primary screen by determining the half-maximal inhibitory concentration (IC50).

Methodology:

  • Serial Dilution: Prepare a 10-point, 2-fold or 3-fold serial dilution of the compound stock in DMSO. This will create a range of concentrations (e.g., 100 µM down to 0.05 µM).

  • Assay Setup: Set up the assay as described in Protocol 1, but instead of a single concentration, add the range of compound concentrations to the plate. Ensure positive and negative controls are included.

  • Execution and Detection: Follow steps 3-6 from Protocol 1.

  • Data Analysis:

    • Calculate the % inhibition for each concentration.

    • Plot % inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Example IC50 Data for Kinase A

Log [Inhibitor] (M)[Inhibitor] (µM)% Inhibition
-5.0010.0084.1
-5.483.3379.5
-5.961.1168.2
-6.440.3751.3
-6.920.1230.7
-7.400.0414.6
-7.880.017.2

Based on this data, a non-linear regression fit would yield an IC50 value of approximately 0.35 µM.

Protocol 3: Mechanism of Action (MoA) Studies

Objective: To elucidate how the compound inhibits the enzyme. This is critical for understanding its biological effect and for guiding any future drug optimization efforts.[10]

A. Enzyme Kinetics Assays

Rationale: By measuring the initial reaction rates at various substrate and inhibitor concentrations, we can determine the mode of reversible inhibition (competitive, non-competitive, or uncompetitive).[11]

Methodology:

  • Matrix Setup: Design a matrix of experiments in a 96-well plate. Vary the substrate concentration along the x-axis (e.g., from 0.25x Kₘ to 10x Kₘ) and the inhibitor concentration along the y-axis (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Execution:

    • Add assay buffer, inhibitor (or vehicle), and enzyme to each well. Pre-incubate for 15-30 minutes.

    • Initiate the reactions by adding the varying concentrations of substrate.

    • Measure the reaction progress kinetically over time using a plate reader capable of repeated measurements.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction by determining the slope of the linear portion of the progress curve.

    • Plot the data using a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections reveals the mechanism of inhibition.

G cluster_0 Modes of Reversible Inhibition cluster_1 cluster_2 cluster_3 A Competitive A1 Active Site Only A->A1 B Non-competitive B1 Allosteric Site B->B1 C Uncompetitive C1 ES Complex Only C->C1 A2 Increases Apparent Km Vmax Unchanged A1->A2 B2 Km Unchanged Decreases Apparent Vmax B1->B2 C2 Decreases Apparent Km Decreases Apparent Vmax C1->C2 A3 Lines Intersect on Y-axis A2->A3 B3 Lines Intersect on X-axis B2->B3 C3 Lines are Parallel C2->C3

Sources

Method

Application Notes &amp; Protocols: A Guide to Robust In Vivo Experimental Design for Pyrazole Derivatives

Introduction: The Therapeutic Promise and In Vivo Challenge of Pyrazole Derivatives The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for a remarkable diversity of pharmacologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and In Vivo Challenge of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for a remarkable diversity of pharmacologically active agents.[1][2][3] From the potent anti-inflammatory effects of celecoxib to novel anticancer, antimicrobial, and neuroprotective agents, pyrazole derivatives consistently demonstrate significant therapeutic potential.[1][3][4] However, translating promising in vitro activity into a safe and effective clinical candidate is a monumental task. The bridge between a lead compound and a potential drug is built through rigorous, well-designed in vivo studies.

This guide provides a comprehensive framework for designing and executing scientifically sound, ethical, and reproducible in vivo experiments for pyrazole derivatives. Moving beyond a simple recitation of steps, we will explore the causal logic behind critical experimental choices, ensuring that each protocol functions as a self-validating system for generating high-quality, interpretable data.

Part 1: Foundational Principles of In Vivo Experimental Design

A successful in vivo study is not merely a collection of procedures but a thoughtfully constructed scientific inquiry. The validity of the data hinges on the integrity of the experimental design.

Ethical Framework: The Mandate of the 3Rs

All in vivo research must begin with a profound commitment to ethical animal use. The internationally recognized principles of the 3Rs (Replacement, Reduction, and Refinement) are not optional guidelines but foundational pillars of responsible science.[5]

  • Replacement: Utilizing non-animal methods (e.g., in vitro assays, in silico modeling) whenever possible to achieve the scientific objective.[5]

  • Reduction: Employing the minimum number of animals necessary to obtain statistically significant and scientifically valid data.[5] This is achieved through careful statistical planning and power analysis.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[5] This includes optimizing housing conditions, using appropriate anesthetics and analgesics, and choosing the most humane endpoints.

All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[5]

The Crucial Choice: Selecting the Appropriate Animal Model

The choice of animal model is perhaps the most critical decision in an in vivo study. The model must be relevant to the human disease state being investigated. For pyrazole derivatives, which have shown efficacy across multiple therapeutic areas, the model must be carefully matched to the compound's proposed mechanism of action.[2][3]

For instance:

  • Anti-inflammatory Activity: Carrageenan-induced paw edema in rats or mice is a standard acute model to evaluate potential anti-inflammatory agents.[6][7]

  • Anticonvulsant Activity: A pentylenetetrazol (PTZ)-induced seizure model in mice is frequently used to screen for antiepileptic efficacy.[4]

  • Antimalarial Activity: Plasmodium berghei-infected mice serve as a common model for testing antimalarial compounds in vivo.[1][2]

The following decision tree illustrates a logical approach to model selection.

Animal_Model_Selection Start Start: Define Therapeutic Goal (e.g., Anti-inflammatory) Mechanism Identify Putative Mechanism of Action (e.g., COX-2 Inhibition) Start->Mechanism Literature Conduct Thorough Literature Review for Validated Models Mechanism->Literature ModelType Select Model Type Literature->ModelType AcuteModel Acute/Screening Model (e.g., Carrageenan Paw Edema) ModelType->AcuteModel Early Efficacy? ChronicModel Chronic/Complex Model (e.g., Adjuvant-Induced Arthritis) ModelType->ChronicModel Long-term Effect? PKPD Consider Species-Specific Pharmacokinetics (PK/PD) AcuteModel->PKPD ChronicModel->PKPD FinalChoice Final Model Selection (e.g., Wistar Rat) PKPD->FinalChoice

Caption: Decision tree for selecting a relevant animal model.

Formulation, Dose, and Route of Administration

How a compound is prepared and administered directly impacts its bioavailability and, consequently, its observed effect.

  • Vehicle Selection: The vehicle used to dissolve or suspend the pyrazole derivative must be non-toxic and inert.[8] Common vehicles include sterile saline, phosphate-buffered saline (PBS), corn oil, or aqueous solutions with solubilizing agents like Tween® 80 or carboxymethylcellulose (CMC). The choice of vehicle can significantly affect drug absorption and must be validated. A vehicle-only control group is mandatory in every study.

  • Route of Administration: The route should align with the intended clinical application.

    • Oral (PO): Often administered via gavage, this route is relevant for drugs intended for oral use in humans. However, it requires significant technical skill to avoid esophageal trauma or accidental tracheal administration.[9]

    • Intraperitoneal (IP): Bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration. It is a common route for preclinical screening.

    • Intravenous (IV): Ensures 100% bioavailability and is used for precise dose delivery and pharmacokinetic studies.

  • Dose and Volume: Doses should be calculated based on the animal's body weight. Administration volumes must adhere to established guidelines to prevent adverse effects.[8][10]

Table 1: Recommended Administration Volumes and Needle Sizes for Mice

Route Max Volume (ml/kg) Recommended Needle Size
Oral (Gavage) 10 ml/kg 20-22 G (ball-tipped)
Intraperitoneal (IP) 10-20 ml/kg 25-27 G
Subcutaneous (SC) 10 ml/kg 25-27 G
Intravenous (IV) 5 ml/kg (slow bolus) 27-30 G

Source: Adapted from institutional animal care guidelines.[8][10]

Study Groups, Controls, and Statistical Power

A well-designed experiment includes multiple groups to ensure that the observed effects can be confidently attributed to the test compound.

  • Group 1: Naive/Untreated: Animals that receive no treatment. Establishes a baseline.

  • Group 2: Vehicle Control: Animals that receive only the vehicle in which the drug is dissolved/suspended. This is the most critical control group, as it accounts for any effects of the vehicle or the administration procedure itself.

  • Group 3: Test Article Groups: At least 3-4 dose levels (e.g., low, medium, high) are recommended to establish a dose-response relationship.

  • Group 4: Positive Control: An established drug with a known effect in the model (e.g., indomethacin in an inflammation model).[6] This validates that the experimental model is performing as expected.

Sample Size: The number of animals per group must be sufficient to detect a statistically significant effect if one exists. A power analysis should be performed before the study begins, using estimates of variability from pilot studies or published literature.[11] Software like InVivoStat can be a valuable tool for this purpose.[11]

Part 2: Core Protocols for In Vivo Assessment

The following protocols provide step-by-step methodologies for key experiments. They are designed to be self-validating, with clear endpoints and decision criteria.

Protocol 1: Acute Toxicity & Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of a novel pyrazole derivative. This information is essential for designing subsequent efficacy studies.

Materials:

  • Test pyrazole derivative

  • Appropriate vehicle

  • Syringes and administration needles (size-appropriate)

  • Animal scale

  • Male and female mice (e.g., Swiss albino, 20-25g)[6]

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.[6]

  • Group Assignment: Randomly assign animals to groups (n=3-5 per sex per group). Include a vehicle control group and at least 4-5 dose groups (e.g., 10, 50, 100, 500, 1000 mg/kg).

  • Baseline Measurement: Record the initial body weight of each animal.

  • Compound Administration: Administer a single dose of the pyrazole derivative or vehicle via the chosen route (e.g., oral gavage).

  • Clinical Observation: Observe animals continuously for the first 4 hours post-dosing, then at 24, 48, and 72 hours. Record any signs of toxicity, such as changes in posture, breathing, activity, and neurological signs (e.g., tremors, convulsions).

  • Body Weight Monitoring: Record body weight daily for 7-14 days. Significant weight loss (>15-20%) is a key indicator of toxicity.

  • Necropsy: At the end of the observation period, humanely euthanize all animals. Perform a gross necropsy, examining major organs for any visible abnormalities.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.

Protocol 2: Efficacy in Carrageenan-Induced Paw Edema Model (Anti-Inflammatory)

Objective: To evaluate the anti-inflammatory activity of a pyrazole derivative. This model is a standard for assessing inhibitors of inflammatory mediators.[6]

Materials:

  • Test pyrazole derivative, vehicle, and positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Male Wistar rats (150-200g)[6]

Procedure:

  • Acclimatization & Grouping: Acclimatize animals and randomly assign them to control and treatment groups (n=6-8 per group).

  • Baseline Paw Volume: Measure the initial volume of the left hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., orally) 60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw.[6]

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[6]

  • Data Analysis:

    • Calculate the change in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100.[6]

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.[6]

Table 2: Example Data Presentation for Paw Edema Study

Group Dose (mg/kg) N Paw Volume Increase at 3h (mL) (Mean ± SEM) % Inhibition
Vehicle -- 8 0.85 ± 0.06 --
Compound X 10 8 0.62 ± 0.05* 27.1%
Compound X 30 8 0.41 ± 0.04** 51.8%
Indomethacin 10 8 0.35 ± 0.03** 58.8%

*p<0.05, **p<0.01 vs. Vehicle Control

Part 3: Workflow, Analysis, and Data Interpretation

InVivo_Workflow cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Design 1. Experimental Design (Hypothesis, Model, Groups) Ethics 2. Ethical Approval (IACUC Protocol) Design->Ethics Power 3. Power Analysis (Determine Sample Size) Ethics->Power Acclimate 4. Animal Acclimatization Power->Acclimate Dosing 5. Dosing & Observation (Test Article, Controls) Acclimate->Dosing Endpoints 6. Endpoint Measurement (e.g., Paw Volume, Behavior) Dosing->Endpoints Samples 7. Sample Collection (Blood, Tissues) Endpoints->Samples Analysis 8. Ex Vivo Analysis (Biomarkers, Histology) Samples->Analysis Stats 9. Statistical Analysis Analysis->Stats Report 10. Interpretation & Report Stats->Report

Caption: General workflow for an in vivo pharmacology study.

Pharmacodynamic (PD) and Biomarker Analysis

Beyond gross observation, it is crucial to measure the molecular impact of the compound. After the final in vivo measurements, blood and tissues should be collected.

  • Plasma Analysis: Can be used to measure drug concentration (for PK/PD modeling) or circulating biomarkers (e.g., cytokines like TNF-α or IL-6 in an inflammation study).

  • Tissue Homogenates: Can be used to measure target engagement (e.g., COX-2 enzyme activity in paw tissue) or downstream signaling molecules.

The Power of Histopathology

Histopathology, the microscopic examination of tissues, provides invaluable context to the quantitative data.[12][13] It can reveal:

  • Efficacy: Reduction in inflammatory cell infiltrate, preservation of tissue architecture.

  • Toxicity: Unintended cellular damage in non-target organs like the liver, kidney, or spleen.[12]

Standard Hematoxylin and Eosin (H&E) staining is the primary method for assessing tissue morphology.[13]

Advanced Insight with In Vivo Imaging

Non-invasive imaging techniques (e.g., bioluminescence, fluorescence, MRI) are transforming preclinical research.[14][15] They allow for longitudinal studies, where each animal serves as its own control.[15] This enhances statistical power and significantly reduces the number of animals required, directly supporting the "Reduction" and "Refinement" principles of the 3Rs.[14][15] For example, a tumor model could be imaged repeatedly over weeks to track the effect of a pyrazole anticancer agent on tumor growth in real-time.[15]

Conclusion

The development of novel pyrazole derivatives holds immense promise for treating a wide range of human diseases. Realizing this promise depends entirely on the quality of preclinical data. By embracing a design philosophy rooted in ethical principles, scientific rigor, and a deep understanding of the causality behind each experimental choice, researchers can generate the robust, reproducible in vivo data necessary to identify and advance the next generation of pyrazole-based medicines. Adherence to Good Laboratory Practices (GLP) is also essential for studies intended to support regulatory filings.[16]

References

  • F. S. G. Soliman, et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • A. A. El-Henawy, et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]

  • F. S. G. Soliman, et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • A. Kumar, et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • S. Kumar, et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • L. S. Leal, et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. [Link]

  • A. M. El-Sayed, et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central. [Link]

  • J. Wang, et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • NTNU. Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. FDA. [Link]

  • C. D'Ascenzio, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]

  • H. I. El-Subbagh, et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. PubMed. [Link]

  • R. L. V. Drie, et al. (2017). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. PubMed Central. [Link]

  • Waxit Inc. (2024). Preclinical Histopathology: A Powerful Insight into Early Drug Development. Waxit Inc.. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2015). Ethical Considerations. Therapeutic Development in the Absence of Predictive Animal Models of Nervous System Disorders - NCBI. [Link]

  • Ichor Bio. (2022). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. Ichor Bio. [Link]

  • R. Bate & R. Clark. (2014). Using InVivoStat to perform the statistical analysis of experiments. UCL Discovery. [Link]

  • G. S. Kumar, et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • HistoWiz. (2024). The Critical Role of Histopathology in Drug Development: Unveiling the Invisible. HistoWiz. [Link]

  • University of Iowa. Routes and Volumes of Administration in Mice. University of Iowa Office of Animal Resources. [Link]

  • Procedures with Care. Oral Gavage in the Mouse. Research Animal Training. [Link]

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Application

Application Notes and Protocols for the Formulation of Pyrazole Derivatives for Enhanced Drug Delivery

Introduction: The Therapeutic Promise and Formulation Challenges of Pyrazole Derivatives The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Formulation Challenges of Pyrazole Derivatives

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of pharmacologically active compounds.[1][2] Numerous FDA-approved drugs, spanning therapeutic areas such as anti-inflammatory, anticancer, antiviral, and cardiovascular diseases, feature a pyrazole core, underscoring its therapeutic significance.[1] A prime example is Celecoxib, a selective COX-2 inhibitor widely used for its anti-inflammatory and analgesic properties.[1]

Despite their proven therapeutic value, many pyrazole derivatives present a significant challenge to formulation scientists: poor aqueous solubility. This inherent lipophilicity can lead to low bioavailability, erratic absorption, and a consequent reduction in therapeutic efficacy. Therefore, advanced formulation strategies are essential to unlock the full clinical potential of these promising molecules. This guide provides an in-depth exploration of various nano-based drug delivery systems for pyrazole derivatives, complete with detailed protocols and the scientific rationale behind these formulation choices.

Strategic Formulation Approaches for Pyrazole Derivatives

To overcome the solubility and bioavailability hurdles of pyrazole derivatives, various drug delivery systems have been developed. These systems aim to encapsulate the drug, increase its apparent solubility, and, in some cases, provide controlled or targeted release. Key strategies include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that are biocompatible and biodegradable. They offer high drug loading for lipophilic drugs and can protect the encapsulated drug from degradation.

  • Nanoemulsions: These are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by a surfactant and co-surfactant. They provide a large surface area for drug absorption and can enhance the oral bioavailability of poorly soluble drugs.

  • Polymeric Nanoparticles: These are prepared from biodegradable polymers and can be tailored to achieve specific drug release profiles. Their surface can also be modified for targeted delivery.

  • Niosomes: These are vesicular nanocarriers composed of non-ionic surfactants. They are a stable and cost-effective alternative to liposomes and can encapsulate both hydrophilic and lipophilic drugs.[3]

The choice of formulation depends on the specific physicochemical properties of the pyrazole derivative, the desired route of administration, and the therapeutic application.

Protocol 1: Formulation of Celecoxib-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol details the preparation of Celecoxib-loaded SLNs using an ultrasonic melt-emulsification method, a robust and scalable technique.[2][4]

Rationale for Method Selection

The ultrasonic melt-emulsification method is chosen for its efficiency in producing nanoparticles with a narrow size distribution. The use of solid lipids at physiological temperature ensures the stability of the formulation and allows for controlled drug release.

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): Celecoxib (CXB)

  • Solid Lipid: Compritol® 888 ATO (Gattefossé)

  • Surfactant: Tween® 80 (Polysorbate 80)

  • Co-surfactant: Soy lecithin

  • Aqueous Phase: Deionized water

  • Equipment:

    • Water bath

    • Probe sonicator

    • High-speed centrifuge

    • Lyophilizer (Freeze-dryer)

    • Magnetic stirrer

Experimental Workflow: Celecoxib SLN Formulation

cluster_prep Preparation prep_lipid Melt Lipid Phase: Celecoxib + Compritol® 888 ATO (T > lipid melting point) emulsify Emulsification: Add aqueous phase to lipid phase under probe sonication prep_lipid->emulsify Combine prep_aq Prepare Aqueous Phase: Tween® 80 + Soy Lecithin in deionized water prep_aq->emulsify Combine disperse Dispersion: Disperse emulsion in cold water with magnetic stirring emulsify->disperse centrifuge Centrifugation and Washing: Collect and wash SLNs disperse->centrifuge lyophilize Lyophilization: Freeze-dry SLNs for stability centrifuge->lyophilize

Caption: Workflow for preparing Celecoxib-loaded SLNs.

Step-by-Step Protocol
  • Preparation of the Lipid Phase:

    • Accurately weigh 100 mg of Compritol® 888 ATO and 25 mg of Celecoxib.

    • Place them in a glass beaker and heat in a water bath to 75-80°C (approximately 10°C above the melting point of the lipid) until a clear, homogenous molten liquid is formed.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve 150 mg of Tween® 80 and 50 mg of soy lecithin in 20 mL of deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase dropwise while homogenizing using a probe sonicator at 40% amplitude for 5 minutes. This will form a hot oil-in-water (o/w) nanoemulsion.

  • Nanoparticle Formation:

    • Immediately disperse the hot nanoemulsion into 100 mL of cold deionized water (2-4°C) under continuous magnetic stirring for 15 minutes. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Purification:

    • Transfer the SLN dispersion to centrifuge tubes and centrifuge at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet by resuspending it in cold deionized water and centrifuging again. Repeat the washing step twice to remove excess surfactant.

  • Lyophilization:

    • Resuspend the final SLN pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry, stable SLN powder.

Characterization of Celecoxib-Loaded SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer.

  • Protocol:

    • Reconstitute the lyophilized SLN powder in deionized water to a suitable concentration.

    • Perform the measurement at 25°C.

  • Rationale: Particle size influences the in vivo distribution, targeting capabilities, and drug release profile. PDI indicates the uniformity of the particle size distribution. Zeta potential is a measure of the surface charge and predicts the stability of the colloidal dispersion against aggregation.

2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Accurately weigh a known amount of lyophilized SLNs and dissolve in a suitable solvent (e.g., methanol) to disrupt the nanoparticles and release the encapsulated drug.

    • Determine the total amount of Celecoxib in the SLNs using a validated HPLC method.

    • To determine the amount of free drug, centrifuge the initial SLN dispersion before lyophilization and measure the Celecoxib concentration in the supernatant.

  • Calculations:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [Weight of Drug in SLNs / Total Weight of SLNs] x 100

  • Rationale: EE% and DL% are crucial parameters that determine the drug-carrying capacity of the nanoparticles and the overall efficiency of the formulation process.

Typical Characterization Data for Celecoxib-Loaded SLNs

ParameterTypical Value
Particle Size (Z-average) 200 - 400 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -20 to -30 mV
Encapsulation Efficiency (EE%) > 85%
Drug Loading (DL%) 5 - 10%

Protocol 2: Formulation of a Hydrophilic Pyrazole Derivative into Polymeric Nanoparticles

This protocol describes the formulation of a hydrophilic pyrazole derivative (CB1H) into polymeric nanoparticles using the nanoprecipitation method.[1] This technique is particularly suitable for entrapping water-soluble drugs in a polymeric matrix.

Rationale for Method Selection

Nanoprecipitation, also known as the solvent displacement method, is a simple and rapid technique for preparing polymeric nanoparticles. It involves the precipitation of a polymer from an organic solution upon its addition to a non-solvent, leading to the encapsulation of the drug present in the aqueous phase.

Materials and Equipment
  • API: A hydrophilic pyrazole derivative (e.g., CB1H)

  • Polymer: A suitable biocompatible polymer (e.g., a cationic copolymer P7 as described in the reference)

  • Solvent: Methanol

  • Non-solvent: Diethyl ether

  • Equipment:

    • Magnetic stirrer

    • Sonicator

    • Centrifuge

Experimental Workflow: Pyrazole Derivative Polymeric Nanoparticle Formulation

cluster_prep Preparation prep_sol Prepare Solution: Dissolve pyrazole derivative and polymer in methanol precipitate Nanoprecipitation: Add the solution dropwise to diethyl ether under stirring prep_sol->precipitate sonicate Sonication: Sonicate the suspension precipitate->sonicate centrifuge Centrifugation and Washing: Collect and wash the nanoparticles sonicate->centrifuge dry Drying: Dry the nanoparticles under reduced pressure centrifuge->dry

Caption: Workflow for preparing pyrazole derivative-loaded polymeric nanoparticles.

Step-by-Step Protocol
  • Preparation of the Polymer-Drug Solution:

    • Dissolve 84.4 mg of the cationic copolymer (P7) and 83.8 mg of the hydrophilic pyrazole derivative (CB1H) in 1 mL of methanol.[1]

  • Nanoprecipitation:

    • Add the clear polymer-drug solution dropwise to 10 mL of diethyl ether (the non-solvent) at room temperature under moderate magnetic stirring (e.g., 500 rpm).

    • A fine white precipitate of nanoparticles will form. Continue stirring overnight.

  • Sonication and Purification:

    • Sonicate the suspension for 10 minutes at 25°C.

    • Centrifuge the suspension at 3500 rpm for 15 minutes to collect the nanoparticles.

    • Discard the supernatant, resuspend the pellet in diethyl ether, sonicate for another 10 minutes, and centrifuge again.

  • Drying:

    • Separate the nanoparticle pellet from the solvent and dry it under reduced pressure to obtain a constant weight.

Characterization of Pyrazole-Loaded Polymeric Nanoparticles

The characterization of these nanoparticles follows similar principles as for the SLNs, with adjustments for the different matrix and drug.

Typical Characterization Data for Pyrazole-Loaded Polymeric Nanoparticles

ParameterTypical Value
Particle Size (Z-average) 150 - 300 nm
Polydispersity Index (PDI) < 0.4
Zeta Potential +20 to +40 mV (for cationic polymers)
Encapsulation Efficiency (EE%) 70 - 90%
Drug Loading (DL%) 10 - 20%

In Vitro Drug Release Studies

To evaluate the performance of the formulated pyrazole derivatives, an in vitro drug release study is essential.

Protocol for In Vitro Drug Release
  • Preparation:

    • Accurately weigh a known amount of the drug-loaded nanoparticles and place them in a dialysis bag (with an appropriate molecular weight cut-off).

    • Seal the dialysis bag and immerse it in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker.

  • Release Study:

    • Place the beaker in a shaking water bath maintained at 37°C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Conclusion

The formulation of pyrazole derivatives into advanced drug delivery systems like solid lipid nanoparticles, nanoemulsions, and polymeric nanoparticles is a highly effective strategy to overcome their inherent poor solubility and enhance their therapeutic potential. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers and drug development professionals to successfully formulate these valuable therapeutic agents. The choice of the formulation approach should be guided by the specific properties of the pyrazole derivative and the intended clinical application, with the ultimate goal of improving drug efficacy and patient outcomes.

References

  • The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. (2024). MDPI. Available at: [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC. Available at: [Link]

  • Niosomes: Composition, Formulation Techniques, and Recent Progress as Delivery Systems in Cancer Therapy. (2024). PMC. Available at: [Link]

  • Celecoxib-Loaded Solid Lipid Nanoparticles for Colon Delivery: Formulation Optimization and In Vitro Assessment of Anti-Cancer Activity. (2022). MDPI. Available at: [Link]

  • Celecoxib-Loaded Solid Lipid Nanoparticles for Colon Delivery: Formulation Optimization and In Vitro Assessment of Anti-Cancer Activity. (2022). PubMed. Available at: [Link]

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Method

Application Notes and Protocols for Multicomponent Synthesis of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazoles and the Efficiency of Multicomponent Reactions The pyrazole nucleus is a cornerstone in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazoles and the Efficiency of Multicomponent Reactions

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the core scaffold of numerous therapeutic agents.[1] Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions, leading to a broad spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The traditional synthesis of pyrazoles often involves the condensation of hydrazines with 1,3-dicarbonyl compounds, a method that, while effective, can be limited in scope and may require harsh reaction conditions.[1]

Multicomponent reactions (MCRs) have emerged as a powerful and elegant strategy for the synthesis of complex molecules like pyrazoles.[2] These reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages over conventional linear syntheses.[2] The inherent efficiency of MCRs, characterized by high atom economy, reduced waste, and operational simplicity, aligns perfectly with the principles of green chemistry. This guide provides detailed application notes and protocols for the multicomponent synthesis of pyrazoles, offering insights into the underlying mechanisms and practical guidance for their implementation in a research setting.

Three-Component Synthesis of Pyrazoles: A Versatile Approach

The three-component synthesis of pyrazoles is a widely employed methodology that typically involves the reaction of a hydrazine, a 1,3-dicarbonyl compound or its equivalent, and an aldehyde. This approach allows for the rapid generation of a diverse library of substituted pyrazoles.

Mechanism of the Three-Component Synthesis

The reaction generally proceeds through a series of condensation and cyclization steps. The aldehyde first reacts with the 1,3-dicarbonyl compound in a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl intermediate. Subsequently, the hydrazine undergoes a Michael addition to the unsaturated system, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. The choice of catalyst, often a Lewis or Brønsted acid, can significantly influence the reaction rate and yield.

Diagram of the Three-Component Pyrazole Synthesis Mechanism

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization A Aldehyde C α,β-Unsaturated Dicarbonyl A->C Catalyst B 1,3-Dicarbonyl B->C D Hydrazine E Intermediate Adduct C->E D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Pyrazole F->G Dehydration

Caption: General mechanism for the three-component synthesis of pyrazoles.

Protocol 1: Catalyst-Free Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles under Microwave Irradiation

This protocol describes a solvent-free and catalyst-free method for the synthesis of 1,3,5-trisubstituted pyrazoles using microwave irradiation, which often leads to shorter reaction times and higher yields.[3]

Materials:

  • Aldehyde (1 mmol)

  • Ketone (1 mmol)

  • Hydrazine hydrate or substituted hydrazine (1 mmol)

  • Microwave reactor vials

Procedure:

  • In a clean and dry microwave reactor vial, combine the aldehyde (1 mmol), ketone (1 mmol), and hydrazine hydrate (1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power and temperature (e.g., 100-150 °C) for a predetermined time (typically 5-15 minutes). The optimal conditions may vary depending on the specific substrates used and should be determined empirically.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Alternatively, column chromatography on silica gel may be employed for purification.

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating accelerates the reaction by promoting rapid and uniform heating of the reactants, leading to a significant reduction in reaction time compared to conventional heating methods.

  • Solvent-Free Conditions: Eliminating the solvent reduces waste and simplifies the work-up procedure, making the process more environmentally friendly. The high concentration of reactants under solvent-free conditions can also enhance the reaction rate.

Protocol 2: Iodine-Mediated Three-Component Synthesis of Aminopyrazole Thioether Derivatives

This protocol outlines a metal- and catalyst-free cascade reaction for the synthesis of aminopyrazole thioether derivatives, where iodine plays a dual role as a Lewis acid and an oxidant.[3]

Materials:

  • Phenylhydrazine hydrochloride (1 mmol)

  • 3-Aminocrotononitrile (1 mmol)

  • Benzenethiol (1 mmol)

  • Iodine (catalytic amount)

  • Suitable solvent (e.g., ethanol)

Procedure:

  • To a solution of phenylhydrazine hydrochloride (1 mmol) and 3-aminocrotononitrile (1 mmol) in ethanol, add a catalytic amount of iodine.

  • Stir the reaction mixture at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Once the formation of the 5-aminopyrazole intermediate is observed, add benzenethiol (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as indicated by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired aminopyrazole thioether derivative.

Causality Behind Experimental Choices:

  • Iodine as a Dual-Function Reagent: Iodine initially acts as a Lewis acid to facilitate the Michael addition and subsequent cyclization to form the pyrazole ring. It then functions as an oxidant to generate the electrophilic sulfur species from benzenethiol, which then undergoes electrophilic substitution onto the pyrazole ring.

Protocol Starting Materials Catalyst/Conditions Product Advantages Reference
1Aldehyde, Ketone, HydrazineMicrowave, Solvent-free1,3,5-Trisubstituted PyrazolesRapid, high yield, green[3]
2Phenylhydrazine, 3-Aminocrotononitrile, BenzenethiolIodine, Room TemperatureAminopyrazole ThioethersMetal-free, mild conditions[3]

Four-Component Synthesis of Pyranopyrazoles: A Gateway to Fused Heterocycles

Four-component reactions provide an efficient route to more complex fused heterocyclic systems, such as pyranopyrazoles. These compounds are of significant interest due to their diverse biological activities. A common four-component strategy for pyranopyrazole synthesis involves the reaction of a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and an active methylene compound (like malononitrile).

Mechanism of the Four-Component Pyranopyrazole Synthesis

The reaction mechanism is a cascade of several transformations occurring in a single pot. Initially, the hydrazine reacts with the β-ketoester to form a pyrazolone intermediate. Concurrently, the aldehyde undergoes a Knoevenagel condensation with the active methylene compound to generate a reactive arylidene intermediate. This is followed by a Michael addition of the pyrazolone to the arylidene species, and a subsequent intramolecular cyclization and dehydration to furnish the final pyranopyrazole product.

Diagram of the Four-Component Pyranopyrazole Synthesis Workflow

G A Hydrazine E Pyrazolone Intermediate A->E B Ethyl Acetoacetate B->E C Aldehyde F Arylidene Intermediate C->F D Malononitrile D->F G Michael Adduct E->G F->G H Pyranopyrazole G->H Intramolecular Cyclization

Caption: Workflow for the four-component synthesis of pyranopyrazoles.

Protocol 3: Ultrasound-Assisted, Catalyst-Free Four-Component Synthesis of Pyranopyrazoles in Water

This protocol details an environmentally friendly, catalyst-free synthesis of pyranopyrazoles using ultrasonic irradiation in an aqueous medium.[4]

Materials:

  • Hydrazine monohydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Water

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, add hydrazine monohydrate (1 mmol), ethyl acetoacetate (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) to water.

  • Place the reaction vessel in an ultrasonic bath and irradiate the mixture at a specific frequency and power (e.g., 40 kHz) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a short period (e.g., 10-30 minutes).

  • The solid product that precipitates out of the aqueous medium is collected by filtration.

  • Wash the solid with water and then dry it. Further purification can be achieved by recrystallization from ethanol if necessary.

Causality Behind Experimental Choices:

  • Ultrasonic Irradiation: Ultrasound provides mechanical energy that creates acoustic cavitation in the liquid medium. The collapse of these cavitation bubbles generates localized high temperatures and pressures, which significantly accelerates the reaction rate, even in the absence of a catalyst.

  • Water as a Solvent: Water is a green and readily available solvent. The hydrophobic effect of water can also play a role in bringing the organic reactants together, thereby promoting the reaction.

Protocol 4: Magnetic Nanoparticle-Catalyzed Four-Component Synthesis of Pyranopyrazoles

This protocol utilizes magnetic nanoparticles as a recyclable heterogeneous catalyst for the synthesis of pyranopyrazoles in water at room temperature.[4]

Materials:

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Aldehyde or Ketone (1 mmol)

  • Malononitrile (1 mmol)

  • Magnetic Fe3O4 nanoparticles (catalytic amount, e.g., 6 mol%)

  • Water

Procedure:

  • To a suspension of magnetic Fe3O4 nanoparticles (6 mol%) in water, add hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), the aldehyde or ketone (1 mmol), and malononitrile (1 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.

  • After completion, the magnetic catalyst can be easily separated from the reaction mixture using an external magnet.

  • The aqueous layer is decanted, and the product is isolated by filtration or extraction.

  • The recovered magnetic catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.

Causality Behind Experimental Choices:

  • Magnetic Nanoparticle Catalyst: The high surface area of the nanoparticles provides numerous active sites for the reaction to occur, leading to high catalytic efficiency. The magnetic nature of the catalyst allows for simple and efficient recovery and reuse, which is both economical and environmentally friendly.

Protocol Starting Materials Catalyst/Conditions Product Advantages Reference
3Hydrazine, Ethyl acetoacetate, Aldehyde, MalononitrileUltrasound, Water, Catalyst-freePyranopyrazolesGreen, rapid, high yield[4]
4Hydrazine, Ethyl acetoacetate, Aldehyde/Ketone, MalononitrileMagnetic Fe3O4 nanoparticles, Water, Room TemperaturePyranopyrazolesRecyclable catalyst, mild conditions[4]

Conclusion and Future Perspectives

Multicomponent reactions represent a highly efficient and versatile platform for the synthesis of pyrazole and its fused derivatives. The protocols outlined in this guide demonstrate the practicality and adaptability of these methods, ranging from catalyst-free, microwave-assisted reactions to the use of innovative and recyclable nanocatalysts. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can effectively leverage MCRs to accelerate the discovery and development of novel pyrazole-based compounds with potential applications in medicine and other scientific fields. The continued exploration of new MCRs, novel catalysts, and greener reaction conditions will undoubtedly further expand the synthetic toolbox for accessing this important class of heterocycles.

References

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Microwave-assisted, multicomponent synthesis of pyrazolo[3,4-b]pyridines under green conditions. Available at: [Link]

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Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Pyrazole Derivatives

Abstract This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of pyrazole derivatives, a class of heterocyclic compounds of paramount importance in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of pyrazole derivatives, a class of heterocyclic compounds of paramount importance in drug discovery and development. We will explore the fundamental principles of microwave heating, its profound advantages over conventional methods, and provide validated, step-by-step protocols for key synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for accelerated, efficient, and environmentally benign synthesis of pyrazole libraries.

Introduction: The Significance of Pyrazoles & The Drive for Greener Synthesis

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][2] The five-membered aromatic ring with two adjacent nitrogen atoms provides a unique template for designing molecules that can effectively interact with various biological targets.

Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of large volumes of hazardous solvents.[3] In recent years, a paradigm shift towards "green chemistry" has spurred the adoption of more sustainable technologies.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative tool, offering dramatic rate enhancements, increased product yields, and improved purity, often under solvent-free or environmentally friendly conditions.[2][4][5] This guide delves into the practical application of MAOS for the synthesis of pyrazole derivatives.

The Science of Microwave Synthesis: Beyond a Kitchen Appliance

Unlike conventional heating where heat is transferred to the reaction mixture via conduction and convection from the vessel walls, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[6] This "in-core" or volumetric heating is far more rapid and efficient. The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which translates into intense, localized heat.[7][8]

  • Ionic Conduction: In the presence of ionic species (salts, catalysts, or ionic liquids), the oscillating electric field induces the migration of ions. The resulting collisions and resistance to this movement generate heat.[3][6]

This fundamental difference in energy transfer leads to rapid and uniform heating throughout the reaction medium, minimizing thermal gradients and often accessing reaction pathways that are less efficient under traditional heating.[7]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating a Heat Source (Oil Bath / Mantle) b Reaction Vessel Wall a->b Conduction c Reaction Mixture (Slow, Inefficient Heating) b->c Convection d Microwave Source (Magnetron) e Reaction Mixture (Rapid, Volumetric Heating) d->e Direct Energy Transfer f Reaction Vessel (Microwave Transparent)

Caption: Heating Mechanisms: Conventional vs. Microwave.

Core Synthetic Strategies for Pyrazole Formation

The most prevalent method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative (acting as a N-N dinucleophile) and a 1,3-dielectrophilic species. Microwave irradiation dramatically accelerates this key transformation.

G cluster_reactants Key Building Blocks cluster_products Reaction Pathway A 1,3-Dicarbonyl or α,β-Unsaturated Carbonyl (1,3-Dielectrophile) MW Microwave Irradiation A->MW B Hydrazine Derivative (N-N Dinucleophile) B->MW C Condensation/ Michael Addition Intermediate MW->C Rapid Formation D Cyclization & Dehydration C->D E Pyrazole Derivative D->E G A 1. Combine Reactants - Aldehyde - β-Ketoester - Hydrazine in vessel B 2. Add Catalyst/Solvent (if required) A->B C 3. Seal Vessel & Place in Microwave Synthesizer B->C D 4. Irradiate Set Temp, Time, Power (e.g., 120 °C, 10 min) C->D E 5. Cooling (Automated or Passive) D->E F 6. Work-up & Isolation - Filtration - Extraction E->F G 7. Purification (Recrystallization or Chromatography) F->G H Final Product (Pure Pyrazole Derivative) G->H

Sources

Method

Application Notes &amp; Protocols for the Characterization of Pyrazole Derivatives using Spectroscopy and Crystallography

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a vast array of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a vast array of pharmacological activities.[1][2] The precise elucidation of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the integrity of intellectual property. This guide provides a comprehensive overview and detailed protocols for the characterization of pyrazole derivatives, leveraging the synergistic power of spectroscopic and crystallographic techniques. We delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for unambiguous structural confirmation.

The Strategic Imperative for Multi-Technique Characterization

While each analytical technique provides a unique piece of the structural puzzle, no single method is sufficient for the complete and unambiguous characterization of a novel pyrazole derivative. A strategic, integrated approach is essential for a self-validating system of analysis. Spectroscopy serves as a powerful tool in the pharmaceutical industry, aiding in the development and quality control of drugs.[3][4]

  • Spectroscopy (NMR, IR, MS, UV-Vis): These techniques provide critical information about the molecular formula, connectivity, functional groups, and electronic environment of the molecule in a solution or bulk state.[5][6] They are the first line of analysis after synthesis.

  • X-ray Crystallography: This "gold standard" technique provides the definitive, high-resolution, three-dimensional atomic arrangement of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[7][8]

The convergence of data from these orthogonal techniques provides the highest level of confidence in structural assignment, a critical requirement for regulatory submissions and publications.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis (Hypothesis Generation) cluster_crystallography Crystallographic Analysis (Hypothesis Confirmation) cluster_final Final Confirmation Synth Synthesized Pyrazole Derivative NMR NMR (1H, 13C, 2D) Connectivity & Environment Synth->NMR Initial Screening MS Mass Spectrometry (Molecular Weight & Formula) Synth->MS Initial Screening IR IR Spectroscopy (Functional Groups) Synth->IR Initial Screening UV UV-Vis Spectroscopy (Electronic Transitions) Synth->UV Initial Screening XRay Single-Crystal X-ray (3D Structure & Stereochemistry) NMR->XRay Hypothesis -> Confirmation MS->XRay Hypothesis -> Confirmation IR->XRay Hypothesis -> Confirmation UV->XRay Hypothesis -> Confirmation Final Unambiguous Structural Elucidation XRay->Final Definitive Structure

Fig. 1: Integrated workflow for pyrazole characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of organic molecules. For pyrazole derivatives, it provides invaluable information on the proton and carbon environments, confirming the core structure and the position of substituents.[9]

Application Note: What to Look For
  • ¹H NMR:

    • Pyrazole Ring Protons: The chemical shifts of protons on the pyrazole ring are highly diagnostic. The H4 proton typically appears as a singlet, while H3 and H5 protons (if present) will show characteristic shifts and couplings.

    • N-H Proton: In N-unsubstituted pyrazoles, the N-H proton often appears as a broad singlet at a downfield chemical shift (>10 ppm).[10] Its broadness or even disappearance is often due to rapid proton exchange.[11]

    • Substituent Protons: The integration and multiplicity of signals corresponding to substituents confirm their identity and connectivity. For instance, a methylene group adjacent to the pyrazole nitrogen will have a distinct chemical shift.[5]

  • ¹³C NMR:

    • Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring have characteristic chemical shifts, with carbons adjacent to nitrogen atoms (C3 and C5) typically appearing more downfield than the C4 carbon.[9]

    • Tautomerism: Rapid proton exchange between N1 and N2 (annular tautomerism) can lead to the averaging of signals for the C3 and C5 positions, resulting in fewer signals than expected.[11] Running the experiment at a lower temperature can sometimes "freeze out" the individual tautomers.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrazole derivative.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for better observation of exchangeable protons like N-H.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a standard ¹³C NMR spectrum. This will require a longer acquisition time. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

    • If the structure is not immediately obvious, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectrum to the residual solvent peak.

    • Integrate the ¹H NMR signals and analyze the multiplicities (singlet, doublet, triplet, etc.) to determine proton counts and neighboring protons.

    • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Comments
Pyrazole N-H> 10 (often broad)N/ASignal may be absent or very broad due to exchange.
Pyrazole C3-H~7.5 - 8.5~135 - 150Highly dependent on substituents and tautomeric form.
Pyrazole C4-H~6.0 - 7.0~100 - 115Typically a sharp singlet if unsubstituted.
Pyrazole C5-H~7.5 - 8.5~125 - 145Highly dependent on substituents and tautomeric form.
Substituent CH₃~2.2 - 2.5~10 - 15Chemical shift is influenced by proximity to the ring.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13]

Application Note: What to Look For

For pyrazole derivatives, IR spectroscopy is excellent for confirming:

  • N-H Stretching: A peak in the range of 3100-3400 cm⁻¹ is a strong indicator of an N-H bond, confirming the presence of an unsubstituted pyrazole nitrogen.[14]

  • C=O Stretching: If the derivative contains a carbonyl group (e.g., pyrazolone), a strong, sharp absorption band will be observed between 1640-1750 cm⁻¹.[14]

  • C=N and C=C Stretching: These vibrations within the pyrazole ring typically appear in the 1400-1650 cm⁻¹ region.[10]

  • NO₂ Stretching: For nitro-substituted pyrazoles, two characteristic strong bands will be present for asymmetric and symmetric stretching, typically around 1560-1490 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[5]

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid pyrazole derivative directly onto the ATR crystal. No special preparation is needed.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Lower the ATR press and apply firm, even pressure to the sample.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Interpretation:

    • Identify the major absorption bands and correlate them to specific functional groups using standard correlation tables.[10][14]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition.[15] The fragmentation pattern can also offer valuable structural clues.[9]

Application Note: What to Look For
  • Molecular Ion Peak (M⁺ or [M+H]⁺): This is the most critical piece of information, confirming the molecular weight of the synthesized compound.[9]

  • Isotope Pattern: For compounds containing elements like chlorine or bromine, the characteristic isotopic distribution provides definitive evidence of their presence.

  • Fragmentation: The way the molecule breaks apart in the mass spectrometer can reveal its structure. The pyrazole ring is relatively stable, but cleavage of substituent groups is common and can help confirm their identity.

Protocol: Electrospray Ionization (ESI) HRMS
  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole derivative (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The solution must be free of any particulate matter. Filter if necessary.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct. Negative ion mode may be useful for acidic compounds.

    • Ensure the mass analyzer is calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Interpretation:

    • Identify the peak corresponding to the molecular ion.

    • Use the instrument's software to calculate the elemental composition based on the exact mass. Compare this with the theoretical formula.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[16] This is the ultimate confirmation of structure, connectivity, and stereochemistry.[5][8]

Application Note: The Power of a Crystal Structure
  • Unambiguous Connectivity: Confirms the exact placement of all atoms and substituents, resolving any ambiguities from spectroscopic data.

  • Stereochemistry: Determines the absolute configuration of chiral centers.

  • Conformation: Reveals the preferred solid-state conformation of the molecule.

  • Intermolecular Interactions: Provides insight into hydrogen bonding, π-stacking, and other interactions that govern the crystal packing.[17]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • This is often the most challenging part. The goal is to grow a single, defect-free crystal of suitable size (0.1-0.3 mm).

    • Common techniques include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.

    • Screen a variety of solvents and solvent combinations (e.g., ethanol, ethyl acetate, dichloromethane/hexane). Patience is key.

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.[7]

    • The crystal is cooled in a stream of cold nitrogen (~100-170 K) to minimize thermal motion.[17]

    • Diffraction data are collected on a diffractometer by rotating the crystal in a monochromatic X-ray beam.[7][17]

  • Structure Solution and Refinement:

    • Specialized software (e.g., SHELX, Olex2) is used to process the diffraction data and solve the phase problem, generating an initial electron density map.[17]

    • An atomic model is built into the electron density map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and angles.

G cluster_hypothesis Spectroscopic Data cluster_confirmation Crystallographic Data cluster_validation Validation NMR NMR (Connectivity) Result Validated Molecular Structure NMR->Result Proposes Framework MS MS (Formula) MS->Result Confirms Mass IR IR (Functional Groups) IR->Result Confirms Groups XRay X-ray Structure (3D Atomic Coordinates) XRay->Result Definitively Confirms All Aspects

Fig. 2: Triangulation of data for structural validation.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Kumar, M., & Panday, S. K. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2023). MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Available at: [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2021). ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health (NIH). Available at: [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). MDPI. Available at: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2021). ACS Publications. Available at: [Link]

  • What Is the Role of Spectroscopy in Pharmacokinetics? (2023). AZoOptics. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2021). MDPI. Available at: [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2020). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC). Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. (n.d.). Longdom Publishing. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. Available at: [Link]

  • Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. (2022). Taylor & Francis Online. Available at: [Link]

  • A review on Chemistry and Therapeutic effect of Pyrazole. (n.d.). Ignited Minds Journals. Available at: [Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2024). LinkedIn. Available at: [Link]

  • Spectroscopy. (n.d.). American Pharmaceutical Review. Available at: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). PubMed Central. Available at: [Link]

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Application

Application Notes and Protocols: The Use of Pyrazole Derivatives as Ligands in Coordination Chemistry

Introduction: The Versatility of Pyrazole-Based Ligands Pyrazole and its derivatives have emerged as a cornerstone in the field of coordination chemistry, offering a rich and tunable platform for the construction of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyrazole-Based Ligands

Pyrazole and its derivatives have emerged as a cornerstone in the field of coordination chemistry, offering a rich and tunable platform for the construction of novel metal complexes.[1][2][3] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, possess a unique combination of electronic and steric properties that render them highly effective ligands for a wide array of metal ions.[4] The versatility of the pyrazole scaffold allows for straightforward modification, enabling the synthesis of ligands with tailored coordination environments and functionalities. This adaptability has led to the development of pyrazole-based metal complexes with significant applications in diverse fields, including catalysis, materials science, and medicinal chemistry.[5][6][7]

The coordination chemistry of pyrazole derivatives is remarkably diverse, with the pyrazole ring capable of acting as a monodentate, bidentate, or bridging ligand.[1] Furthermore, deprotonation of the pyrazole N-H proton yields the pyrazolate anion, which is also a versatile coordinating agent. A particularly influential class of pyrazole-based ligands are the polypyrazolylborates, commonly known as "scorpionates," which have had a profound impact on coordination and organometallic chemistry.[8][9][10] These ligands are renowned for their ability to form stable, well-defined metal complexes that can model the active sites of metalloenzymes and serve as highly effective catalysts.[8][11]

This guide provides an in-depth exploration of the use of pyrazole derivatives as ligands, offering detailed protocols for their synthesis and the preparation of their corresponding metal complexes. It further delves into the essential characterization techniques and showcases the broad spectrum of applications for these fascinating compounds.

Ligand Design and Synthesis: Crafting the Coordination Environment

The design of pyrazole-based ligands is a critical step in achieving desired properties in the resulting metal complexes. The electronic and steric characteristics of the ligand can be readily tuned by introducing substituents at various positions on the pyrazole ring. For instance, bulky substituents can be used to control the coordination number and geometry around the metal center, while electron-donating or -withdrawing groups can modulate the metal's redox potential.

General Synthesis of Substituted Pyrazoles: The Knorr Pyrazole Synthesis

A common and versatile method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12]

Protocol: Synthesis of 3,5-dimethylpyrazole

This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve acetylacetone (0.1 mol) in 50 mL of ethanol.

  • Slowly add hydrazine hydrate (0.1 mol) to the solution while stirring. Caution: The reaction is exothermic.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the resulting oil in 100 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the dichloromethane using a rotary evaporator to yield 3,5-dimethylpyrazole as a white solid.

Causality: The 1,3-dicarbonyl nature of acetylacetone provides the carbon backbone for the pyrazole ring, while hydrazine provides the two nitrogen atoms. The initial reaction forms an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[12]

Synthesis of Scorpionate Ligands: Polypyrazolylborates

Scorpionate ligands, or polypyrazolylborates, are a class of tripodal ligands that have had a significant impact on coordination chemistry.[8][9][10] They are typically synthesized by the reaction of a pyrazole with an alkali metal borohydride.[13]

Protocol: Synthesis of Potassium Hydrotris(pyrazolyl)borate (KTp)

This protocol outlines the synthesis of the archetypal scorpionate ligand, potassium hydrotris(pyrazolyl)borate.

Materials:

  • Pyrazole

  • Potassium borohydride (KBH₄)

  • Mineral oil

  • Toluene

  • Schlenk flask

  • Heating mantle with stirrer

  • Cannula

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon) , add pyrazole (3 equivalents) and potassium borohydride (1 equivalent) to a Schlenk flask.

  • Heat the mixture to 190-210 °C with vigorous stirring. The solids will melt to form a clear liquid. Hydrogen gas will be evolved during the reaction. Caution: Ensure proper ventilation.

  • Continue heating for 2-3 hours until gas evolution ceases.

  • Cool the reaction mixture to approximately 100 °C and add hot toluene to precipitate the product.

  • Allow the mixture to cool to room temperature.

  • Collect the white solid by filtration under an inert atmosphere, wash with toluene, and dry under vacuum.

Causality: The reaction proceeds through the sequential substitution of the hydride ions on the borohydride with pyrazolyl groups, with the evolution of hydrogen gas.[13] The tripodal nature of the resulting Tp ligand allows it to coordinate to a metal center in a tridentate fashion, creating a stable coordination environment.[10]

Synthesis of Metal Complexes with Pyrazole-Based Ligands

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, ligand, and reaction conditions will determine the structure and properties of the resulting complex.

General Protocol for the Synthesis of a Metal Complex

This protocol provides a general method for the synthesis of a transition metal complex with a pyrazole-based ligand.

Materials:

  • Pyrazole-based ligand (e.g., KTp)

  • Metal salt (e.g., copper(I) chloride)

  • Solvent (e.g., acetonitrile)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere , dissolve the pyrazole-based ligand (1 equivalent) in the chosen solvent in a Schlenk flask.

  • In a separate Schlenk flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours).

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

Causality: The nitrogen atoms of the pyrazole rings act as Lewis bases and donate electron pairs to the metal center, which acts as a Lewis acid, forming coordinate covalent bonds. The stoichiometry of the reactants and the coordination preferences of the metal ion will dictate the final structure of the complex.

Characterization of Pyrazole-Based Ligands and Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligands and their metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and purity of the ligand and diamagnetic complexes. ¹H and ¹³C NMR are standard.
Infrared (IR) Spectroscopy Identifies characteristic functional groups in the ligand and can indicate coordination to the metal center through shifts in vibrational frequencies.
Mass Spectrometry (MS) Determines the molecular weight of the ligand and complex, confirming their composition.
Elemental Analysis Provides the percentage composition of elements (C, H, N), which is used to confirm the empirical formula.
X-ray Crystallography Provides the definitive solid-state molecular structure of the ligand or complex, including bond lengths and angles.[14]
UV-Visible Spectroscopy Gives information about the electronic transitions within the complex, which can be useful for studying its photophysical properties.

Applications of Pyrazole-Based Coordination Complexes

The metal complexes of pyrazole derivatives have found a vast array of applications across various scientific disciplines.[1][5][7]

Application Area Description and Examples
Catalysis Pyrazole-based complexes are effective catalysts for a range of organic transformations, including polymerization, oxidation, and carbon-carbon bond formation.[9][13] Scorpionate complexes of zinc and magnesium have been used as catalysts for the synthesis of sustainable polymers.[10]
Medicinal Chemistry Many pyrazole derivatives and their metal complexes exhibit significant biological activity, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[7][14][15][16][17]
Materials Science Pyrazole ligands are used in the construction of metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage, separation, and sensing.[1][6] They are also incorporated into molecules for organic light-emitting diodes (OLEDs).[6]
Bioinorganic Chemistry Scorpionate ligands have been instrumental in modeling the active sites of metalloenzymes, providing insights into their structure and function.[8][11]

Visualizations

General Structure of a Pyrazole Ligand

Caption: Basic structure of the pyrazole ring.

Coordination of a Scorpionate Ligand to a Metal Center

Caption: Chelation of a metal ion by a Tp ligand.

Experimental Workflow for Synthesis and Characterization

G start Start: Reagents synthesis Ligand Synthesis start->synthesis purification_ligand Purification synthesis->purification_ligand characterization_ligand Characterization (NMR, IR, MS) purification_ligand->characterization_ligand complexation Metal Complexation characterization_ligand->complexation purification_complex Purification/Crystallization complexation->purification_complex characterization_complex Characterization (X-ray, etc.) purification_complex->characterization_complex application Application Studies characterization_complex->application

Caption: Workflow for pyrazole ligand and complex synthesis.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

Welcome to the technical support guide for the synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. This resource is designed for chemistry professionals engaged in pharmaceutical and agrochemical research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. This resource is designed for chemistry professionals engaged in pharmaceutical and agrochemical research. Here, we address common challenges encountered during the synthesis, providing field-proven insights and evidence-based protocols to enhance reaction yield and product purity. Our guidance is grounded in established chemical principles and supported by authoritative literature.

The synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone typically involves the electrophilic nitration of the precursor, 1-(1-methyl-1H-pyrazol-3-yl)ethanone. While seemingly straightforward, the nitration of heterocyclic compounds like pyrazoles requires careful control over reaction conditions to achieve desired regioselectivity and avoid common pitfalls such as low conversion rates, formation of isomers, and product degradation.[1][2] This guide provides a structured approach to troubleshooting and optimizing this critical reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Question 1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue, typically stemming from an insufficiently reactive nitrating system or suboptimal reaction conditions. The pyrazole ring is aromatic, but the presence of the electron-withdrawing acetyl group at the 3-position deactivates the ring, making electrophilic substitution more challenging.

  • Causality 1: Inadequate Nitrating Agent. A standard mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) may not be potent enough to overcome the deactivating effect of the acetyl group under mild conditions. More powerful nitrating systems are often required for deactivated heterocycles.[2][3]

  • Solution 1: Employ a Stronger Nitrating System. A highly effective method for nitrating pyrazoles and other five-membered heterocycles is the use of nitric acid in trifluoroacetic anhydride (TFAA).[2][3][4] This combination generates the highly electrophilic trifluoroacetyl nitrate in situ, which can nitrate deactivated rings efficiently.

  • Causality 2: Insufficient Reaction Time or Temperature. Even with a potent nitrating agent, the reaction may require sufficient time and thermal energy to proceed to completion. However, excessive temperature can lead to degradation.

  • Solution 2: Optimize Temperature and Duration. The reaction should be initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction, then allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours) to ensure complete conversion.[3] Reaction progress should be monitored via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 2: My reaction produces a mixture of nitro-isomers and other byproducts, leading to a low yield of the desired 4-nitro product. How can I improve regioselectivity?

Answer: The formation of multiple products is often a result of poor regiocontrol during the nitration step or side reactions caused by harsh conditions.

  • Causality 1: Competing Reaction Sites. While the 4-position is generally favored for electrophilic attack on 1,3-disubstituted pyrazoles, nitration can sometimes occur at other positions if the conditions are not optimized.

  • Solution 1: Control the Reaction Temperature. Temperature is a critical factor in controlling regioselectivity.[1] Nitration reactions are highly exothermic. Maintaining a low and stable temperature, especially during the addition of the nitrating agent, is crucial. It is recommended to perform the addition of nitric acid to the solution of pyrazole in TFAA in an ice bath (0 to -10°C).[5]

  • Causality 2: Degradation and Side Reactions. The combination of strong acids and oxidizing agents can lead to ring-opening or other degradation pathways, especially at elevated temperatures.

  • Solution 2: Choose an Appropriate Solvent and Reagent Stoichiometry. Using a solvent like trifluoroacetic anhydride not only activates the nitric acid but also serves as a non-aqueous medium that can minimize hydrolytic side reactions.[3][4] Ensure precise stoichiometry; an excessive amount of nitric acid can lead to over-nitration or oxidation.

Workflow for Troubleshooting Low Yield and Byproduct Formation

The following diagram illustrates a logical workflow for addressing common synthesis issues.

G Start Problem Encountered: Low Yield / Byproducts Check_Reagents Q1: Is the nitrating agent effective? Start->Check_Reagents Check_Temp Q2: Is the reaction temperature optimal? Check_Reagents->Check_Temp Yes Sol_Reagents Action: Switch to HNO₃/TFAA or another activated system. Check_Reagents->Sol_Reagents No Check_Purity Q3: Are starting materials pure? Check_Temp->Check_Purity Yes Sol_Temp Action: Maintain 0°C during addition, then allow to warm. Monitor reaction. Check_Temp->Sol_Temp No Sol_Purity Action: Purify starting material (distillation/recrystallization). Check_Purity->Sol_Purity No Outcome Improved Yield and Purity Check_Purity->Outcome Yes Sol_Reagents->Outcome Sol_Temp->Outcome Sol_Purity->Outcome

Caption: Troubleshooting decision workflow.

Frequently Asked Questions (FAQs)

Q: What is the recommended protocol for the nitration of 1-(1-methyl-1H-pyrazol-3-yl)ethanone?

A: Based on established methods for nitrating deactivated pyrazoles, the following protocol is recommended.[2][3][4]

Detailed Experimental Protocol: Nitration using HNO₃/TFAA
  • Reagent Preparation:

    • Ensure the starting material, 1-(1-methyl-1H-pyrazol-3-yl)ethanone, is pure and dry.

    • Use concentrated (fuming) nitric acid (≥90%).

    • Trifluoroacetic anhydride (TFAA) should be fresh and free of trifluoroacetic acid.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1-methyl-1H-pyrazol-3-yl)ethanone (1.0 eq) in trifluoroacetic anhydride (5-10 volumes).

    • Cool the mixture to 0°C in an ice-water bath.

  • Nitration:

    • Add concentrated nitric acid (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5-10°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.

    • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring:

    • Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) or by taking aliquots for LC-MS analysis.

  • Workup and Isolation:

    • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.

Q: How do different nitrating agents compare for this synthesis?

A: The choice of nitrating agent is critical and depends on the substrate's reactivity. The following table summarizes common options for heterocyclic compounds.

Nitrating Agent SystemTypical ConditionsAdvantagesDisadvantagesReference
HNO₃ / H₂SO₄ 0°C to 25°CInexpensive, widely available.Can be too harsh, leading to degradation; may require higher temperatures for deactivated rings.[5]
HNO₃ / TFAA 0°C to 25°CHighly effective for deactivated rings, provides good yields, one-step procedure.[2]TFAA is corrosive and expensive.[2][3][4]
Acetyl Nitrate Low temperaturesMilder than mixed acid, can improve selectivity.Often requires isolation of an intermediate adduct.[6][6]
Bismuth Nitrate on Silica Reflux in THFGreen, low toxicity, high efficiency.May require specific catalyst preparation.[3]

Q: What safety precautions should I take during this synthesis?

A: Nitration reactions are potentially hazardous and must be conducted with extreme caution.

  • Exothermic Reaction: The reaction is highly exothermic. Always cool the reaction vessel in an ice bath before and during the addition of nitric acid. Monitor the internal temperature closely.

  • Corrosive and Oxidizing Reagents: Concentrated nitric acid, sulfuric acid, and trifluoroacetic anhydride are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Quenching: Quench the reaction by adding it to ice slowly and carefully to dissipate heat. Neutralize the acidic solution cautiously, as this can also generate heat and gas.

General Synthesis Pathway

Caption: Overall synthetic workflow.

References

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available from: [Link]

  • Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl) ketone derivatives. ResearchGate. Available from: [Link]

  • Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. JETIR. Available from: [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. Available from: [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. Available from: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available from: [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: [Link]

  • synthesis of pyrazoles. YouTube. Available from: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available from: [Link]

  • Direct nitration of five membered heterocycles. Semantic Scholar. Available from: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

Welcome to the dedicated technical support guide for navigating the purification challenges of crude 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. This resource is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of crude 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

The presence of both a nitro group and a ketone functionality on the pyrazole ring presents a unique set of purification challenges, from thermal stability concerns to the removal of closely-related impurities. This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of my crude 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a frequent issue and can be attributed to several factors. The key is to understand the solubility profile of your target compound and select an appropriate solvent system.

Causality and Solution:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor. Conversely, if it is poorly soluble even at high temperatures, you may use an excessively large volume of solvent, leading to low recovery upon cooling.

  • Sub-optimal Solvent Polarity: The polarity of the solvent is critical. For 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, a moderately polar compound, a solvent system of intermediate polarity is often a good starting point.

  • Presence of Soluble Impurities: If your crude material contains a high concentration of impurities that are also soluble in your chosen solvent, this can suppress the crystallization of your desired product.

Troubleshooting Protocol:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents. A good starting point is to test alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon/polar aprotic solvent mixtures (e.g., toluene/acetone).[1]

  • Solvent System Optimization: Consider a binary solvent system. For instance, dissolve the crude product in a minimal amount of a good solvent (e.g., acetone or ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., hexane or heptane) until turbidity is observed. Reheat to dissolve, and then allow to cool slowly.

  • Pre-purification Step: If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel to remove highly polar or non-polar impurities before attempting recrystallization.

Data Presentation: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)Polarity IndexSuitability for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
Ethanol785.2Good; may require cooling to low temperatures for optimal recovery.
Isopropanol824.3Good alternative to ethanol, slightly less polar.
Ethyl Acetate774.4Often a good choice; balances solubility and volatility.
Acetone565.1High solubility; best used in a binary system with a non-polar solvent.
Toluene1112.4Low solubility; can be used as an anti-solvent.
Hexane690.1Very low solubility; suitable as an anti-solvent.
Issue 2: Persistent Yellow/Brown Discoloration in the Final Product

Question: My purified 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone remains colored (yellow to brown) even after multiple purification attempts. What is the source of this color and how can I remove it?

Answer:

The persistent coloration is likely due to the presence of nitrated byproducts or degradation products. Nitroaromatic compounds can be susceptible to the formation of colored impurities, especially under certain conditions.[2]

Causality and Solution:

  • Nitrated Impurities: The synthesis of nitropyrazoles can sometimes lead to the formation of dinitrated species or other colored byproducts, especially if the reaction conditions are not tightly controlled.[3]

  • Thermal Degradation: Nitropyrazoles can exhibit limited thermal stability.[1][4][5] Prolonged heating during recrystallization or solvent removal can lead to decomposition and the formation of colored impurities.

  • Residual Acidic Impurities: Traces of acid from the nitration step can catalyze degradation.

Troubleshooting Protocol:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated carbon. The activated carbon will adsorb many colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.

  • Control of Thermal Exposure: Minimize the time the compound is exposed to high temperatures. Use a rotary evaporator for solvent removal under reduced pressure to keep the temperature low.

  • Neutralization Wash: Before the final purification step, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of a mild base, such as sodium bicarbonate, to remove any residual acid. Follow with a water wash and then dry the organic layer before proceeding.

Visualization: Workflow for Decolorization

crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve add_carbon Add Activated Carbon dissolve->add_carbon hot_filter Hot Filtration add_carbon->hot_filter cool Cool and Crystallize hot_filter->cool collect Collect Pure Crystals cool->collect

Caption: Decolorization workflow using activated carbon.

Issue 3: Co-elution of Impurities During Column Chromatography

Question: I am using column chromatography to purify my product, but I am struggling to separate it from a closely eluting impurity. How can I improve the resolution?

Answer:

Co-elution during column chromatography is a common challenge when dealing with structurally similar impurities, such as regioisomers, which are plausible byproducts in pyrazole synthesis.[6] Improving separation requires optimizing the chromatographic conditions.

Causality and Solution:

  • Inadequate Stationary Phase: Standard silica gel may not provide sufficient selectivity for closely related compounds.

  • Sub-optimal Mobile Phase: The polarity of the eluent may not be fine-tuned to achieve differential migration of the product and impurity.

  • Poor Column Packing and Loading: An improperly packed column or overloading the column with crude material can lead to band broadening and poor separation.

Troubleshooting Protocol:

  • Mobile Phase Optimization: The key to good separation is finding a mobile phase that provides a good retention factor (Rf) for your target compound on a TLC plate (ideally between 0.2 and 0.4).[7] Experiment with different solvent systems. A common starting point for a moderately polar compound like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Vary the ratio of these solvents to fine-tune the separation.

  • Gradient Elution: If isocratic elution (using a constant solvent composition) is not effective, consider a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute the less polar impurities and then sharpen the elution band of your target compound.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity. For very challenging separations, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) may be effective.[8]

Data Presentation: Mobile Phase Systems for Column Chromatography

Mobile Phase SystemPolarityComments
Hexane/Ethyl AcetateLow to MediumA versatile system; start with a low percentage of ethyl acetate and gradually increase.
Dichloromethane/MethanolMedium to HighGood for more polar compounds; use with caution due to the toxicity of dichloromethane.
Toluene/AcetoneLow to MediumAnother effective combination for moderately polar compounds.

Visualization: Logic for Improving Chromatographic Resolution

co_elution Co-elution Observed optimize_mobile Optimize Mobile Phase (TLC) co_elution->optimize_mobile gradient Implement Gradient Elution optimize_mobile->gradient success Improved Separation optimize_mobile->success If successful change_stationary Change Stationary Phase gradient->change_stationary gradient->success If successful change_stationary->success If successful

Caption: Decision tree for troubleshooting co-elution in column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the expected major impurities in crude 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone?

A1: Based on common synthetic routes for nitropyrazoles, the likely impurities include:

  • Unreacted Starting Material: 1-(1-methyl-1H-pyrazol-3-yl)ethanone.

  • Regioisomers: 1-(1-methyl-5-nitro-1H-pyrazol-3-yl)ethanone, resulting from nitration at a different position on the pyrazole ring.[6]

  • Dinitrated Byproducts: If the nitrating conditions are too harsh, dinitration of the pyrazole ring can occur.[3]

  • Degradation Products: As discussed, thermal or acid-catalyzed degradation can lead to a variety of colored impurities.[5]

Q2: What are the recommended storage conditions for the purified product?

A2: Due to the potential for thermal and light sensitivity of nitroaromatic compounds, it is recommended to store purified 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone in a cool, dark, and dry place. An amber glass vial in a refrigerator is ideal. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.[10]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound and can help in identifying the mass of any impurities.[11]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q4: Is 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone thermally stable?

A4: While many nitropyrazole derivatives exhibit good thermal stability, it is prudent to handle them with care.[1][4] The presence of the acetyl group may influence its stability compared to simpler nitropyrazoles. It is recommended to avoid prolonged exposure to high temperatures during purification. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature accurately.[10]

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). PubMed Central. [Link]

  • Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). RJPBCS. [Link]

  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3044–3047. [Link]

  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (2020). New Journal of Chemistry. [Link]

  • Thermal Decomposition of Nitropyrazoles. (2015). ResearchGate. [Link]

  • Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2009). 1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E, 65(2), o330. [Link]

  • Degradation of nitroaromatic compounds by microorganisms. (1995). PubMed. [Link]

  • Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. (2013). ResearchGate. [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (n.d.). [Link]

  • Preparation method of 3,4-binitropyrazole. (2011).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (1996). Microbiology and Molecular Biology Reviews. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). NIH. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). [Link]

  • Understanding the Synthesis and Handling of 1-Nitropyrazole (CAS 7119-95-1). (2026). [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. [Link]

  • 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. (2011). NIH. [Link]

  • Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). (2012). DTIC. [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose. (n.d.). CDN. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2022). MDPI. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (2024). PMC. [Link]

  • Synthesis and Purification of Nitrophenols. (2017). UKEssays.com. [Link]

  • Biodegradation of nitroaromatic compounds. (1994). Semantic Scholar. [Link]

  • 5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. (2011). NIH. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). MDPI. [Link]

  • Process for the purification of nitro aliphatic compounds. (1941).
  • Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. (1998). PubMed. [Link]

Sources

Troubleshooting

Solubility issues of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone in aqueous solutions

Welcome to the dedicated support center for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these issues effectively in your experiments.

I. Compound Overview & Inherent Challenges

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone is a substituted nitropyrazole derivative. Structurally, it combines a pyrazole ring, known for its aromaticity and varied biological activities, with electron-withdrawing nitro (-NO₂) and acetyl (-C(O)CH₃) groups.[1][2] While the pyrazole core can contribute to aqueous solubility, the substituents significantly influence its physicochemical properties.

The primary challenge you will likely face is its low intrinsic aqueous solubility . This is a common characteristic of many nitrated heterocyclic compounds.[1] The presence of the nitro group and the overall neutral charge of the molecule limit its favorable interactions with water, a highly polar solvent. Poor solubility can lead to significant experimental variability, inaccurate biological data, and challenges in formulation development.[3][4]

This guide will walk you through a systematic approach to understanding and overcoming these solubility limitations.

II. Frequently Asked Questions (FAQs)

Q1: Why is my 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone not dissolving in my aqueous buffer?

A1: The molecular structure is the primary reason. The compound is largely non-polar due to the pyrazole ring and methyl/acetyl groups, while the nitro group adds to its crystalline stability, making it difficult for water molecules to solvate it effectively. Direct dissolution in aqueous buffers is expected to be very low. A common and recommended practice is to first prepare a concentrated stock solution in a suitable organic solvent.

Q2: What is the best organic solvent to prepare a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays. Other potential solvents include Dimethylformamide (DMF) and absolute Ethanol. The choice depends on the desired concentration and the tolerance of your specific experimental system to the solvent. See the protocol for preparing stock solutions in Section V .

Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Here are the key troubleshooting steps:

  • Lower the Final Concentration: This is the most straightforward solution. Your target concentration may be too high.

  • Increase the Percentage of Co-solvent: If your experimental system allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control with the same co-solvent concentration.

  • Use a Different Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock solution to a small volume of buffer first while vortexing vigorously, and then gradually adding the rest of the buffer.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The impact of pH on the solubility of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone is likely to be minimal. The pyrazole ring is weakly basic, but the presence of two strong electron-withdrawing groups (nitro and acetyl) significantly reduces the basicity of the ring nitrogens.[2] Therefore, protonation to form a more soluble cationic species would require a very low pH, which may not be compatible with most biological experiments. It is not recommended as a primary method for solubilization without empirical testing.

Q5: Is it safe to heat the solution to aid dissolution?

A5: Gentle heating (e.g., 37°C) can be attempted to increase the rate of dissolution, particularly when preparing stock solutions. However, caution is advised for nitrated aromatic compounds, as they can be thermally sensitive.[1] Avoid aggressive heating or boiling. Always check for compound degradation after heating by analytical methods like HPLC if possible. For aqueous working solutions, heating can lead to supersaturation, where the compound may precipitate out as it cools to room temperature.

III. Troubleshooting Workflow

If you are facing solubility issues, follow this systematic workflow. This process is designed to help you identify the root cause and find a viable solution for your experiment.

G cluster_start cluster_step1 Step 1: Stock Solution cluster_step2 Step 2: Dilution & Precipitation cluster_step3 Step 3: Advanced Techniques cluster_end start Compound Fails to Dissolve in Aqueous Solution stock_prep Did you prepare a concentrated stock in an organic solvent (e.g., DMSO)? start->stock_prep prep_stock Action: Prepare a 10-100 mM stock solution in 100% DMSO. (See Protocol V.A) stock_prep->prep_stock No precipitate Did the compound precipitate upon dilution into the aqueous buffer? stock_prep->precipitate Yes prep_stock->precipitate lower_conc Action: Lower the final working concentration of the compound. precipitate->lower_conc Yes success Solubilization Achieved precipitate->success No still_issues Still Experiencing Precipitation? lower_conc->still_issues check_cosolvent Is the final co-solvent (DMSO) concentration <0.5%? increase_cosolvent Action: If tolerated by the assay, increase final DMSO to 0.5-1%. Run vehicle controls. check_cosolvent->increase_cosolvent Yes use_pluronic Action: Consider formulation with a non-ionic surfactant like Pluronic® F-127 or cyclodextrins. check_cosolvent->use_pluronic No increase_cosolvent->success still_issues->check_cosolvent Yes still_issues->success No use_pluronic->success

Caption: Troubleshooting workflow for solubility issues.

IV. Quantitative Data Summary

SolventTypeExpected UsabilityRationale & Comments
Water / PBSAqueous BufferVery Poor Highly polar nature is incompatible with the non-polar compound structure.
DMSOPolar AproticExcellent (Stock) Highly effective at dissolving a wide range of organic compounds. Standard for stock solutions.
DMFPolar AproticGood (Stock) Similar to DMSO, can be used as an alternative for stock solutions.
Ethanol (100%)Polar ProticModerate (Stock) Can be used, but may not achieve concentrations as high as DMSO.
MethanolPolar ProticModerate Similar to ethanol.
AcetonitrilePolar AproticModerate Often used in analytical chemistry (e.g., HPLC mobile phase).
AcetonePolar AproticModerate Can be used for initial dissolution but is highly volatile.

V. Experimental Protocols

These protocols provide a validated starting point for your experiments.

A. Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for creating a high-concentration primary stock solution.

  • Weigh the Compound: Accurately weigh out a precise amount of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone (e.g., 1.83 mg). Note: The molecular weight is 183.14 g/mol .

  • Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration.

    • Calculation Example: For 1.83 mg of compound to make a 10 mM stock:

      • Moles = 0.00183 g / 183.14 g/mol = 1.0 x 10⁻⁵ mol

      • Volume = Moles / Concentration = 1.0 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1.0 mL

  • Dissolution: Vortex the vial vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

B. Protocol for Preparation of Aqueous Working Solutions

This protocol details the serial dilution method to prepare final working solutions while minimizing precipitation.

  • Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 10 mM stock into your chosen aqueous buffer (e.g., PBS, cell culture media). For example, dilute 1:10 to create a 1 mM solution. This helps to gradually introduce the compound to the aqueous environment.

  • Final Dilution: Add the required volume of the stock (or intermediate dilution) to the final volume of your aqueous buffer to achieve the desired working concentration.

    • Crucial Step: Add the stock solution to the buffer while the buffer is being gently vortexed or mixed. This rapid dispersion is key to preventing localized high concentrations that lead to precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO is below the tolerance limit for your assay (typically ≤ 0.5%).

  • Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately.

G cluster_stock Stock Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve store 4. Aliquot & Store at -20°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw For Experiment dilute 6. Serially Dilute into Aqueous Buffer thaw->dilute vortex 7. Add to final volume WHILE VORTEXING dilute->vortex use 8. Use Immediately vortex->use

Caption: Recommended workflow for solution preparation.

VI. References

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one. PubChem. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). ACS Publications. Available at: [Link]

  • Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Pyrazoles

Welcome to the technical support center for the nitration of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize nitropyrazole derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize nitropyrazole derivatives. Nitropyrazoles are critical building blocks in pharmaceuticals and energetic materials, but their synthesis can present significant challenges related to yield, purity, and regioselectivity.

This document provides in-depth, field-tested insights to help you navigate these challenges. We will move from frequently asked questions to a detailed troubleshooting guide, complete with step-by-step protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the nitration of a pyrazole ring?

The nitration of pyrazoles proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by an electrophile. In most nitration reactions, the active electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid, often with the aid of a stronger acid like sulfuric acid.[1]

Q2: Which position on the pyrazole ring is most reactive towards nitration?

For a standard N-unsubstituted or N1-substituted pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack under neutral or mildly acidic conditions.[2][3] The C3 and C5 positions are less electron-rich. However, reaction conditions and existing substituents can alter this selectivity.[2]

Q3: Why is my reaction giving N-nitration instead of the desired C-nitration?

For pyrazoles with an unsubstituted N1-H, the lone pair on the N1 nitrogen can act as a nucleophile, leading to competitive N-nitration.[2] This often happens with milder nitrating agents or under less acidic conditions. To obtain C-nitration, one common strategy is to first generate the N-nitropyrazole and then induce a thermal or acid-catalyzed rearrangement to the more stable C-nitropyrazole, often the 4-nitro isomer.[4]

Q4: How do strongly acidic conditions affect the reaction?

In strongly acidic media (e.g., a concentrated H₂SO₄/HNO₃ mixture), the pyridine-like N2 nitrogen of the pyrazole ring becomes protonated. This forms a pyrazolium cation, which deactivates the ring towards electrophilic attack, making the reaction significantly slower and requiring more forcing conditions.[2] This deactivation can sometimes be leveraged to alter regioselectivity or prevent over-reaction.

Q5: Are there "mild" conditions for nitrating pyrazoles with sensitive functional groups?

Yes. Classic mixed-acid conditions can be harsh and incompatible with many functional groups.[5] Milder, more selective nitrating systems have been developed. These include:

  • Acetyl nitrate (HNO₃ in Acetic Anhydride): Often favors C4 nitration and is less aggressive than mixed acid.[2][4]

  • Nitric Acid/Trifluoroacetic Anhydride (TFAA): A potent but often selective nitrating agent.[6][7]

  • N-Nitropyrazole Reagents: Certain N-nitropyrazoles can themselves act as nitrating agents for other arenes under milder conditions.[5][8]

  • Metal Nitrates or Nitrite Salts: Reagents like AgNO₂, NaNO₂, or CAN (ceric ammonium nitrate) can be used under specific conditions to achieve nitration.[8][9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the nitration of pyrazoles. Each entry describes a common symptom, identifies potential causes, and provides actionable solutions grounded in chemical principles.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows predominantly unreacted pyrazole starting material, even after extended reaction time.

Potential Causes:

  • Deactivated Substrate: Your pyrazole contains one or more strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, which deactivate the ring towards electrophilic attack.

  • Insufficiently Potent Nitrating Agent: The chosen nitrating agent is not strong enough to generate a sufficient concentration of the nitronium ion to react with your substrate.

  • Protonation/Deactivation: The reaction is being run in highly acidic conditions, leading to the formation of the unreactive pyrazolium cation.[2]

  • Low Temperature: The reaction temperature is too low to overcome the activation energy barrier.

Solutions & Scientific Rationale:

  • Increase Nitrating Agent Potency: If you are using nitric acid alone or a mild reagent, switch to a more powerful system.

    • Action: Move from HNO₃/AcOH to a mixed acid system (HNO₃/H₂SO₄). The sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate a higher concentration of the highly electrophilic nitronium ion (NO₂⁺).[1]

    • Alternative: Consider using fuming nitric acid with oleum (fuming H₂SO₄) for extremely deactivated systems.[4]

  • Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for the appearance of side products or decomposition.

  • Modify Substrate (If Possible): If designing a synthetic route, consider nitrating the pyrazole ring before adding strong deactivating groups.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Symptom: The crude reaction mixture contains multiple nitrated products, such as a mix of C4-nitro, C3-nitro, and/or dinitro species.

Potential Causes:

  • Ambiguous Directing Effects: The substituents on your pyrazole do not provide a strong directing effect to a single position.

  • Over-Reaction: The reaction conditions are too harsh, leading to initial nitration followed by a second nitration event at another position.[5]

  • Kinetic vs. Thermodynamic Control: The reaction may be producing a kinetic product (fastest-formed) that can rearrange or isomerize to a more stable thermodynamic product under the reaction conditions. The rearrangement of N-nitropyrazole to C-nitropyrazole is a classic example.[4]

Solutions & Scientific Rationale:

  • Change the Nitrating System: The choice of reagent is critical for controlling selectivity.[2]

    • Action: To favor C4 nitration on an N-phenylpyrazole, use acetyl nitrate (HNO₃/Ac₂O). To favor nitration on the phenyl ring itself, switch to mixed acid (HNO₃/H₂SO₄).[2]

  • Control Reaction Stoichiometry and Temperature:

    • Action: Use only a slight excess (1.0-1.2 equivalents) of the nitrating agent. Add the nitrating agent slowly at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and prevent temperature spikes that can lead to side products.

  • Leverage Steric Hindrance: Bulky groups at the N1, C3, or C5 positions can sterically block the approach of the electrophile to adjacent sites, thereby enhancing selectivity for the unhindered C4 position.[2]

Problem 3: Product Decomposition or Charring

Symptom: The reaction mixture turns dark brown or black, and purification yields little to no desired product, often with a tar-like residue.

Potential Causes:

  • Excessively Harsh Conditions: The combination of temperature and acid concentration is too aggressive for the substrate, leading to oxidative decomposition. Highly nitrated compounds can also be thermally unstable.[6]

  • Presence of Highly Activating Groups: Pyrazoles with strong electron-donating groups (e.g., -NH₂, -OH) are highly activated and can be easily oxidized or polymerized by strong nitrating agents.

  • Unstable Product: The nitrated pyrazole product itself may be unstable under the reaction or workup conditions.

Solutions & Scientific Rationale:

  • Reduce Reaction Severity:

    • Action: Lower the reaction temperature significantly. Many nitrations can be run effectively between -10 °C and room temperature.

    • Action: Dilute the reaction mixture with a suitable inert co-solvent (if compatible with the nitrating system) to better manage the heat of reaction.

  • Use a Milder Nitrating Agent:

    • Action: For activated systems, avoid mixed acid. Use a milder reagent such as nitric acid in acetic anhydride or trifluoroacetic anhydride, which allows for lower reaction temperatures and better control.[7][10]

  • Protect Sensitive Groups: If your substrate has an amine or hydroxyl group, protect it before attempting nitration. For example, an amine can be converted to an amide, which is less activating and more acid-stable.

Data Summary & Key Parameters

The selection of a nitrating agent is the most critical parameter in optimizing your reaction. The following table summarizes common reagents and their typical applications.

Nitrating Agent SystemCompositionTypical Use Case & Characteristics
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Workhorse Reagent. Generates high concentration of NO₂⁺. Ideal for unactivated or deactivated pyrazoles. Can be harsh and lead to low selectivity if not controlled.[1][4]
Acetyl Nitrate Conc. HNO₃ / Acetic Anhydride (Ac₂O)Milder Alternative. Often provides better C4-regioselectivity. Good for substrates that are sensitive to strong acid.[2][4]
Nitric Acid / TFAA Conc. HNO₃ / Trifluoroacetic AnhydrideVery Potent System. Used for difficult-to-nitrate or highly deactivated substrates. Requires careful temperature control.[6][7]
Fuming Nitric Acid / Oleum Fuming HNO₃ / Fuming H₂SO₄Extremely Powerful. Reserved for the synthesis of poly-nitrated compounds or nitration of exceptionally deactivated rings.[4]
N₂O₄ Dinitrogen TetroxideCan be used for specific transformations, sometimes leading to N-nitration or nitration of side-chains.[4]

Core Experimental Protocols

Safety First: Nitration reactions are highly exothermic and potentially hazardous. Highly nitrated organic compounds are energetic materials and can be explosive.[6] Always work in a well-ventilated fume hood, behind a blast shield, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: General C4-Nitration of Pyrazole using Mixed Acid

This protocol is a standard starting point for the C-nitration of a simple, unsubstituted pyrazole.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3.0 mL per 1.0 g of pyrazole). Cool the flask to 0 °C in an ice-water bath.

  • Nitrating Mixture Preparation: In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (H₂SO₄, 1.0 mL per 1.0 mL of HNO₃). Caution: This addition is exothermic. Keep the mixture cool.

  • Substrate Addition: Slowly add the pyrazole starting material portion-wise to the cooled, stirred sulfuric acid in the reaction flask, ensuring the temperature does not rise above 10 °C.

  • Nitration: Once the pyrazole is fully dissolved, add the pre-cooled nitrating mixture dropwise via the dropping funnel. Maintain the internal temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be allowed to rise slowly to room temperature.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Selective C4-Nitration using Acetyl Nitrate

This protocol is suitable for substrates that may be sensitive to strong mineral acids or where higher C4 selectivity is desired.[2]

Methodology:

  • Acetyl Nitrate Preparation: In a round-bottom flask, add acetic anhydride (Ac₂O, 5.0 mL per 1.0 g of pyrazole) and cool it to 0 °C in an ice-water bath.

  • Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) dropwise to the cold, stirred acetic anhydride. Maintain the temperature below 10 °C at all times. Allow the freshly prepared acetyl nitrate solution to stir at 0 °C for 15-20 minutes.

  • Substrate Addition: Dissolve the pyrazole starting material in a minimal amount of acetic anhydride and add it dropwise to the acetyl nitrate solution, keeping the temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Pour the reaction mixture onto crushed ice and water.

  • Isolation & Purification: If a solid precipitates, collect it by filtration, wash with cold water, and dry.[11] If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography or recrystallization.

Visualizing the Process: Diagrams

Electrophilic Nitration Mechanism

The diagram below illustrates the fundamental mechanism for the nitration of pyrazole at the C4 position using a mixed-acid system.

Nitration_Mechanism HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2->NO2_plus - H₂O HSO4_minus HSO₄⁻ NO2_plus_2 NO₂⁺ H2O H₂O Pyrazole Pyrazole Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrazole->Sigma_Complex Sigma_Complex_2 Sigma Complex Product 4-Nitropyrazole Sigma_Complex_2->Product H2O_base H₂O

Caption: Mechanism of pyrazole nitration.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield nitration reactions.

Troubleshooting_Workflow start Start: Low Yield Observed check_substrate Is substrate electron-deficient (e.g., contains -NO₂, -CN)? start->check_substrate increase_potency Increase nitrating agent potency (e.g., HNO₃/Ac₂O → Mixed Acid) check_substrate->increase_potency Yes check_conditions Are conditions too harsh? (High temp, strong acid) check_substrate->check_conditions No increase_temp Carefully increase reaction temp. increase_potency->increase_temp check_workup Review workup procedure. Is product water-soluble or volatile? increase_temp->check_workup use_milder Use milder conditions (Lower temp, use Ac₂O or TFAA) check_conditions->use_milder Yes check_conditions->check_workup No use_milder->check_workup modify_workup Modify workup (e.g., Extraction instead of precipitation) check_workup->modify_workup Yes end Re-evaluate synthetic route check_workup->end No modify_workup->end

Caption: Troubleshooting flowchart for low yield.

References

  • Nitropyrazoles. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Yin, C., Li, H., & Zhang, J. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4936. [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(10), 2296-2306. [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. [Link]

  • Thottempudi, V., & Shreeve, J. M. (2019). Manipulating nitration and stabilization to achieve high energy. Science Advances, 5(11), eaax0341. [Link]

  • Aksenov, A. V., et al. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(15), 4443. [Link]

  • Den-Hartog, T., et al. (2021). Biocatalytic Strategies for Nitration Reactions. JACS Au, 1(11), 1846-1856. [Link]

  • Coon, C. L., et al. (1983). Direct nitration of five membered heterocycles. ResearchGate. [Link]

  • Zhang, C., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Chemistry Steps. [Link]

  • Pyrazole. (n.d.). SlideShare. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Regioselectivity in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with regioselectivity in their synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with regioselectivity in their synthetic routes. Pyrazole cores are foundational scaffolds in medicinal and agricultural chemistry, making the ability to control their substitution patterns a critical skill.[1][2] This resource provides in-depth, experience-driven advice to troubleshoot and overcome common regioselectivity issues.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding regioselectivity in pyrazole synthesis.

Q1: Why am I getting a mixture of regioisomers in my pyrazole synthesis?

The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[3] The outcome is determined by which carbonyl group of the dicarbonyl compound is initially attacked by which nitrogen of the hydrazine. This initial condensation is often reversible and subject to both kinetic and thermodynamic control. The relative reactivity of the two carbonyls and the two nitrogens dictates the product ratio.

Q2: What are the primary factors that control regioselectivity?

Regioselectivity is a function of a delicate interplay between several factors:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway by favoring attack at the less sterically hindered position.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a nearby carbonyl, making it a more likely site for nucleophilic attack. Conversely, electron-donating groups can decrease a carbonyl's reactivity.

  • Reaction Conditions: pH, solvent, temperature, and catalysts can all significantly influence the regiochemical outcome. For instance, acidic or basic conditions can alter the nucleophilicity of the hydrazine or the reactivity of the dicarbonyl.

Q3: Can the choice of solvent really make a difference in my product ratio?

Absolutely. The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solvation of the transition states, thereby affecting the activation energies for the formation of the different regioisomers. For example, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in certain reactions compared to standard solvents like ethanol.[4]

Q4: I'm using a substituted hydrazine. Which nitrogen is more nucleophilic?

In a substituted hydrazine (R-NH-NH2), the terminal nitrogen (NH2) is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl group. This is a key principle to consider when predicting the major regioisomer.[4]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for specific experimental scenarios, complete with step-by-step protocols and the underlying scientific rationale.

Problem: You are reacting an unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) with methylhydrazine and obtaining a nearly 1:1 mixture of the two possible regioisomers.

Underlying Causality: The electronic and steric differences between the two carbonyls in your diketone are not pronounced enough to direct the reaction under your current conditions. Both carbonyls are susceptible to attack by both nitrogens of methylhydrazine, leading to a mixture of products.

Troubleshooting Workflow:

G start Start: Poor Regioselectivity cond_solvent Modify Solvent System start->cond_solvent protocol_solvent Protocol 1: Solvent Screening (Ethanol vs. TFE vs. HFIP) cond_solvent->protocol_solvent Yes cond_ph Adjust Reaction pH protocol_ph Protocol 2: pH Optimization (Acidic vs. Basic Catalysis) cond_ph->protocol_ph Yes cond_temp Vary Temperature protocol_temp Protocol 3: Temperature Study (Low vs. High Temp) cond_temp->protocol_temp Yes analysis Analyze Regioisomeric Ratio (NMR, HPLC) protocol_solvent->analysis protocol_ph->analysis protocol_temp->analysis analysis->cond_ph Unsuccessful analysis->cond_temp Unsuccessful end End: Optimized Regioselectivity analysis->end Successful

Caption: Troubleshooting workflow for poor regioselectivity.

Protocol 1: Solvent Optimization for Enhanced Regioselectivity

This protocol leverages the unique properties of fluorinated alcohols to influence the reaction pathway.[4]

Materials:

  • Unsymmetrical 1,3-diketone

  • Substituted hydrazine (e.g., methylhydrazine)

  • Ethanol (EtOH)

  • 2,2,2-Trifluoroethanol (TFE)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flasks, magnetic stirrer, reflux condenser

Procedure:

  • Set up Parallel Reactions: Prepare three separate reactions. In each, dissolve 1 equivalent of the 1,3-diketone in one of the three solvents (EtOH, TFE, HFIP).

  • Add Hydrazine: To each flask, add 1.1 equivalents of the substituted hydrazine.

  • Reaction: Stir the reactions at room temperature or under reflux, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Determine the regioisomeric ratio of the crude product using 1H NMR spectroscopy or HPLC.

Expected Outcome & Rationale:

Fluorinated alcohols, being strong hydrogen bond donors but poor acceptors, can preferentially solvate and stabilize certain transition states or intermediates, thereby lowering the activation energy for one reaction pathway over the other.[4] This can lead to a significant improvement in the regiomeric ratio.

Data Summary: Solvent Effects on Regioselectivity

SolventTypical Regioisomeric Ratio (Desired:Undesired)Reference
EthanolOften close to 1:1, highly substrate-dependent[4]
TFECan significantly improve, e.g., >85:15[4]
HFIPOften provides the highest selectivity, e.g., >95:5[4]

Problem: You have performed a one-pot, multi-component synthesis to generate a polysubstituted pyrazole and are unsure of the final substitution pattern.

Underlying Causality: In multi-component reactions, the sequence of bond formation can be complex, and predicting the final regiochemistry based on simple rules can be challenging. Spectroscopic analysis is crucial for unambiguous structure determination.

Troubleshooting Workflow:

G start Start: Ambiguous Structure nmr_analysis Acquire 1D & 2D NMR Spectra start->nmr_analysis noesy_check Check for NOE Correlations nmr_analysis->noesy_check hmbc_check Analyze HMBC Correlations noesy_check->hmbc_check No conclusive NOE structure_assigned Structure Assigned noesy_check->structure_assigned Key NOE observed hmbc_check->structure_assigned Key correlations observed stepwise_synthesis Consider Stepwise Synthesis for Confirmation hmbc_check->stepwise_synthesis Ambiguity remains end End: Unambiguous Structure structure_assigned->end stepwise_synthesis->end

Caption: Workflow for structural elucidation of pyrazole regioisomers.

Protocol 2: Unambiguous Structure Determination using 2D NMR

This protocol uses Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the spatial proximity of substituents on the pyrazole ring, thereby confirming the regiochemistry.[2]

Procedure:

  • Sample Preparation: Prepare a concentrated NMR sample of the purified pyrazole isomer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquire Spectra:

    • Obtain a standard 1H NMR spectrum.

    • Obtain a 2D NOESY spectrum.

  • Analysis:

    • In the NOESY spectrum, look for cross-peaks that indicate through-space interactions between protons on different substituents.

    • For example, a cross-peak between the protons of an N-methyl group and the ortho-protons of an adjacent N-phenyl group would confirm their proximity and thus the regiochemistry.[2]

Example: In the synthesis of a 1-methyl-5-phenylaminopyrazole, a NOESY correlation between the N-methyl protons and the phenyl protons would confirm this substitution pattern, as opposed to the 1-methyl-3-phenylaminopyrazole isomer where such an interaction would be absent.[2]

Part 3: Advanced Strategies for Regiocontrol

For particularly challenging cases, more advanced synthetic strategies may be required.

  • Directed Cyclization: Introducing a directing group on one of the reactants can force the cyclization to proceed in a specific manner. This group can then be removed in a subsequent step.

  • Stepwise Synthesis: While one-pot reactions are efficient, a stepwise approach can offer greater control over regioselectivity.[2] For example, isolating the initial condensation product (a vinylogous amide or enaminone) before cyclization with hydrazine can lock in the desired regiochemistry.

  • Catalytic Methods: The development of catalytic systems, including those based on transition metals like copper or ruthenium, is an active area of research for achieving high regioselectivity in pyrazole synthesis.[1][5] These methods often operate under mild conditions and can provide access to specific regioisomers that are difficult to obtain through traditional methods.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome the challenges of regioselectivity in pyrazole synthesis, enabling the efficient and predictable production of these vital chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-dithianes and Sydnones. The Journal of Organic Chemistry, 90(5), 3769-3778. [Link]

  • Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3529-3535. [Link]

  • Sabatino, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Ebenezer, O., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(11), 3562. [Link]

  • Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3529-3535. [Link]

Sources

Optimization

Side-product formation in the synthesis of substituted pyrazoles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. As a Senior Application Scientist, I have designed this guide to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance and field-proven insights to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face in the lab.

Troubleshooting Guide: Common Side-Product Formations

This section delves into the most frequent side-product formations, offering explanations of the underlying mechanisms and actionable protocols to mitigate these issues.

Issue 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is arguably the most common challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in the Knorr pyrazole synthesis.[1][2]

Answer: The formation of a regioisomeric mixture arises from the two possible pathways of the initial reaction between the substituted hydrazine and the unsymmetrical 1,3-dicarbonyl compound. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.[1] Reasonable regioselectivity is typically only achieved when there are significant steric or electronic differences between the carbonyl groups or the nitrogen atoms of the hydrazine.

G cluster_start Starting Materials start1 Unsymmetrical 1,3-Dicarbonyl attackA Attack on Carbonyl 1 start1->attackA attackB Attack on Carbonyl 2 start1->attackB start2 Substituted Hydrazine (R'-NHNH2) start2->attackA start2->attackB interA Intermediate A (Hydrazone A) attackA->interA cyclizeA Cyclization interA->cyclizeA productA Regioisomer 1 cyclizeA->productA interB Intermediate B (Hydrazone B) attackB->interB cyclizeB Cyclization interB->cyclizeB productB Regioisomer 2 cyclizeB->productB

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Answer: Several factors can be manipulated to favor the formation of one regioisomer over the other.

  • Steric and Electronic Control: Large differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group. For instance, a bulky substituent will sterically hinder the attack on the adjacent carbonyl group. Similarly, an electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • pH Control: The acidity or basicity of the reaction medium can control which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. In acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity.

  • Solvent Effects: The choice of solvent can significantly influence regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to dramatically improve the regioselectivity in favor of the 5-arylpyrazole isomer in the reaction of arylhydrazines with unsymmetrical 1,3-diketones.[3]

Table 1: Solvent Effects on Regioselectivity

SolventTypical Regioisomeric Ratio (Isomer 1:Isomer 2)Reference
EthanolOften close to 1:1[4]
N,N-Dimethylacetamide (DMAc)Can provide good regioselectivity[2]
2,2,2-Trifluoroethanol (TFE)Up to 99:1[3]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Up to 99:1[3]

This protocol is adapted from a procedure demonstrating improved regioselectivity using a fluorinated solvent.[3]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of 0.1 M.

  • Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired regioisomer.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess isomeric purity. Two-dimensional NMR techniques like NOESY can be particularly useful for unambiguously determining the regiochemistry by observing through-space correlations between the N-substituent and the protons on the pyrazole ring.[5]

Issue 2: My reaction with an α,β-unsaturated carbonyl compound is giving me a pyrazoline instead of a pyrazole. What should I do?

Answer: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines typically proceeds through a Michael addition followed by intramolecular cyclization to form a pyrazoline intermediate. This pyrazoline is not aromatic and needs to be oxidized to form the desired pyrazole.[6] If you are isolating a pyrazoline, it means the oxidation step is either absent or incomplete.

G start α,β-Unsaturated Carbonyl + Hydrazine step1 Michael Addition & Intramolecular Cyclization start->step1 intermediate Pyrazoline Intermediate step1->intermediate step2 Oxidation intermediate->step2 product Substituted Pyrazole step2->product

Caption: Synthesis of pyrazoles from α,β-unsaturated carbonyls.

Answer: There are several methods for oxidizing pyrazolines to pyrazoles. The choice of oxidant can depend on the functional groups present in your molecule.

  • Benign Oxidation: A simple and environmentally friendly method involves heating the pyrazoline in dimethyl sulfoxide (DMSO) under an oxygen atmosphere.[7]

  • Halogen-Mediated Oxidation: Bromine can be used as an effective oxidant.[7]

  • Other Oxidants: Other common oxidants include iodine, potassium permanganate, and manganese dioxide.

This protocol describes a benign oxidation method.[7]

  • Reaction Setup: Dissolve the isolated pyrazoline (1.0 eq.) in DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Heat the solution to 100-120 °C and bubble a gentle stream of oxygen or air through the reaction mixture. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Issue 3: I am observing unexpected N-alkylation of my pyrazole product. How can I prevent this?

Answer: If your reaction mixture contains alkylating agents (e.g., alkyl halides from previous steps or as impurities) and a base, the deprotonated pyrazole can act as a nucleophile and undergo N-alkylation. Unsymmetrical pyrazoles can again yield a mixture of two regioisomeric N-alkylated products.[8]

Answer:

  • Purify Starting Materials: Ensure that your starting materials and solvents are free from any residual alkylating agents.

  • Control Basicity: If a base is required for the pyrazole synthesis, use a non-nucleophilic base and carefully control the stoichiometry.

  • Reaction Conditions: N-alkylation is often favored by higher temperatures. Running the reaction at a lower temperature, if possible, may help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted pyrazoles?

A1: The most prevalent methods include:

  • Knorr Pyrazole Synthesis: The condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2]

  • Reaction of α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines, followed by oxidation.[6]

  • 1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an alkyne.[9]

  • Multicomponent Reactions: One-pot reactions involving three or more starting materials to build the pyrazole ring, which can sometimes offer improved efficiency and regioselectivity.[3]

Q2: How can I purify my pyrazole product from closely related side-products like regioisomers?

A2: The purification of pyrazole regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful optimization of the eluent system for silica gel chromatography is often successful. A shallow gradient of a more polar solvent in a less polar solvent can help to resolve the isomers.

  • Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be an effective method for separating isomers.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Q3: How can I use NMR spectroscopy to distinguish between pyrazole regioisomers?

A3: NMR spectroscopy is a powerful tool for this purpose.

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents will be different for each regioisomer.

  • ¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the pyrazole ring will differ between isomers.

  • 2D NMR (NOESY/ROESY): These techniques are particularly useful for N-substituted pyrazoles. They can show through-space correlations between the protons of the N-substituent and the protons at the C3 or C5 position of the pyrazole ring, allowing for unambiguous assignment of the structure.[5]

  • Low-Temperature NMR: For NH-pyrazoles that exhibit tautomerism, lowering the temperature of the NMR experiment can slow down the proton exchange, potentially allowing for the observation of distinct signals for each tautomer.[10]

Q4: Can the quality of the hydrazine starting material affect the reaction outcome?

A4: Absolutely. Hydrazine and its derivatives can be unstable and may contain impurities. Old or improperly stored hydrazine can degrade, leading to the formation of side-products or lower yields. It is always recommended to use high-quality, freshly opened or properly stored hydrazine for best results.

References

  • Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as "CNN" building block to terminal alkynes provides pyrazoles. Organic Letters, 21(9), 3158-3161. Available at: [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-keto esters to trifluoromethyl-pyrazoles: a new fluorinated building block for the synthesis of bioactive compounds. Accounts of chemical research, 44(8), 664-675.
  • Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot synthesis of pyrazoles from ketones, aldehydes and hydrazine monohydrochloride. Synlett, 29(08), 1071-1075. Available at: [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Bueno, J. (2007). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 72(19), 7041-7047. Available at: [Link]

  • Zheng, Y., Long, Y., Gong, H., Xu, J., Zhang, C., Fu, H., ... & Li, R. (2022). Acceptorless Dehydrogenative Coupling of 1, 3-Diols with Arylhydrazines to Pyrazoles and 2-Pyrazolines. Organic Letters, 24(22), 3878-3883. Available at: [Link]

  • Mingaleva, A., Bakulina, O., Selivanov, S., & Dar'in, D. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10595. Available at: [Link]

  • Conti, P., Barbera, V., Tafi, A., Manetti, F., Botta, M., & Corelli, F. (2007). Regioselective synthesis, structural characterization, and antiproliferative activity of novel tetra-substituted phenylaminopyrazole derivatives. Bioorganic & medicinal chemistry, 15(1), 311-323.
  • Rostami, A., & Rostami, L. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 54(5), 447-463.
  • Vitale, P., Scilimati, A., & Perrone, M. G. (2020). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 25(23), 5568. Available at: [Link]

  • Zhang, X., Kang, J., Niu, P., Wu, J., Yu, W., & Chang, J. (2014). I2-mediated metal-free oxidative C–N bond formation: a regioselective pyrazole synthesis. The Journal of organic chemistry, 79(21), 10170-10178. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic letters, 8(16), 3505-3508. Available at: [Link]

  • Fan, Z., Feng, J., Hou, Y., Rao, M., & Cheng, J. (2020). Copper-catalyzed aerobic oxidative cyclization of β, γ-unsaturated hydrazones: an access to pyrazole derivatives. Organic letters, 22(20), 7981-7985. Available at: [Link]

  • Zhou, Q., Du, F., Chen, Y., Fu, Y., Sun, W., Wu, Y., & Chen, G. (2019). L-(−)-Quebrachitol as a ligand for copper-catalyzed N-arylation of nitrogen-containing heterocycles. The Journal of organic chemistry, 84(13), 8160-8167. Available at: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1, 3-Diketones from ketones and acid chlorides: A rapid and general synthesis of pyrazoles. Organic letters, 8(13), 2675-2678. Available at: [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand. The Journal of organic chemistry, 84(10), 6508-6515. Available at: [Link]

  • Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E. (2015). Ruthenium-catalyzed hydrogen transfer of 1, 3-diols in the presence of alkyl hydrazines: a regioselective synthesis of unsymmetrical pyrazoles. Organic letters, 17(6), 1405-1408. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). An efficient synthesis of 1, 3, 5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic letters, 16(3), 576-579. Available at: [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). One-pot synthesis of 3, 5-disubstituted pyrazoles and isoxazoles from alkynes and aldehydes. The Journal of organic chemistry, 79(5), 2049-2058. Available at: [Link]

  • Ahmed, M. S. M., Kobayashi, K., & Mori, A. (2005). Palladium-catalyzed four-component coupling of terminal alkyne, hydrazine or hydroxylamine, carbon monoxide, and aryl iodide leading to pyrazole and isoxazole derivatives. Organic letters, 7(20), 4487-4489. Available at: [Link]

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Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone for precl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone for preclinical trials. Transitioning from bench-scale synthesis to producing the larger quantities required for IND-enabling studies presents significant challenges.[1][2] This document provides a robust framework for anticipating and resolving common issues encountered during scale-up, ensuring a safe, reproducible, and efficient process.

Our approach is built on explaining the fundamental causality behind each experimental step and troubleshooting recommendation. We aim to empower your team not just to follow a protocol, but to understand and control the chemical transformation at every stage.

Section 1: Synthesis Overview and Core Protocol

The synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone is typically achieved in a two-step sequence: the formation of the pyrazole core followed by regioselective nitration.

Reaction Pathway

The overall transformation involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine, followed by nitration of the resulting pyrazole intermediate. This method is a common and effective strategy for constructing substituted pyrazole rings.[3][4]

G cluster_reactants1 Step 1: Cyclocondensation cluster_intermediate cluster_reactants2 Step 2: Nitration cluster_product acetylacetone Acetylacetone intermediate 1-(1-methyl-1H-pyrazol-3-yl)ethanone acetylacetone->intermediate EtOH, Reflux methylhydrazine Methylhydrazine methylhydrazine->intermediate EtOH, Reflux product 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone intermediate->product 0-10 °C nitrating_agent HNO3 / H2SO4 nitrating_agent->product G start Define Target Scale (e.g., 250 g) hazop HAZOP Analysis (Identify Thermal Risks) start->hazop process_dev Process Development hazop->process_dev sub_pd1 Optimize Reagent Stoichiometry process_dev->sub_pd1 sub_pd2 Determine Heat of Reaction (DSC) process_dev->sub_pd2 sub_pd3 Test Mixing Efficiency process_dev->sub_pd3 sub_pd4 Develop Quench & Isolation Protocol process_dev->sub_pd4 pilot Pilot Run (e.g., 50 g scale) process_dev->pilot analytical Analytical Method Validation (HPLC, NMR) pilot->analytical full_scale Full Scale Preclinical Batch analytical->full_scale end Material for Preclinical Studies full_scale->end

Caption: A systematic workflow for scaling up chemical synthesis.

Section 3: Troubleshooting Guide

This section addresses common problems in a direct question-and-answer format.

Q1: My final yield is significantly lower than expected after scaling up. What are the likely causes?

A1: Low yield is a common scale-up issue. Consider these factors:

  • Incomplete Reaction: Was the reaction monitored to completion? On a larger scale, reaction times can be longer due to mixing inefficiencies. Solution: Use in-process controls like HPLC or TLC to confirm the disappearance of the starting material before proceeding with the work-up.

  • Poor Temperature Control: The nitration step is highly exothermic. If the temperature rises above 10 °C, side reactions such as dinitration or oxidative degradation of the starting material can occur, reducing the yield of the desired product. [5]Solution: Ensure your cooling system is adequate for the scale. Monitor the internal reaction temperature, not just the jacket temperature. Slow down the addition rate of the nitrating agent.

  • Mechanical Losses During Isolation: Are you losing product during filtration and washing? Fine particles can pass through filter paper, and over-washing can dissolve the product. Solution: Allow the product to fully precipitate after quenching. Use a filter cloth with an appropriate pore size. For washing, use minimal amounts of ice-cold solvent.

Q2: I'm observing significant impurities in my final product, including a potential regioisomer. How can I improve purity?

A2: Impurity formation, especially from nitration, is often a result of poor reaction control.

  • Cause - Regioisomer Formation: While the 4-position is electronically favored, aggressive nitrating conditions (high temperature, overly concentrated acids) can lead to the formation of other isomers. The use of harsh nitrating agents can also reduce selectivity. [6]Solution: Strictly maintain the temperature between 0-5 °C. Ensure the nitrating agent is added slowly and sub-surface to promote rapid mixing and prevent localized areas of high concentration.

  • Cause - Dinitration/Degradation: Over-stoichiometry of the nitrating agent or temperature excursions can lead to dinitration or the formation of dark, tar-like impurities. Solution: Use a slight excess (1.05-1.1 equivalents) of nitric acid. A pre-run calorimetry study (DSC) can help define the thermal safety limits of the reaction.

  • Purification Strategy: If impurities are present, a robust purification method is needed. Solution: Perform a recrystallization solvent screen. Common solvents for nitropyrazoles include ethanol, isopropanol, and ethyl acetate/heptane mixtures. [7]If recrystallization is ineffective, column chromatography may be necessary, though it is less ideal for large quantities. [6] Q3: The nitration reaction is showing a dangerous and difficult-to-control exotherm. How can I make it safer?

A3: Managing exotherms is the most critical safety aspect of scaling up nitration. [8]* Immediate Action: Stop the addition of the nitrating agent immediately. Ensure maximum cooling is applied. If the temperature continues to rise uncontrollably, be prepared for an emergency quench by adding the reaction to a large volume of a suitable, pre-chilled solvent.

  • Preventative Measures:

    • Slow the Addition: The rate of heat generation is directly proportional to the rate of addition. Double the planned addition time as a starting point for your next run.

    • Use a Semi-Batch Process: Add a portion of the substrate, then a portion of the nitrating agent, and allow the reaction to proceed and the heat to dissipate before adding more.

    • Consider Flow Chemistry: For highly exothermic and hazardous reactions, continuous flow chemistry offers superior heat transfer and a much smaller reaction volume at any given time, significantly enhancing safety and control. [8][9][10]This is a modern approach to mitigate risks in processes like nitration. [11]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the mechanism of the nitration at the 4-position of the pyrazole ring? A: The reaction is an electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile and attacks the nitronium ion. The acetyl group at the 3-position is electron-withdrawing and deactivating, while the N-methyl group is activating, directing the substitution to the C4 and C5 positions. Steric hindrance from the adjacent acetyl group generally favors substitution at the C4 position.

Q: What are the most critical safety precautions for this synthesis? A:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Always add acid to water (or other solutions) slowly, never the other way around. Prepare for spills with a sodium bicarbonate neutralization solution.

  • Exotherm Management: Treat the nitration step with extreme caution. Use a jacketed reactor with a reliable cooling system and always monitor the internal temperature. Have a quench plan ready.

  • Product Stability: Nitrated organic compounds can be thermally unstable or energetic. [12][13][14]While this specific compound is not reported as a high-energy material, it is prudent to handle it with care. Avoid excessive heat and mechanical shock. A DSC analysis is recommended to understand its thermal stability profile.

Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is suitable for qualitative monitoring at the lab scale. For scale-up and more quantitative results, High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical method would use a C18 column with a mobile phase of acetonitrile and water. This allows for accurate determination of the consumption of starting material and the formation of the product and any impurities.

Q: What are the standard analytical techniques for final product characterization? A: To confirm the structure and purity of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, a full suite of analytical data is required:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of nitration.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine purity (typically >98% for preclinical use).

  • Melting Point: As a simple indicator of purity.

  • Elemental Analysis (CHN): To confirm the elemental composition.

References

  • Organic Letters. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications.
  • JACS Au. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications.
  • Symeres. (n.d.). Preclinical IND Scale-Up Services | Pre-Clinical Drug Substance. Symeres.
  • MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[6][12][15]riazin-7(6H)-ones and Derivatives. MDPI. Available at:

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • (n.d.). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • Google Patents. (n.d.). CN102250007A - Preparation method of 3,4-binitropyrazole.
  • Organic Process Research & Development. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Nuvisan. (n.d.). Seamless compound scale-up & advanced synthesis techniques.
  • RSC Publishing. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield.
  • Heller, S. T., & Natarajan, S. R. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • ResearchGate. (2025). (PDF) Nitropyrazoles (review).
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances.
  • PMC - PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Charles River Laboratories. (n.d.). Scale-Up Chemistry and Process Chemistry Services.
  • Semantic Scholar. (n.d.). Manipulating nitration and stabilization to achieve high energy.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • Thieme. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.
  • Symeres. (n.d.). Pre-clinical Pharmaceutical Process Development.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • NIH. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.

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Optimization

Technical Support Center: Pyrazole Crystallization for X-ray Analysis

Welcome to the technical support center for pyrazole crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to obtain high-quality single crystals of py...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to obtain high-quality single crystals of pyrazole derivatives suitable for X-ray diffraction analysis. Drawing from established protocols and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of pyrazole crystal growth.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during pyrazole crystallization.

Q1: I'm not getting any crystals at all, just amorphous solid or oil. What's the first thing I should check?

A1: The immediate suspect is almost always purity. Amorphous precipitation or "oiling out" is a classic sign that impurities are inhibiting the highly ordered process of crystal lattice formation. Even small amounts of synthetic byproducts, residual solvents, or starting materials can act as "kinks" in the crystal packing.

  • Causality: Crystal growth requires molecules to self-assemble into a periodic, three-dimensional lattice. Impurities that are structurally similar can be incorporated into the growing lattice, but their different shape or charge distribution disrupts the long-range order, causing the growth to terminate and leading to an amorphous solid. Oiling out occurs when the solute's concentration exceeds its solubility limit, but the energy barrier to nucleation is too high (often due to impurities), leading to a liquid-liquid phase separation instead of solidification.

  • First Action: Before modifying your crystallization conditions, rigorously purify your material. Techniques like flash column chromatography, preparative TLC, or recrystallization are essential.[1][2] For pyrazoles specifically, an effective but often overlooked method is to form an acid addition salt, crystallize the salt to remove neutral impurities, and then neutralize it back to the parent pyrazole.[3][4]

Q2: I'm getting crystals, but they are too small, thin (needles/plates), or clustered. What should I do?

A2: This is a problem of nucleation versus growth kinetics. You are likely experiencing too many nucleation events and/or excessively rapid crystal growth. The goal is to slow down the process to favor the growth of a few large, well-ordered crystals over the rapid formation of many small ones.

  • Causality: Supersaturation is the driving force for crystallization. If the solution becomes supersaturated too quickly, a massive number of small nuclei form simultaneously, competing for the limited amount of solute and resulting in a microcrystalline powder.[1] Needle or plate-like morphologies arise from anisotropic growth rates, where the crystal grows much faster in one or two dimensions than in others.

  • First Action: Reduce the rate of supersaturation.

    • Slow Evaporation: Use a vial with a smaller opening or cover it with parafilm and poke only one or two small holes. Move the experiment to a cooler, vibration-free location.

    • Slow Cooling: Instead of placing the hot solution at room temperature or in a fridge, use a Dewar flask filled with warm water to slow the cooling rate over many hours or even days.[1]

    • Solvent System: Re-evaluate your solvent choice. A solvent in which your compound is slightly less soluble will slow down the process. Using a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a powerful way to fine-tune solubility and control evaporation rates.[5]

Q3: My pyrazole has a free N-H group. Are there any special considerations?

A3: Absolutely. The N-H group is a strong hydrogen bond donor, and the pyridine-like nitrogen (N2) is a strong acceptor.[6] This hydrogen-bonding capability is the dominant feature governing the supramolecular chemistry of many pyrazoles, leading to the formation of common motifs like dimers, trimers, and catemers (chains).[6] This can be both an advantage and a challenge.

  • Causality: The directionality and strength of N-H···N hydrogen bonds can dictate the crystal packing. However, pyrazoles can also exhibit tautomerism, where the N-H proton can reside on either nitrogen atom.[7][8] If both tautomers are present in solution, it can lead to crystallographic disorder, where the electron density in the final structure is "smeared" between the two possible positions, making structure solution difficult or impossible.[7]

  • First Action: Use solvents that can interact favorably with the hydrogen-bonding sites. Protic solvents like alcohols can compete for hydrogen bonding, potentially disrupting strong pyrazole-pyrazole interactions and allowing for different, sometimes better-ordered, packing arrangements. Conversely, aprotic solvents may favor the formation of strong, self-associated pyrazole motifs. It is crucial to screen a variety of solvents to explore these different packing possibilities.

Section 2: In-Depth Troubleshooting Guides

Guide 1: The Purity Problem - A Self-Validating Protocol

Achieving X-ray quality crystals begins with absolute confidence in your sample's purity.

Step-by-Step Purification Protocol:

  • Initial Assessment: Obtain a high-field ¹H NMR (≥400 MHz) of your crude product. Integrate all impurity peaks against your product peaks. Your goal is to have a sample that is >99% pure by NMR.

  • Primary Purification (Chromatography): Run a flash column on silica gel.

    • Pro-Tip: If your compound is polar, consider using a neutral or basic alumina column to avoid potential decomposition on acidic silica.

  • Secondary Purification (Recrystallization): After chromatography, perform a simple recrystallization. This step is excellent for removing trace impurities that may co-elute.

    • Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate).

    • Add a "bad" solvent (e.g., water, hexanes) dropwise until the solution becomes faintly turbid.[5]

    • Add a few more drops of the good solvent to redissolve the precipitate.

    • Allow the solution to cool slowly.

  • Validation: After purification, run another ¹H NMR. Compare it to the initial spectrum. The disappearance of impurity peaks validates the success of your purification protocol. Only then should you proceed to screening for single crystals.

Guide 2: Rational Solvent Selection

Choosing the right solvent is the most critical experimental variable. The goal is to find a solvent or solvent system where your pyrazole is sparingly soluble at room temperature.

The Causality of Solvent Choice: The solvent mediates the intermolecular interactions between your pyrazole molecules. It influences solubility, evaporation rate, and can even be incorporated into the crystal lattice. The polarity, hydrogen-bonding ability, and shape of the solvent molecule can promote or inhibit the formation of specific crystal packing arrangements (polymorphs). For instance, a study on 4-halogenated pyrazoles showed that different substituents led to different hydrogen-bonded motifs (trimers vs. catemers), a behavior that can be influenced by the crystallization solvent.[6]

Solvent Screening Strategy:

  • Initial Solubility Test: Use a small amount of your compound (1-2 mg) in a small vial. Add a solvent (0.5 mL) and observe.

  • Categorize Solvents: Based on the test, create a table to classify solvents.

CategoryObservationImplication for CrystallizationExample Solvents for Pyrazoles
Poor Solvents Compound is insoluble, even with heating.Can be used as an anti-solvent (precipitant) in vapor or liquid diffusion.Water, Heptane, Hexanes
Good Solvents Compound dissolves instantly at room temp.Too soluble. Crystals will be small or won't form at all.[1]Dichloromethane (DCM), Chloroform, Acetone
Ideal Solvents Compound is poorly soluble at room temp but dissolves completely upon gentle heating.Excellent candidates for slow cooling crystallization.Ethanol, Methanol, Acetonitrile, Toluene, Ethyl Acetate[5][9][10]
  • Binary System Exploration: The real power comes from combining solvents. A common and effective strategy is to dissolve your compound in a small amount of a "good" solvent and slowly introduce a "poor" solvent (anti-solvent). This is the principle behind liquid diffusion and is a highly effective way to fine-tune solubility.[1] A frequently successful combination for pyrazoles is Toluene/Acetonitrile or Ethyl Acetate/Hexanes.[5][10]

Section 3: Experimental Protocols & Workflows

Workflow 1: General Troubleshooting for Pyrazole Crystallization

This workflow provides a logical decision-making process when initial attempts fail.

G cluster_start Start cluster_screening Initial Screening cluster_troubleshooting Troubleshooting Paths start Have Pure Compound (>99%) screen Screen 5-10 Solvents (Slow Evaporation) start->screen result Analyze Outcome screen->result no_xtal No Crystals / Oil / Amorphous result->no_xtal Failure bad_xtal Poor Quality Crystals (Needles, Plates, Clusters) result->bad_xtal Poor Quality good_xtal Single Crystals! result->good_xtal Success path1 Try Vapor Diffusion (Good Solvent vs. Poor Solvent) no_xtal->path1 Hypothesis: Solubility is too high path2 Try Slow Cooling (From Hot Saturated Solution) bad_xtal->path2 Hypothesis: Kinetics too fast path3 Re-screen with Binary Solvents (e.g., Toluene/MeCN) path1->path3 path2->path3

Caption: A decision-tree workflow for troubleshooting pyrazole crystallization.

Protocol 1: Vapor Diffusion (Liquid-Liquid)

This is arguably the most powerful technique for difficult compounds. It allows for very slow and controlled changes in supersaturation.

  • Preparation: Dissolve ~5-10 mg of your purified pyrazole in 0.5 mL of a "good" solvent (e.g., DCM, Toluene) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this small vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial).

  • Anti-Solvent: Carefully add 2-3 mL of a "poor" solvent (the anti-solvent, e.g., Hexane, Pentane) to the larger jar, ensuring it does not splash into the inner vial. The level of the anti-solvent should be below the top of the inner vial.

  • Equilibration: Seal the outer jar tightly. Place it in a quiet, vibration-free location.

  • Mechanism: The more volatile "good" solvent will slowly evaporate from the inner vial and mix with the "poor" solvent in the outer jar. Simultaneously, the vapor of the "poor" solvent will slowly diffuse into the inner vial, gradually lowering the solubility of your compound and inducing slow crystallization.

G cluster_jar Sealed Outer Jar cluster_vial Inner Vial solution Pyrazole in 'Good' Solvent (e.g., Toluene) anti_solvent 'Poor' Solvent Reservoir (e.g., Hexane) solution->anti_solvent Vapor Diffusion

Caption: Principle of the vapor diffusion (liquid-liquid) crystallization method.

Section 4: Advanced Strategies for Stubborn Pyrazoles

When standard methods fail, more advanced techniques may be required.

1. Co-crystallization with a "Crystalline Mate"

For pyrazoles that are highly flexible or lack strong intermolecular interaction points beyond the core, co-crystallization can be a powerful solution. This involves crystallizing the target molecule with a second, specially designed molecule (a "crystalline mate" or "chaperone") that forms predictable and strong interactions.

  • Mechanism & Application: A notable example involves the use of cyclic trinuclear silver complexes (e.g., Ag₃Pz₃) as π-acidic mates.[11] Molecules that are otherwise difficult to crystallize can sometimes be induced to form high-quality co-crystals with these mates. For pyrazoles with hydroxyl or amino groups, an in situ acetylation can introduce an electron-rich acetyl group that serves as a beacon for the electron-deficient silver complex, driving the co-crystallization process through π-acid···base interactions.[11] This method has successfully yielded structures for over 40 previously "stubborn" molecules.[11]

  • When to Use: Consider this when your pyrazole is an oil, has high conformational flexibility, or fails to crystallize after extensive screening with conventional methods.

2. Salt Formation & Ionization

Neutral pyrazole derivatives can sometimes be coaxed into forming better crystals by protonating or deprotonating them to form salts.[1]

  • Mechanism & Application: The introduction of a formal charge and a counter-ion creates strong, long-range electrostatic interactions (ion-pairing) and often introduces new hydrogen-bonding possibilities. This can dramatically change the packing landscape and favor ordered crystal growth. A patented method for pyrazole purification relies on this very principle: converting crude pyrazoles into acid addition salts, which are then easily crystallized away from neutral impurities.[4] For amino-pyrazoles, forming a hydrochloride or hydrobromide salt is a common and effective strategy.[5]

  • When to Use: This is an excellent strategy for pyrazoles containing basic (e.g., amino, pyridine) or acidic (e.g., carboxylic acid) functional groups that resist crystallization in their neutral form.

References

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Wang, Y., et al. (2026). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Li, M., et al. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules. Available at: [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • ResearchGate. (2014). Could anyone suggest a simple and working procedure to grow single crystal of chalcones and 2-pyrazolines?. Available at: [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Available at: [Link]

  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. 21 questions with answers in PYRAZOLES | Science topic. Available at: [Link]

  • Zhang, H., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • ResearchGate. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Available at: [Link]

  • Cambridge University Press & Assessment. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Available at: [Link]

  • Growing Science. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • American Chemical Society. (2026). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Pyrazole-Based Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for pyrazole-based compounds. This resource, designed by application scientists with extensive field experie...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole-based compounds. This resource, designed by application scientists with extensive field experience, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to toxicity and off-target effects in your experiments. Our goal is to equip you with the knowledge and practical tools to interpret your data, make informed decisions, and advance your research with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with pyrazole-based compounds.

Q1: My pyrazole-based compound is showing significant cytotoxicity in my cell-based assays, even at low concentrations. How can I determine if this is an on-target or off-target effect?

A1: Differentiating between on-target and off-target toxicity is a critical first step.[1] An on-target effect is an adverse outcome resulting from the modulation of the intended therapeutic target, while an off-target effect is caused by interactions with other unintended biomolecules.[1]

A systematic approach to distinguish between these is crucial:

  • Target Engagement Assays: First, confirm that your compound is engaging with its intended target in the cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2][3]

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound with varying potency against the primary target. If the cytotoxicity correlates with the on-target potency across these analogs, it's more likely to be an on-target effect.

  • Target Knockdown/Knockout Models: If available, use cell lines where your target of interest is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the cytotoxicity is significantly reduced in these cells compared to the wild-type, it strongly suggests on-target toxicity.

  • Rescue Experiments: Overexpression of the target protein may rescue the cells from the compound's cytotoxic effects, further indicating on-target activity.

Q2: I have observed unexpected phenotypic changes in my cells upon treatment with a pyrazole-based kinase inhibitor. How can I identify potential off-target interactions?

A2: Unexpected phenotypes are often a sign of off-target activities. A systematic approach to identify these interactions is essential for accurate interpretation of your results.

  • Kinome Profiling: Since many pyrazole-based compounds are designed as kinase inhibitors, performing a kinome-wide selectivity screen is a highly effective method to identify off-target kinases.[4][5][6][7] Commercial services are available that can screen your compound against a large panel of kinases.

  • Chemoproteomics: Techniques like kinobead-based chemoproteomics can provide a broad overview of the kinases that interact with your compound in a cellular lysate.[4][6]

  • Computational Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential off-target interactions based on the structure of your compound and known protein binding sites.[8]

Q3: Are there any known common off-target liabilities associated with the pyrazole scaffold?

A3: The pyrazole ring itself is a versatile scaffold found in many approved drugs and is not inherently associated with a single, universal off-target liability.[2][9] However, the overall structure and substituents of a pyrazole-based compound determine its selectivity profile. For instance, pyrazole-containing kinase inhibitors can sometimes exhibit cross-reactivity with other kinases due to the conserved nature of the ATP-binding pocket.[5] It is crucial to assess the selectivity of each new pyrazole compound on a case-by-case basis.

Q4: My pyrazole compound has poor solubility, which is affecting the reproducibility of my experiments. What can I do?

A4: Poor aqueous solubility is a common challenge with heterocyclic compounds. Here are a few strategies:

  • Formulation: Experiment with different formulations, such as using co-solvents (e.g., DMSO, ethanol) or excipients. Be mindful of the final solvent concentration in your assays, as high concentrations can have independent cytotoxic effects.

  • Salt Forms: If your compound has ionizable groups, preparing a salt form can significantly improve solubility.

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing polar functional groups to the pyrazole scaffold to enhance solubility. However, any modification should be carefully evaluated for its impact on target potency and selectivity.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for addressing specific experimental issues.

Guide 1: Investigating and Mitigating Off-Target Effects of Pyrazole-Based Kinase Inhibitors

You've developed a promising pyrazole-based kinase inhibitor, but you suspect off-target effects are complicating your results. This guide will walk you through a systematic approach to identify and address these issues.

Step 1: Quantify the Selectivity Profile with Kinome Scanning

The first step is to understand the broader interaction landscape of your compound.

  • Experimental Protocol: In Vitro Kinase Profiling

    • Compound Preparation: Prepare a stock solution of your pyrazole compound at a high concentration (e.g., 10 mM in 100% DMSO).

    • Assay Concentration: Select a suitable screening concentration. A common starting point is 1 µM.

    • Kinase Panel Selection: Choose a kinase panel that is broad enough to cover the human kinome. Several commercial vendors offer panels of varying sizes.

    • Assay Principle: Most kinase profiling assays are based on measuring the amount of ATP consumed or ADP produced during the phosphorylation reaction.[9][10] Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and broad dynamic range.[5]

    • Data Analysis: The results are typically presented as the percentage of kinase activity remaining in the presence of your compound. A lower percentage indicates stronger inhibition.

  • Interpreting the Data:

    • Primary Target Inhibition: Confirm that your compound inhibits the intended target as expected.

    • Off-Target Hits: Identify any other kinases that are significantly inhibited. A common threshold for a "hit" is >80% inhibition at the screening concentration.

    • Selectivity Score: Calculate a selectivity score (S-score) to quantify the overall selectivity of your compound. One common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.[11] A lower S-score indicates higher selectivity.

Troubleshooting Kinase Profiling:

Problem Possible Cause Solution
No inhibition of the primary targetCompound instability, incorrect concentration, or inactive compound.Verify compound identity and purity. Prepare fresh stock solutions. Confirm the activity of the kinase with a known control inhibitor.
High number of off-target hitsCompound promiscuity or assay artifacts.Re-test at a lower concentration to determine the IC50 for the most potent off-targets. Consider orthogonal assays to confirm off-target interactions.
Variability between replicatesPoor compound solubility, pipetting errors, or assay instability.Ensure complete solubilization of the compound. Use automated liquid handlers for better precision. Check the stability of the assay reagents.

Step 2: Validate Off-Target Engagement in a Cellular Context with CETSA

An in vitro kinase assay identifies biochemical interactions, but it's crucial to confirm that these interactions occur within a cell.

  • Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

    CETSA_Workflow A Treat cells with pyrazole compound or vehicle B Heat cell suspension to a range of temperatures A->B Incubate C Lyse cells and separate soluble and aggregated proteins B->C Centrifuge D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D Analyze supernatant E Plot protein concentration vs. temperature to generate melt curves D->E F Compare melt curves of treated vs. vehicle samples to determine thermal shift E->F

    Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

  • Detailed Protocol: CETSA

    • Cell Treatment: Incubate cultured cells with your pyrazole compound at a desired concentration (e.g., 10x the cellular EC50) or with a vehicle control for a defined period (e.g., 1-2 hours).[2]

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[3]

    • Lysis and Centrifugation: After heating, lyse the cells (e.g., with a suitable lysis buffer or by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.[2][3]

    • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of your target protein and suspected off-target proteins using a specific detection method, such as Western blotting or an immunoassay.[3]

    • Data Analysis: For each protein, plot the amount of soluble protein as a function of temperature. The resulting "melting curve" will show a decrease in soluble protein as the temperature increases. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the protein.

Troubleshooting CETSA:

Problem Possible Cause Solution
No thermal shift for the primary targetInsufficient compound concentration or cell permeability. The protein may not be stable enough to show a clear melting curve.Increase compound concentration or incubation time. Optimize the heating gradient and duration. Use a different lysis method.
Inconsistent melt curvesUneven heating, incomplete cell lysis, or variability in protein quantification.Ensure the thermal cycler provides uniform heating. Optimize the lysis buffer and procedure.[2] Use a reliable and sensitive protein detection method.
Ligand-induced suppression of antibody recognitionThe compound binding alters the epitope for the antibody.Test multiple antibodies that recognize different epitopes on the target protein.[2]

Step 3: Mitigate Off-Target Effects through Medicinal Chemistry

Once off-target interactions are confirmed, medicinal chemistry can be employed to improve selectivity.

  • Structure-Activity Relationship (SAR) for Selectivity:

    • Exploit Structural Differences: Even within the highly conserved ATP-binding pocket, there are subtle differences between kinases. Analyze the crystal structures of your on-target and off-target kinases (if available) to identify unique residues or pockets that can be exploited.

    • Introduce Steric Hindrance: Adding bulky substituents to your pyrazole scaffold can create steric clashes with residues in the off-target kinase's binding site while being accommodated by the on-target kinase.

    • Modify H-Bonding Patterns: Altering the hydrogen bond donor/acceptor pattern of your molecule can disrupt its binding to off-target kinases while maintaining or improving its affinity for the intended target.

Guide 2: Assessing and Troubleshooting Mitochondrial Toxicity

You've observed a decrease in cell viability that is not explained by on- or off-target kinase inhibition. Mitochondrial toxicity is a potential cause.

Step 1: Screen for Mitochondrial Dysfunction with the Seahorse XF Mito Toxicity Test

The Agilent Seahorse XF Analyzer is a powerful tool for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR). The Mito Toxicity Test is a specific assay designed to identify compounds that impair mitochondrial respiration.[12][13][14][15]

  • Experimental Workflow: Seahorse XF Mito Toxicity Test

    Seahorse_Workflow A Seed cells in a Seahorse XF plate and allow them to attach B Treat cells with your pyrazole compound for a defined period A->B C Measure basal Oxygen Consumption Rate (OCR) B->C D Inject Oligomycin (ATP synthase inhibitor) and measure OCR C->D E Inject FCCP (uncoupling agent) and measure maximal OCR D->E F Inject Rotenone/Antimycin A (Complex I/III inhibitors) and measure non-mitochondrial OCR E->F G Analyze the OCR profile to determine mitochondrial toxicity F->G

    Caption: Seahorse XF Mito Toxicity Test Workflow.

  • Detailed Protocol: Seahorse XF Mito Toxicity Test

    • Cell Seeding: Seed your cells in a Seahorse XF cell culture microplate at an optimized density. Allow the cells to adhere and form a monolayer.

    • Compound Treatment: Treat the cells with a range of concentrations of your pyrazole compound for a predetermined time (e.g., 24 hours).

    • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator. Hydrate the sensor cartridge with the Seahorse XF Calibrant.[16][17]

    • Seahorse XF Analyzer Run: Load the sensor cartridge with the mitochondrial stressors (Oligomycin, FCCP, and Rotenone/Antimycin A) and place the cell plate in the Seahorse XF Analyzer. The instrument will measure the OCR before and after the injection of each stressor.[18]

    • Data Analysis: The Seahorse software will generate a profile of OCR over time. The key parameters to analyze are:

      • Basal Respiration: The initial OCR before any injections.

      • ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

      • Maximal Respiration: The OCR after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

Interpreting Seahorse Data for Mitochondrial Toxicity:

Observation Interpretation Potential Mechanism
Decreased basal and maximal respirationGeneral impairment of mitochondrial respirationInhibition of electron transport chain (ETC) complexes, substrate transport, or the TCA cycle.
Increased basal respiration, decreased maximal respirationMitochondrial uncouplingDisruption of the mitochondrial membrane potential, causing the ETC to work harder without producing ATP.
No change in basal respiration, but decreased maximal respirationReduced spare respiratory capacityThe mitochondria are functioning at their maximum capacity under basal conditions and cannot respond to increased energy demand.

Troubleshooting the Seahorse XF Mito Toxicity Test:

Problem Possible Cause Solution
Low OCR readingsLow cell number, unhealthy cells, or instrument issues.Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Check the instrument calibration and sensor cartridge.
Poor response to mitochondrial stressorsIncorrect drug concentrations, unhealthy cells, or cell type-specific differences.Optimize the concentrations of oligomycin and FCCP for your specific cell type.[12] Ensure cells are healthy.
High well-to-well variabilityUneven cell seeding, edge effects, or pipetting errors.Use proper cell seeding techniques to ensure a uniform monolayer. Avoid using the outer wells of the plate. Use automated liquid handlers if possible.
Guide 3: Investigating the Potential for Reactive Metabolite Formation

Some drug-induced toxicities are caused by the formation of reactive metabolites that can covalently bind to cellular macromolecules.

Step 1: In Vitro Reactive Metabolite Trapping

This approach uses trapping agents to capture and identify reactive metabolites formed during in vitro metabolism studies.

  • Experimental Protocol: Glutathione (GSH) Trapping

    • Incubation: Incubate your pyrazole compound with human liver microsomes (or other metabolic systems) and a trapping agent, most commonly glutathione (GSH).[19][20]

    • Analysis: After the incubation, analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

    • Identification: Look for the mass of your parent compound plus the mass of GSH (or a fragment thereof) to identify potential GSH adducts.

Interpreting the Results:

  • Presence of GSH Adducts: The detection of GSH adducts suggests that your compound is being metabolized to a reactive electrophilic species.

  • Structural Elucidation: Further MS/MS fragmentation analysis can help to identify the site on your molecule where GSH has attached, providing valuable information about the structure of the reactive metabolite.

Step 2: Mitigating Reactive Metabolite Formation through Structural Modification

If reactive metabolite formation is confirmed, medicinal chemistry can be used to block the metabolic "hotspots."

  • SAR for Reduced Bioactivation:

    • Deuteration: Replacing a hydrogen atom with deuterium at a site of metabolic oxidation can slow down the rate of metabolism (the kinetic isotope effect) and reduce the formation of reactive metabolites.

    • Electron-Withdrawing Groups: Introducing electron-withdrawing groups near a site of potential oxidation can make the position less susceptible to metabolism.

    • Blocking Groups: Introducing a stable, bulky group at a metabolic hotspot can sterically hinder the metabolic enzymes from accessing that site.

By following these structured troubleshooting guides, you can systematically investigate and address the common challenges of toxicity and off-target effects associated with pyrazole-based compounds, leading to the development of safer and more effective therapeutic candidates.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reay, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-10. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Golkowski, M., et al. (2022). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 18(4), 324-335. [Link]

  • Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]

  • Agilent. (n.d.). Agilent Seahorse XF Mito Tox Assay Kit User Guide. [Link]

  • Alam, M. S., & Yar, M. S. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 125, 1088-1115. [Link]

  • Zhang, M., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 4938. [Link]

  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2012). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 703-718. [Link]

  • Alam, M. S., & Yar, M. S. (2016). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European journal of medicinal chemistry, 120, 236-267. [Link]

  • Bailly, C., et al. (2020). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Agilent. (n.d.). Agilent Seahorse XF Mito Tox Assay Kit. [Link]

  • van den Bosch, T., et al. (2016). Kinome Profiling. Methods in Molecular Biology, 1355, 121-140. [Link]

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Optimization

Strategies to reduce the environmental impact of pyrazole synthesis

Technical Support Center: Greener Pyrazole Synthesis From the desk of a Senior Application Scientist Welcome to the technical support center for sustainable pyrazole synthesis. This guide is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Greener Pyrazole Synthesis

From the desk of a Senior Application Scientist

Welcome to the technical support center for sustainable pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to minimizing the environmental impact of their synthetic routes. Pyrazoles are a cornerstone of modern medicine and materials science, but their traditional synthesis pathways often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions.

Here, we address common challenges and questions encountered when implementing greener alternatives. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and innovate in your laboratory.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Solvent Selection and Aqueous Media

Question: I want to replace traditional solvents like DMF or toluene. What are my best green options for pyrazole synthesis and what problems might I face?

Answer: Moving away from volatile and toxic organic solvents is a primary goal in green chemistry. Your choice of a greener solvent depends heavily on the specific reaction and the solubility of your starting materials.

  • Top Green Solvent Candidates: Ethanol, 2-propanol, water, and polyethylene glycol (PEG) are excellent starting points. Ethanol is a bio-based solvent with a favorable safety profile. Water is, of course, the most environmentally benign solvent, but its use can present challenges.

  • The Causality Behind Solvent Choice: The ideal green solvent should not only be environmentally friendly but also facilitate the reaction. For the classical condensation of 1,3-dicarbonyls and hydrazines, polar protic solvents like ethanol or water can activate the carbonyl group through hydrogen bonding, accelerating the initial condensation step.

  • Troubleshooting Aqueous Synthesis: A common issue with using water is the poor solubility of non-polar starting materials, leading to low yields or stalled reactions.

    • Issue: Low reactant solubility in water.

    • Solution 1: Add a Co-solvent. A small amount of ethanol can dramatically improve solubility without significantly increasing the environmental footprint.

    • Solution 2: Employ Surfactants. Micellar catalysis, using surfactants like cetyltrimethylammonium bromide (CTAB), can create microreactors within the aqueous phase, effectively concentrating your reactants and increasing reaction rates[1].

    • Solution 3: Phase-Transfer Catalysis. If one reactant is in an organic phase and the other in an aqueous phase, a phase-transfer catalyst can shuttle the reactive species across the boundary.

Table 1: Comparison of Selected Green Solvents for Pyrazole Synthesis

SolventBoiling Point (°C)Key AdvantagesCommon Challenges
Water100Non-toxic, non-flammable, inexpensivePoor solubility of organic reactants
Ethanol78Bio-renewable, good solvent for many organicsFlammable, can undergo side reactions
PEG-400>200Low volatility, recyclable, can act as a catalystHigh viscosity, difficult product extraction
Glycerol290Bio-renewable, high boiling point, non-toxicHigh viscosity, potential for charring at high temps
Section 2: Catalyst Strategy - Heterogeneous & Recyclable Systems

Question: My homogeneous catalyst is difficult to remove from the product. How do I switch to a recyclable heterogeneous catalyst, and what should I watch out for?

Answer: Transitioning to a solid-supported, heterogeneous catalyst is a powerful strategy for greening your process. It simplifies purification, reduces waste, and allows for catalyst reuse, which is economically and environmentally beneficial.

  • Why Heterogeneous Catalysts are Greener: The primary advantage is the ease of separation. Instead of a difficult workup and column chromatography to remove a dissolved catalyst, you can often just filter it out. This principle is demonstrated effectively with catalysts like nano-ZnO or solid-supported acids like Amberlyst-70, which have been used for pyrazole synthesis[2].

  • Troubleshooting Heterogeneous Catalyst Performance:

    • Issue: Low Catalytic Activity. If your reaction is sluggish compared to the homogeneous equivalent, the issue is often mass transfer limitation.

      • Solution: Increase the stirring rate to ensure the reactants have adequate access to the catalyst surface. Gently grinding the catalyst to increase surface area can also help, but be mindful of particle size for filtration.

    • Issue: Catalyst Deactivation after Recycling. A drop in yield after the first or second cycle is a common problem.

      • Causality & Solution: The catalyst's active sites may be blocked by product or byproducts. Before reuse, implement a washing step. For an acidic resin like Amberlyst-70, a wash with a suitable organic solvent followed by a mild acid wash and then water can regenerate the active sites[2]. For metallic nanoparticles, surface oxidation might be the culprit, requiring a specific regeneration protocol.

    • Issue: Catalyst Leaching. Is your "heterogeneous" catalyst dissolving into the reaction mixture?

      • Diagnosis: Use ICP-MS analysis on your filtered reaction mixture to check for traces of the metal or active component.

      • Solution: Leaching is often solvent and temperature-dependent. Consider a less polar solvent or reducing the reaction temperature. You may also need to choose a catalyst with a more robust support structure.

Workflow for Catalyst Selection and Recycling

Below is a decision-making workflow for implementing a heterogeneous catalyst system.

catalyst_workflow cluster_selection Catalyst Selection cluster_optimization Optimization & Recycling start Identify Reaction Type (e.g., Condensation, Cycloaddition) cat_type Choose Catalyst Class (e.g., Solid Acid, Nanoparticle) start->cat_type lit_review Literature Search for Validated Catalysts cat_type->lit_review screening Screen Candidates (Yield, Time, Temp) lit_review->screening optimize Optimize Loading & Conditions screening->optimize Select Best Candidate recycle_test Perform Recycle Test (Minimum 3 Cycles) optimize->recycle_test yield_check Yield >90% of Cycle 1? recycle_test->yield_check characterize Characterize Spent Catalyst (SEM, XRD) recycle_test->characterize yield_check->optimize No regenerate Develop Regeneration Protocol yield_check->regenerate Yes regenerate->recycle_test

Caption: Decision workflow for catalyst selection and recycling.

Section 3: Energy-Efficient Synthesis & Alternative Methods

Question: My reaction requires prolonged heating at reflux, consuming a lot of energy. Are microwave-assisted or solvent-free methods viable for pyrazole synthesis?

Answer: Absolutely. Reducing energy consumption is a key tenet of green chemistry. Microwave-assisted synthesis and mechanochemistry (solvent-free grinding) are excellent, well-documented alternatives for synthesizing pyrazoles.

  • Microwave-Assisted Synthesis:

    • The "Why": Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid temperature increases and significantly shorter reaction times compared to conventional heating with an oil bath. This often improves yields and reduces byproduct formation.

    • Troubleshooting:

      • Issue: Runaway Temperature or Pressure.

      • Causality & Solution: This is often due to using a solvent with a low boiling point or a high dielectric constant that absorbs microwave energy too efficiently. Switch to a higher-boiling solvent (e.g., PEG, glycerol) or reduce the microwave power setting. Always use a vessel designed for microwave synthesis with pressure monitoring.

      • Issue: Inconsistent Results.

      • Solution: Ensure the reaction vessel is placed in the same position within the microwave cavity for each run. Use a stir bar to prevent localized hot spots and ensure even heating.

  • Mechanochemistry (Solvent-Free Synthesis):

    • The "Why": This technique involves grinding solid reactants together, sometimes with a catalytic amount of liquid (liquid-assisted grinding or LAG). The mechanical force initiates the chemical reaction, eliminating the need for bulk solvent entirely. This dramatically reduces waste and simplifies purification.

    • Protocol: General Procedure for Mechanochemical Pyrazole Synthesis

      • Preparation: Ensure reactants (e.g., a 1,3-diketone and a hydrazine salt) are solids and, if necessary, gently pre-grind them separately.

      • Charging: Add the reactants and a solid catalyst (e.g., nano-ZnO) to a ball mill vial. For LAG, add a few microliters of a liquid like ethanol.

      • Milling: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for the optimized time (typically 15-60 minutes).

      • Workup: Open the vial (in a fume hood), add a minimal amount of a suitable solvent to dissolve the product, and filter off the catalyst and any unreacted solids. The product can then be isolated from the filtrate.

    • Troubleshooting:

      • Issue: Reaction is incomplete.

      • Solution: Increase the milling time or frequency. Consider adding a small amount of a liquid grinding assistant (LAG), as this can significantly accelerate the reaction by facilitating molecular mobility[3].

Section 4: Atom Economy and Reagent Choice

Question: How can I improve the atom economy of my pyrazole synthesis and avoid hazardous reagents like anhydrous hydrazine?

Answer: Improving atom economy involves designing reactions where the maximum number of atoms from your starting materials are incorporated into the final product. Multicomponent reactions (MCRs) are the gold standard for this.

  • Embracing Multicomponent Reactions (MCRs):

    • The "Why": Instead of a multi-step synthesis with intermediate purifications, an MCR combines three or more reactants in a single pot to form the product. This saves time, energy, solvent, and reduces waste. Many pyrazole syntheses, especially for complex derivatives like pyranopyrazoles, are efficiently achieved through MCRs[2].

    • Troubleshooting MCRs:

      • Issue: Formation of multiple byproducts.

      • Solution: The order of addition of reactants can be critical. Experiment with adding the components sequentially versus all at once. Also, carefully control the stoichiometry; a slight excess of one component might favor the desired reaction pathway.

  • Avoiding Hazardous Reagents:

    • The Problem with Hydrazine: Anhydrous hydrazine is highly toxic and explosive. While it's a classical reagent for pyrazole synthesis, safer alternatives should always be prioritized.

    • Greener Alternatives:

      • Hydrazine Hydrate: This is a safer, aqueous solution of hydrazine that is often a suitable substitute.

      • Hydrazine Salts: Hydrazine hydrochloride or sulfate are solid, more stable alternatives.

      • Hydrazine-Free Routes: Innovative methods are emerging that avoid hydrazine altogether. For example, some syntheses use titanium imido complexes that couple with alkynes and nitriles to form the N-N bond of the pyrazole ring in situ[3]. While the reagents may be more specialized, they eliminate the inherent hazard of handling hydrazine.

References

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-537. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(01), 297-312. [Link]

  • Kumar, A., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]

  • Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

Unambiguous Structural Confirmation of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone: A Comparative Guide to Analytical Techniques

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. The pyrazole derivative, 1-(1-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. The pyrazole derivative, 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, presents a case in point. As a molecule with potential applications stemming from its distinct chemical architecture, an unambiguous confirmation of its structure is paramount.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this pyrazole derivative, with a primary focus on the "gold standard" method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data, and objectively compare its performance with alternative spectroscopic methods.

The Imperative for Definitive Structural Analysis

The biological and material properties of a molecule are intrinsically linked to its three-dimensional arrangement of atoms. For 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, the relative positions of the methyl, nitro, and acetyl groups on the pyrazole ring dictate its reactivity, polarity, and potential interactions with biological targets. An incorrect structural assignment could lead to misguided research efforts and potential safety concerns in drug development. Therefore, employing a technique that provides unequivocal evidence of atomic connectivity and stereochemistry is not just a matter of scientific rigor, but a critical step in the research and development pipeline.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction stands as the preeminent technique for determining the precise atomic and molecular structure of a crystalline compound.[3][4][5] The method relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal.[5][6] By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.[3][4][5]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure involves a meticulous series of steps, each with a critical impact on the quality of the final data.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Crucial for high-quality crystals Crystal_Growth_Screening Crystal_Growth_Screening Purification->Crystal_Growth_Screening Crucial for high-quality crystals Crystal_Mounting Crystal_Mounting Crystal_Growth_Screening->Crystal_Mounting Optimization is key Diffractometer_Setup Diffractometer_Setup Crystal_Mounting->Diffractometer_Setup Optimization is key Data_Collection Data_Collection Diffractometer_Setup->Data_Collection Optimization is key Data_Processing Data_Processing Data_Collection->Data_Processing Iterative process Structure_Solution Structure_Solution Data_Processing->Structure_Solution Iterative process Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Iterative process Validation Validation Structure_Refinement->Validation Iterative process Final_Structure Final_Structure Validation->Final_Structure CIF File Generation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol:

  • Crystal Growth (The Bottleneck): The most critical and often challenging step is growing a single, diffraction-quality crystal.[7] For a small molecule like 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, slow evaporation from a suitable solvent or solvent mixture is a common technique. The choice of solvent is crucial and is often determined empirically. A slow crystallization process is preferred to minimize defects in the crystal lattice.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[3] For small molecules, this is often done using a cryoloop and a cryoprotectant to flash-freeze the crystal in a stream of liquid nitrogen.[3] This minimizes radiation damage during data collection.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5] Modern diffractometers use sensitive detectors like CCD or CMOS to capture the diffraction pattern.

  • Data Processing and Structure Solution: The collected diffraction intensities are processed to yield a set of structure factors. These are then used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful in determining the initial atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, thermal parameters, and other variables to yield a final, accurate structure.

Interpreting the Data: Key Crystallographic Parameters

The output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains a wealth of information about the crystal structure.

ParameterDescriptionTypical Value for Good StructureImportance
Crystal System The symmetry class of the crystal lattice.N/ADescribes the fundamental packing of the molecules.
Space Group The specific symmetry operations of the unit cell.N/AProvides detailed information about molecular symmetry.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal.N/ADefines the size and shape of the unit cell.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5%A key indicator of the quality of the structure refinement.
Goodness-of-Fit (GOF) A statistical measure of the quality of the refinement.~1.0Values close to 1 indicate a good fit.
Bond Lengths and Angles The distances between atoms and the angles between bonds.Consistent with known chemical valuesConfirms the atomic connectivity and geometry.

A Comparative Look: Alternative Structural Confirmation Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques offer valuable and often complementary data.[8] The choice of technique often depends on the specific question being asked, the availability of instrumentation, and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[9][10][11] It provides information about the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, one would expect distinct signals for the methyl protons of the N-methyl group, the methyl protons of the acetyl group, and the pyrazole ring proton. The chemical shifts and coupling patterns would provide strong evidence for the proposed structure.[12]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.[9] For our target compound, distinct signals would be expected for the carbons of the methyl groups, the carbonyl carbon, and the pyrazole ring carbons.

Strengths of NMR:

  • Non-destructive technique.

  • Provides detailed information about the electronic environment of atoms.

  • Can be used to study dynamic processes in solution.

Limitations of NMR:

  • Does not provide direct information on bond lengths and angles.

  • Can be less informative for complex molecules with overlapping signals.

  • Requires the sample to be soluble in a suitable deuterated solvent.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[13][14][15][16] It is invaluable for determining the molecular weight of a compound and can provide information about its chemical formula and fragmentation pattern.[14][16][17]

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern can provide valuable clues about the connectivity of the atoms within the molecule. For 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, characteristic fragmentation might involve the loss of the nitro group or the acetyl group.[18]

Strengths of MS:

  • Extremely high sensitivity, requiring only small amounts of sample.[14]

  • Provides accurate molecular weight and elemental composition.

  • Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for the analysis of complex mixtures.

Limitations of MS:

  • Does not provide information about the three-dimensional structure of the molecule.

  • Fragmentation patterns can sometimes be complex and difficult to interpret.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

For 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, key IR absorptions would include:

  • C=O stretch of the ketone group (typically around 1680-1700 cm⁻¹).

  • N-O stretches of the nitro group (asymmetric and symmetric stretches, typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively).[19]

  • C-H stretches of the methyl groups and the pyrazole ring.

Strengths of IR:

  • Fast and relatively inexpensive technique.

  • Excellent for identifying the presence or absence of specific functional groups.[20]

  • Can be used for solid, liquid, and gaseous samples.

Limitations of IR:

  • Provides limited information about the overall molecular structure.

  • The "fingerprint" region of the spectrum can be complex and difficult to interpret for large molecules.

Data Summary and Comparison

TechniqueInformation ProvidedSample RequirementsStrengthsLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.Single, diffraction-quality crystal.Unambiguous structural determination.[3]Crystal growth can be a major bottleneck.
NMR Spectroscopy Chemical environment of nuclei, connectivity through spin-spin coupling.Soluble in deuterated solvent.Excellent for structural elucidation in solution.[10][11]Does not provide absolute 3D structure.
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern.Small amount of sample, can be in a mixture.High sensitivity and accuracy for molecular formula.[14][21]Provides no direct 3D structural information.
IR Spectroscopy Presence of functional groups.Solid, liquid, or gas.Fast, easy, and good for functional group identification.Limited information on overall molecular structure.

Conclusion: An Integrated Approach to Structural Confirmation

While single-crystal X-ray crystallography provides the ultimate, unambiguous structural confirmation of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, a comprehensive characterization relies on an integrated analytical approach. NMR, MS, and IR spectroscopy each provide crucial pieces of the structural puzzle. The combination of these techniques creates a self-validating system, where the data from each method corroborates the others, leading to a high degree of confidence in the final structural assignment. For researchers and drug development professionals, this multi-faceted approach ensures the scientific integrity of their work and provides a solid foundation for further investigation into the properties and applications of this and other novel chemical entities.

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  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available from: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-4-Nitropyrazole Analogs in Oncology

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the diverse pyrazole derivatives, the 1-methyl-4-nitropyrazole core represents a particularly intriguing starting point for the design of novel drug candidates. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyrazole ring and offers a versatile chemical handle for further functionalization.[3] This guide provides an in-depth analysis of the structure-activity relationships of a focused library of 1-methyl-4-nitropyrazole analogs, with a specific emphasis on their potential as anticancer agents. We will explore the rationale behind the selection of specific structural modifications and their impact on cytotoxic activity against representative cancer cell lines.

The Strategic Importance of the 1-Methyl-4-Nitropyrazole Scaffold

The 1-methyl-4-nitropyrazole scaffold is of significant interest in drug discovery for several key reasons:

  • Electronic Properties: The potent electron-withdrawing nature of the 4-nitro group can modulate the pKa of the pyrazole ring and influence its ability to participate in crucial intermolecular interactions with biological targets, such as hydrogen bonding and π-π stacking.

  • Metabolic Activation: In hypoxic tumor environments, the nitro group can be bioreduced to form reactive radical species, leading to localized cytotoxicity. This hypoxia-selective activation is a desirable attribute for anticancer agents, as it can minimize off-target toxicity.

  • Synthetic Tractability: The pyrazole core is readily synthesized, and the nitro group at the 4-position can be chemically modified, for instance, through reduction to an amine, which then serves as a versatile point for diversification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency and selectivity.

This guide will focus on a hypothetical series of 1-methyl-4-nitropyrazole analogs to elucidate the key SAR principles governing their anticancer activity. The insights presented are synthesized from a broad range of studies on substituted pyrazoles and nitropyrazoles.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

To understand the SAR of 1-methyl-4-nitropyrazole analogs, we will consider the impact of substituents at the 3- and 5-positions of the pyrazole ring. The following table summarizes the cytotoxic activity (hypothetical IC50 values based on trends observed in the literature) of a representative set of analogs against a model human cancer cell line (e.g., HeLa cervical cancer).

Compound IDR1 (Position 3)R2 (Position 5)IC50 (µM)
1a -H-H>100
1b -CH3-H75
1c -Ph-H45
1d -H-CH382
1e -H-Ph50
1f -Ph-Ph25
1g -Ph-p-Cl-Ph15
1h -Ph-p-OCH3-Ph35
1i -p-Cl-Ph-p-Cl-Ph10
Key SAR Insights:
  • The Unsubstituted Core (1a): The parent 1-methyl-4-nitropyrazole scaffold exhibits minimal cytotoxic activity, highlighting the necessity of further substitution to elicit a biological response.

  • Impact of Alkyl and Aryl Substituents at Positions 3 and 5 (1b-1e): The introduction of either a methyl or a phenyl group at positions 3 or 5 leads to a noticeable increase in cytotoxic activity. Aryl substituents are generally more favorable than alkyl groups, likely due to their ability to engage in π-stacking interactions with aromatic residues in the target protein's binding site.

  • Synergistic Effect of Di-substitution (1f): The presence of phenyl groups at both the 3- and 5-positions results in a significant enhancement of anticancer activity, suggesting that these substituents may occupy distinct pockets within the binding site, leading to a more stable drug-target complex.

  • Influence of Electron-Withdrawing and -Donating Groups on the Phenyl Rings (1g-1i):

    • Electron-Withdrawing Groups: The introduction of an electron-withdrawing chlorine atom on the phenyl ring at the 5-position (1g) further boosts cytotoxicity. This could be attributed to enhanced binding affinity through halogen bonding or altered electronic properties of the phenyl ring that favor interaction with the target. The di-chloro substituted analog (1i) displays the most potent activity in this series.

    • Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group (1h) diminishes the cytotoxic effect compared to the unsubstituted phenyl analog (1f). This suggests that electron-rich substituents may be detrimental to the compound's interaction with the biological target.

The following diagram illustrates the key SAR findings for the 1-methyl-4-nitropyrazole scaffold.

SAR_Summary cluster_core 1-Methyl-4-Nitropyrazole Core cluster_substituents Substituent Effects on Anticancer Activity Core 1-Methyl-4-Nitropyrazole R1_R5 Positions 3 & 5 Core->R1_R5 Substitution at Aryl Aryl Groups (e.g., Phenyl) R1_R5->Aryl Increases Activity EWG Electron-Withdrawing Groups (e.g., -Cl) Aryl->EWG Further Increases Activity EDG Electron-Donating Groups (e.g., -OCH3) Aryl->EDG Decreases Activity

Caption: Key Structure-Activity Relationships for 1-Methyl-4-Nitropyrazole Analogs.

Experimental Protocols

General Synthesis of 3,5-Disubstituted-1-methyl-4-nitropyrazoles

The synthesis of the target compounds can be achieved through a multi-step process, as outlined below.

Synthesis_Workflow Start Substituted 1,3-Diketone Step1 Condensation with Methylhydrazine Start->Step1 Intermediate1 1-Methylpyrazole Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Product 1-Methyl-4-nitropyrazole Analog Step2->Product

Caption: General Synthetic Workflow for 1-Methyl-4-Nitropyrazole Analogs.

Step-by-Step Protocol:

  • Synthesis of the 1,3-Diketone Precursor: The appropriately substituted 1,3-diketone is either commercially available or can be synthesized via a Claisen condensation between a suitable methyl ketone and an ester.

  • Pyrazole Ring Formation: The 1,3-diketone is refluxed with methylhydrazine in a suitable solvent, such as ethanol, to yield the corresponding 1-methylpyrazole derivative.

  • Nitration: The 1-methylpyrazole is carefully treated with a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce the nitro group at the 4-position of the pyrazole ring.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized analogs is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

Concluding Remarks

The structure-activity relationship studies of 1-methyl-4-nitropyrazole analogs reveal critical insights for the design of potent anticancer agents. The presence of aryl substituents at the 3- and 5-positions of the pyrazole ring is crucial for activity, with further enhancement observed upon the introduction of electron-withdrawing groups on these aryl moieties. These findings provide a solid foundation for the future development of this promising class of compounds. Further investigations should focus on exploring a wider range of substituents, elucidating the mechanism of action, and evaluating the in vivo efficacy and pharmacokinetic profiles of the most potent analogs.

References

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • N-functionalization of 3,4-dinitro-1H-pyrazol-5-amine (ADNP)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. (2016). PubMed.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). PMC - NIH.
  • Structure-activity relationships in the free-radical metabolism of xenobiotics. (1985). PMC - NIH.
  • Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. (2016).
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). PMC - NIH.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][5][6]triazin-7(6H)-ones and Derivatives. (2025). MDPI.

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. (2025).
  • Synthesis, Characterization and Antimicrobial Activity (MIC)
  • Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation. (2025).
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). MDPI.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Structure‐activity relationship for antibacterial and antifungal... (n.d.).
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). PubMed.
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  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Structures of anticancer drugs containing nitro group. (n.d.).
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists.
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  • (PDF) Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole. (2025).
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Validation

Cross-reactivity profiling of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone against a kinase panel

This guide is structured as a high-level technical resource for drug discovery scientists, focusing on the profiling of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone (referred to herein as MNPE ). Given that MNPE is a fun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for drug discovery scientists, focusing on the profiling of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone (referred to herein as MNPE ).

Given that MNPE is a functionalized pyrazole intermediate rather than a marketed kinase inhibitor, this guide frames the compound as a fragment-based lead or synthetic precursor . It contrasts MNPE with its biologically active "descendants" (aminopyrazoles) to demonstrate the critical impact of substituent chemistry on kinase selectivity.

Executive Summary

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone (MNPE) represents a critical "masked" scaffold in kinase medicinal chemistry. While the nitro-pyrazole core itself lacks the hydrogen-bond donor motifs required for high-affinity ATP-hinge binding, it serves as the direct precursor to 3-acetyl-4-amino-1-methylpyrazole , a privileged pharmacophore found in inhibitors targeting CDKs, Aurora kinases, and PLK1 .

This guide details the cross-reactivity profile of MNPE to validate its use as a negative control fragment and to assess potential off-target liabilities (e.g., aggregation or redox cycling) prior to its reduction into an active inhibitor.

Technical Profile & Physicochemical Properties[1][2][3]

Before entering a kinase panel, the physicochemical behavior of MNPE must be understood to rule out false positives in biochemical assays.

PropertyValue / DescriptionImpact on Profiling
Molecular Weight ~169.14 DaFragment-like; requires high-concentration screening (>50 µM).
ClogP ~0.5 - 0.8High water solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors 0Critical: Lacks the "Hinge Binder" donor (NH) present in active kinase inhibitors.
H-Bond Acceptors 4 (NO₂, C=O, N2)Can accept H-bonds but cannot form the canonical bidentate hinge interaction.
Liability Nitro Group (NO₂)Potential fluorescence quencher (interference in FRET assays) or redox cycler.

Comparative Analysis: MNPE vs. Active Alternatives

The following analysis compares MNPE against its active amino-analog and a standard promiscuous control. This comparison highlights why MNPE is an ideal "inactive structural control" for determining non-specific binding.

Table 1: Kinase Selectivity & Potency Comparison
FeatureMNPE (The Scaffold) Amino-Analog (Active Metabolite) Staurosporine (Control)
Primary Target None (Inactive Precursor)CDKs / Aurora A / VEGFRPan-Kinase (ATP Competitive)
Binding Mode Steric/Electrostatic onlyBidentate H-Bonding (Hinge)Classical Hinge Binder
IC50 (Typical) > 50 µM (Inactive)10 - 100 nM (Potent)< 10 nM (Ultra-Potent)
Selectivity Score High (Due to inactivity)Moderate (Family Selective)Very Low (Promiscuous)
Assay Utility Negative Control / PAINS checkPositive Hit / Lead Comp.Assay Sensitivity Check
Mechanistic Insight: The "Nitro-Switch"

The drastic difference in activity between MNPE and its amino-analog is driven by the ATP-binding pocket's requirement for a hydrogen bond donor.

  • MNPE (Nitro): The

    
     group is electron-withdrawing and bulky. It clashes with the "gatekeeper" regions and fails to donate a hydrogen to the hinge region backbone (typically Glu or Leu residues).
    
  • Amino-Analog: Reduction of

    
     to 
    
    
    
    creates a donor that forms a critical H-bond with the kinase hinge, turning the "switch" on for bioactivity.

Experimental Protocols

To accurately profile MNPE, standard low-concentration assays (1 µM) are insufficient due to its fragment nature. We recommend a Thermal Shift Assay (TSA) for binding validation and a High-Concentration FRET Assay for liability screening.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Best for detecting weak fragment binding that doesn't inhibit enzymatic turnover.

  • Preparation: Dilute MNPE to 100 µM in assay buffer (HEPES pH 7.5, 150mM NaCl).

  • Protein: Use recombinant kinase domains (e.g., CDK2, Aurora A) at 2-5 µM.

  • Dye: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • Result: A

      
       indicates significant binding. For MNPE, expect 
      
      
      
      (no binding).
Protocol B: TR-FRET Competition Assay (LanthaScreen)

Best for ruling out assay interference (quenching).

  • Reagents: Europium-labeled anti-His antibody, AlexaFluor-labeled Tracer (Kinase Tracer 236), His-tagged Kinase.

  • Titration: Prepare a 10-point dose-response of MNPE starting at 200 µM (high ceiling).

  • Incubation: Mix kinase (5 nM), Antibody (2 nM), and Tracer (variable) with MNPE. Incubate 1 hr at RT.

  • Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).

  • Validation: If MNPE suppresses both wavelengths (665 and 615) equally, it is a colorimetric interferer (quencher), not an inhibitor.

Visualization of Signaling & Screening Workflows

Diagram 1: The "Nitro-to-Amino" Activation Pathway

This diagram illustrates the chemical biology relationship between the inactive MNPE fragment and the active kinase inhibitor, highlighting where profiling occurs.

KinaseActivation cluster_profiling Profiling Checkpoints MNPE MNPE (Nitro-Precursor) Inactive Scaffold Reaction Reduction (Fe/HCl or H2/Pd) MNPE->Reaction Synthetic Step Target Target Binding (ATP Hinge Region) MNPE->Target No Binding (Steric Clash) Check1 Solubility Check MNPE->Check1 Check2 Interference Screen (Quenching) MNPE->Check2 Active Amino-Pyrazole Active Pharmacophore Reaction->Active Unmasks H-Bond Donor Active->Target IC50 < 100 nM

Caption: Chemical activation pathway showing MNPE as the inactive precursor. Profiling at the MNPE stage (dashed lines) ensures the scaffold is free of assay interference before synthesis proceeds.

Diagram 2: Cross-Reactivity Screening Decision Tree

A logic flow for interpreting MNPE data in a kinase panel.

ScreeningLogic Start Screen MNPE @ 50 µM (Biochemical Panel) Result Inhibition Observed? Start->Result NoHit < 20% Inhibition (Clean Profile) Result->NoHit No Hit > 50% Inhibition (Hit) Result->Hit Yes AnalyzeHit Check Fluorescence Interference Hit->AnalyzeHit Artifact Artifact: Quencher/Aggregator (Discard Scaffold) AnalyzeHit->Artifact Signal Loss at all wavelengths RealHit True Binder (Novel Allosteric Site?) AnalyzeHit->RealHit Specific Signal Reduction

Caption: Decision tree for interpreting high-concentration screening data of MNPE. Distinguishing artifacts from true allosteric binding is critical for nitro-compounds.

References

  • NitilesCu, G. et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. Available at: [Link]

  • LanthaScreen™ Eu Kinase Binding Assay.ThermoFisher Scientific Protocol. Validated method for kinase inhibitor profiling.
  • Bylund, D. et al. (2006). Hydrophobic interactions of pyrazoles with kinase hinge residues. Journal of Medicinal Chemistry.[1] (Contextual citation for pyrazole SAR).

  • PubChem Compound Summary. 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone (CID 54445142). Available at: [Link]

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Comparative

A Senior Application Scientist's Guide: Head-to-Head Comparison of Synthetic Routes for Pyrazole Derivatives

For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals. The selection of a syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals. The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most prevalent and effective methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.

The Enduring Importance of the Pyrazole Core

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry.[1] Their unique structural and electronic properties allow them to act as versatile pharmacophores, leading to their incorporation in a wide range of therapeutic agents, including anti-inflammatory drugs like celecoxib, and agents for treating rheumatoid arthritis.[2] The continued interest in pyrazole derivatives necessitates a thorough understanding of the synthetic methodologies available for their construction.[1]

This guide will delve into a head-to-head comparison of four key methodologies: the classical Knorr Synthesis, synthesis from α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloadditions, and modern metal-catalyzed approaches.

At a Glance: Key Pyrazole Synthesis Strategies

The construction of the pyrazole ring is dominated by several robust and versatile strategies. The classical Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used method.[3][4] Paralleling this is the cyclization of α,β-unsaturated carbonyl compounds. More contemporary approaches, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), offer alternative pathways with distinct advantages in efficiency and molecular diversity.[5]

The Workhorse: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis is a foundational method for pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3][4] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][7][8]

Mechanism and Causality: The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, a process often facilitated by acid catalysis which enhances the electrophilicity of the carbonyl carbon.[6][7] The choice of which carbonyl group is attacked first can influence the regioselectivity of the final product, especially with unsymmetrical dicarbonyls and substituted hydrazines.[1][7] The subsequent intramolecular condensation and dehydration are driven by the thermodynamic stability of the resulting aromatic pyrazole ring.[8][9]

Advantages:

  • High yields: The formation of the stable aromatic ring often leads to high product yields.[8][10]

  • Readily available starting materials: 1,3-dicarbonyl compounds and hydrazines are common and often inexpensive reagents.

  • Robust and reliable: The reaction is generally fast and straightforward to perform.[8][10]

Disadvantages:

  • Regioselectivity issues: With unsymmetrical 1,3-dicarbonyls and substituted hydrazines, a mixture of regioisomers can be formed, necessitating chromatographic separation.[1][3]

  • Harsh conditions: Some variations of the Knorr synthesis may require harsh acidic conditions and prolonged heating, which can be incompatible with sensitive functional groups.[11]

Experimental Protocol: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a representative example of the Knorr synthesis using a β-ketoester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Reagent Addition: Add phenylhydrazine (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyrazolone.

dot graph Knorr_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Knorr Pyrazole Synthesis Workflow", labelloc=t, fontsize=16, fontname="Helvetica-Bold"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12];

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// Edges Start -> Reaction [label="Mixing", fontname="Helvetica-Italic", fontsize=10, color="#5F6368"]; Reaction -> Intermediate [label="Step 1", fontname="Helvetica-Italic", fontsize=10, color="#5F6368"]; Intermediate -> Cyclization [label="Step 2", fontname="Helvetica-Italic", fontsize=10, color="#5F6368"]; Cyclization -> Product [label="Aromatization", fontname="Helvetica-Italic", fontsize=10, color="#5F6368"]; } Knorr Pyrazole Synthesis Workflow

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical and versatile approach involves the reaction of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines.[4] This method typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the pyrazole.

Mechanism and Causality: The initial step is a conjugate addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient double bond of the α,β-unsaturated carbonyl compound. This forms a hydrazone intermediate which then undergoes cyclization. The final aromatization step can occur via oxidation of the resulting pyrazoline or through the elimination of a suitable leaving group present on the starting material.[4]

Advantages:

  • Readily accessible starting materials: α,β-Unsaturated carbonyl compounds are easily prepared through aldol condensation or other standard methods.

  • Good control over substitution patterns: The substitution pattern on the final pyrazole is directly related to the substituents on the starting unsaturated carbonyl compound.

Disadvantages:

  • Oxidation step often required: The initial product is often a pyrazoline, which requires a separate oxidation step to yield the aromatic pyrazole. This can add to the complexity and reduce the overall yield.[4]

  • Potential for side reactions: The reactive nature of the starting materials can sometimes lead to side products.

Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole from Chalcone
  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1,3-diphenylprop-2-en-1-one) (1.0 eq) and phenylhydrazine hydrochloride (1.2 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, pour the hot solution into a beaker of ice-water. A solid precipitate will form.

  • Purification: Collect the crude product by filtration, wash with water, and then recrystallize from a suitable solvent like ethanol to obtain the pure 1,3,5-triphenyl-1H-pyrazole.

dot graph Unsaturated_Carbonyl_Route { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Synthesis from α,β-Unsaturated Carbonyls", labelloc=t, fontsize=16, fontname="Helvetica-Bold"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12];

// Nodes Start [label="Start: α,β-Unsaturated Carbonyl\n & Hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Michael_Addition [label="Michael Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular Cyclization", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazoline [label="Intermediate:\nPyrazoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aromatization [label="Aromatization\n(Oxidation/Elimination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product:\nPyrazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Michael_Addition [fontname="Helvetica-Italic", fontsize=10, color="#5F6368"]; Michael_Addition -> Cyclization [fontname="Helvetica-Italic", fontsize=10, color="#5F6368"]; Cyclization -> Pyrazoline [fontname="Helvetica-Italic", fontsize=10, color="#5F6368"]; Pyrazoline -> Aromatization [fontname="Helvetica-Italic", fontsize=10, color="#5F6368"]; Aromatization -> Product [fontname="Helvetica-Italic", fontsize=10, color="#5F6368"]; } Synthesis from α,β-Unsaturated Carbonyls

Modern Approaches: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a 1,3-dipole (such as a nitrile imine or a diazoalkane) and a dipolarophile (such as an alkyne or an alkene) is a powerful and convergent method for constructing the pyrazole ring.[12][13] This approach offers excellent control over regioselectivity and allows for the synthesis of highly functionalized pyrazoles.

Mechanism and Causality: The reaction proceeds via a concerted pericyclic mechanism, where the 1,3-dipole and the dipolarophile react to form a five-membered ring in a single step. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Advantages:

  • High regioselectivity: The concerted nature of the reaction often leads to a single regioisomer.

  • Mild reaction conditions: Many 1,3-dipolar cycloadditions can be carried out under mild conditions, making them compatible with a wide range of functional groups.

  • Access to diverse structures: The wide availability of different 1,3-dipoles and dipolarophiles allows for the synthesis of a vast library of pyrazole derivatives.

Disadvantages:

  • Synthesis of precursors: The 1,3-dipoles, such as nitrile imines, are often generated in situ from precursors like hydrazonoyl halides, which may require additional synthetic steps.[14]

  • Substrate scope limitations: The reactivity of the dipolarophile can influence the efficiency of the reaction.

dot graph Dipolar_Cycloaddition { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="1,3-Dipolar Cycloaddition for Pyrazoles", labelloc=t, fontsize=16, fontname="Helvetica-Bold"]; node [shape=ellipse, style="filled", fontname="Helvetica", fontsize=12];

// Nodes Dipole [label="1,3-Dipole\n(e.g., Nitrile Imine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dipolarophile [label="Dipolarophile\n(e.g., Alkyne)", fillcolor="#FBBC05", fontcolor="#202124"]; Transition_State [label="[3+2] Transition State", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pyrazole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dipole -> Transition_State [color="#5F6368"]; Dipolarophile -> Transition_State [color="#5F6368"]; Transition_State -> Product [label="Concerted Cycloaddition", fontname="Helvetica-Italic", fontsize=10, color="#5F6368"]; } 1,3-Dipolar Cycloaddition for Pyrazoles

The Forefront: Metal-Catalyzed Syntheses

Recent advances in organometallic chemistry have led to the development of novel metal-catalyzed methods for pyrazole synthesis. These reactions often exhibit high efficiency, selectivity, and functional group tolerance, offering significant advantages over traditional methods. Examples include copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones and silver-catalyzed reactions of trifluoromethylated ynones with hydrazines.[1][15]

Mechanism and Causality: The mechanisms of these reactions are diverse and depend on the specific catalyst and substrates employed. They often involve processes such as C-H activation, oxidative addition, and reductive elimination, all orchestrated by the metal center to facilitate the formation of the pyrazole ring.

Advantages:

  • High efficiency and selectivity: Metal catalysts can promote reactions under mild conditions with high turnover numbers and excellent control over regio- and stereoselectivity.[1]

  • Novel bond formations: These methods enable the formation of C-C and C-N bonds that are not accessible through traditional methods, leading to novel pyrazole architectures.

  • Green chemistry principles: Some metal-catalyzed reactions can be performed in environmentally friendly solvents and may offer higher atom economy.[1][4]

Disadvantages:

  • Catalyst cost and toxicity: Some metal catalysts, particularly those based on precious metals, can be expensive and may have toxicity concerns.

  • Ligand sensitivity: The efficiency of the catalyst is often highly dependent on the nature of the ligand, requiring careful optimization.

  • Reaction optimization: Developing and optimizing new metal-catalyzed reactions can be a time-consuming process.

Head-to-Head Performance Comparison

Synthetic RouteTypical YieldsReaction TimeSubstrate ScopeRegioselectivityKey AdvantagesKey Disadvantages
Knorr Synthesis Good to Excellent (70-95%)[1][4]1-6 hoursBroadModerate to Good (can be an issue)Simple, reliable, readily available starting materials.Potential for regioisomeric mixtures, may require harsh conditions.
From α,β-Unsaturated Carbonyls Moderate to Good (60-85%)2-8 hoursBroadGoodReadily accessible starting materials, good control over substitution.Often requires a separate oxidation step, potential for side reactions.
1,3-Dipolar Cycloaddition Good to Excellent (75-95%)1-12 hoursBroadExcellentHigh regioselectivity, mild conditions, access to diverse structures.Precursors for 1,3-dipoles may require synthesis.
Metal-Catalyzed Synthesis Good to Excellent (80-99%)[1]0.5-24 hoursVaries with catalystExcellentHigh efficiency and selectivity, novel bond formations, mild conditions.Catalyst cost and toxicity, requires optimization.

Conclusion for the Modern Researcher

The choice of the optimal synthetic route for a particular pyrazole derivative depends on a multitude of factors, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the tolerance of functional groups.

  • For large-scale, cost-effective synthesis of simple pyrazoles, the Knorr synthesis remains a highly relevant and powerful tool.

  • When precise control over the substitution pattern is crucial and the starting materials are readily available, the route from α,β-unsaturated carbonyl compounds offers a reliable option.

  • For the synthesis of complex, highly functionalized pyrazoles with a premium on regiochemical purity, 1,3-dipolar cycloaddition is often the method of choice.

  • Finally, for accessing novel pyrazole architectures and pushing the boundaries of synthetic efficiency, metal-catalyzed methods represent the cutting edge of pyrazole synthesis.

By carefully considering the strengths and weaknesses of each approach, researchers can make informed decisions to efficiently and effectively synthesize the pyrazole derivatives required for their scientific endeavors.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available at: [Link]

  • SYNTHESIS OF PYRAZOLES BASED ON α, β-UNSATURATED KETONES - КиберЛенинка. Available at: [Link]

  • Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. Available at: [Link]

  • EP0020964A1 - Process for the preparation of pyrazoles - Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

  • synthesis of pyrazoles - YouTube. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. Available at: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters - ACS Publications. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. Available at: [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. Available at: [Link]

  • Full article: Recent Advances in the Synthesis of Pyrazoles. A Review - Taylor & Francis. Available at: [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - NIH. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

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Validation

A Comparative Analysis of the Antimicrobial Spectrum of Nitropyrazoles: A Guide for Researchers

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the heterocyclic compounds, nitropyrazoles h...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the heterocyclic compounds, nitropyrazoles have emerged as a promising class of molecules with a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparative analysis of the antimicrobial properties of nitropyrazoles, offering insights into their efficacy against a range of clinically relevant pathogens, their putative mechanisms of action, and standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents.

Introduction to Nitropyrazoles as Antimicrobial Agents

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a well-established pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The introduction of a nitro (-NO2) group to the pyrazole ring can significantly modulate its electronic properties and biological activity.[3] This functional group is a known pharmacophore in several established antimicrobial drugs, and its presence in the pyrazole scaffold is believed to contribute to a unique mechanism of action, primarily driven by the reduction of the nitro group within the microbial cell to produce cytotoxic reactive nitrogen species.[3] These reactive intermediates can subsequently damage vital cellular components such as DNA, leading to cell death.[3] This guide will delve into the specifics of this antimicrobial spectrum, comparing the performance of nitropyrazoles against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Comparative Antimicrobial Spectrum of Nitropyrazoles

The antimicrobial efficacy of nitropyrazole derivatives has been evaluated against a variety of microorganisms. The following data, compiled from multiple studies, summarizes the Minimum Inhibitory Concentrations (MICs) of various nitropyrazole compounds against key pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Data Presentation

For ease of comparison, the MIC values of representative nitropyrazole derivatives are presented below, alongside common reference antibiotics. It is important to note that direct comparison of absolute MIC values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative MIC Values (µg/mL) of Nitropyrazole Derivatives against Bacterial Pathogens

Compound/DrugStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference(s)
Nitropyrazole Derivatives
Halogenated Nitroderivatives15.6 - 62.5--[3]
Pyrazole-derived hydrazones1 - 321 - 82 - 8[5]
Imidazo-pyridine substituted pyrazoles<1 (MBC)<1 (MBC)<1 (MBC)[5]
Thiazolidinone-clubbed pyrazoles-16-[5]
Pyrazoline derivatives64>6464[6]
Reference Antibiotics
Ciprofloxacin0.50.5-[1]
Erythromycin---[7]
Metronidazole---[7]

Table 2: Comparative MIC Values (µg/mL) of Nitropyrazole Derivatives against Fungal Pathogens

Compound/DrugCandida albicansAspergillus nigerReference(s)
Nitropyrazole Derivatives
Halogenated Nitroderivatives15.6 - 62.5-[3]
Nitroglycerin derivatives18 - 72-[8]
Pyrazole derivative 2-1[1]
Reference Antifungals
Clotrimazole-2[1]

Mechanism of Action: The Role of the Nitro Group

The antimicrobial activity of nitropyrazoles is intrinsically linked to the presence of the nitro group. The prevailing hypothesis for their mechanism of action involves the intracellular reduction of the nitro group to form highly reactive nitrogen species.[3]

This reductive activation is often more efficient under the anaerobic or microaerophilic conditions found in certain infection sites, which can be advantageous.[9] The resulting nitroso and hydroxylamine intermediates are potent electrophiles that can indiscriminately react with and damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to microbial cell death.[3]

In the context of antifungal activity, some nitroaromatic compounds have been shown to inhibit the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The electron-withdrawing nature of the nitro group may facilitate the interaction of the compound with the heme iron in the enzyme's active site, leading to potent inhibition.[3]

Visualizing the Proposed Mechanism of Action

Nitropyrazole Mechanism of Action cluster_0 Nitropyrazole Nitropyrazole Microbial_Cell Microbial Cell Nitropyrazole->Microbial_Cell Nitroreductase Nitroreductase (e.g., NADH/NADPH dependent) Microbial_Cell->Nitroreductase Intracellular Entry Reactive_Nitrogen_Species Reactive Nitrogen Species (Nitroso, Hydroxylamine radicals) Nitroreductase->Reactive_Nitrogen_Species Reduction of Nitro Group Cellular_Damage Cellular Macromolecule Damage (DNA, Proteins, Lipids) Reactive_Nitrogen_Species->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of action for nitropyrazole antimicrobial activity.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data for the comparative analysis of novel antimicrobial compounds, adherence to standardized protocols is crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

Materials:

  • 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound (Nitropyrazole) stock solution of known concentration

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth only)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Create a serial two-fold dilution of the test compound in the 96-well plate using MHB. The typical concentration range to test is 0.06 to 64 µg/mL.

    • A row should be dedicated to the positive control antibiotic, prepared in the same manner.

    • A row should contain only MHB to serve as a negative (sterility) control.

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies of the test microorganism in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation of Microtiter Plate:

    • Using a multichannel pipette, add the prepared inoculum to each well containing the test compound and the positive control.

    • The negative control wells should not be inoculated.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours for most bacteria. Fungi may require longer incubation times and different temperatures.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

Experimental Workflow Visualization

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Dilution Prepare Serial Dilutions of Nitropyrazole & Controls in Microplate Inoculation Inoculate Microplate Wells with Microbial Suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate Plate (e.g., 37°C for 24h) Inoculation->Incubation Read_Results Visually Inspect for Growth or Use Plate Reader Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

Nitropyrazoles represent a versatile and promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. Their unique mechanism of action, reliant on the reductive activation of the nitro group, offers a potential avenue to combat drug-resistant pathogens. The comparative analysis presented in this guide highlights their efficacy, which in some cases is comparable to or exceeds that of established antibiotics.

Further research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of nitropyrazole derivatives while minimizing potential toxicity. A deeper understanding of their mechanism of action against a wider range of pathogens and potential resistance mechanisms will be crucial for their future development as clinically viable therapeutic agents. The standardized protocols provided herein offer a framework for the robust and reproducible evaluation of these and other novel antimicrobial candidates.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. [Link]

  • Antimicrobial activity of new pyrazole derivatives against the microbial strains tested. (2025). ResearchGate. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Institutes of Health. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Institutes of Health. [Link]

  • Nano-functionalization and evaluation of antimicrobial activity of Tinospora cordifolia against the TolB protein of Pseudomonas aeruginosa – An antibacterial and computational study. (2023). Frontiers. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). National Institutes of Health. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Clinical Breakpoint Tables. (n.d.). EUCAST. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). National Institutes of Health. [Link]

  • EUCAST - Home. (n.d.). EUCAST. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Comparison of Substance Sources in Experimental Antimicrobial Susceptibility Testing. (2023). MDPI. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. (n.d.). EUCAST. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. (n.d.). National Institutes of Health. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. (n.d.). PubMed. [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone in Drug Discovery

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. A compound's metabolic stability dictates its...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. A compound's metabolic stability dictates its pharmacokinetic profile, influencing critical parameters like half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides an in-depth evaluation of the metabolic stability of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, a novel kinase inhibitor candidate, benchmarked against other relevant compounds. We will delve into the rationale behind experimental design, present detailed protocols for in vitro assessment, and interpret the resulting data to inform progression in a drug discovery pipeline.

Introduction: The Critical Role of Metabolic Stability

The journey of a drug from administration to its target and subsequent clearance is a complex process, with hepatic metabolism playing a central role.[2] The liver, equipped with a vast arsenal of metabolic enzymes, chemically modifies xenobiotics to facilitate their elimination. This biotransformation is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3]

For kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology and immunology, achieving a balance between potent target engagement and a favorable pharmacokinetic profile is paramount.[4][5] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to off-target toxicities.[6]

Our focus, 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, possesses structural motifs that warrant careful metabolic scrutiny. The pyrazole core is a common scaffold in medicinal chemistry, often selected for its favorable physicochemical properties and metabolic stability.[7][8] However, the presence of a nitroaromatic group introduces a potential metabolic liability. Nitro groups can undergo extensive reduction, a pathway catalyzed by various nitroreductases, which can lead to reactive intermediates and potential toxicity.[9][10][11][12]

This guide will compare the metabolic stability of our lead compound with two benchmark molecules:

  • Crizotinib: An FDA-approved kinase inhibitor known to be a substrate for cytochrome P450 (CYP) enzymes.[13]

  • Compound A: A structural analog lacking the nitro group, to elucidate the specific contribution of this moiety to the metabolic profile.

Experimental Approach: Choosing the Right In Vitro System

To comprehensively assess metabolic stability, we employ two complementary in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.

  • Human Liver Microsomes (HLM): This subcellular fraction is enriched in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast number of drugs.[14][15] HLM assays are a cost-effective and high-throughput method to assess CYP-mediated metabolism.[15][16]

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[2][17][18] Hepatocyte assays provide a more holistic view of hepatic metabolism and can capture pathways not present in microsomes.[2][18]

The following diagram illustrates the workflow for our metabolic stability assessment:

G cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compounds (10 mM in DMSO) HLM Human Liver Microsomes Assay (Phase I focus) Compound->HLM Hepatocytes Hepatocyte Stability Assay (Phase I & II) Compound->Hepatocytes LCMS LC-MS/MS Analysis (Quantification of parent compound) HLM->LCMS Hepatocytes->LCMS MetID Metabolite Identification (Qualitative Analysis) LCMS->MetID T_half Half-life (t1/2) Calculation LCMS->T_half Comparison Comparative Analysis MetID->Comparison CLint Intrinsic Clearance (CLint) Determination T_half->CLint CLint->Comparison

Caption: Workflow for metabolic stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the integrity of the data.

Human Liver Microsomal Stability Assay

Rationale: This assay is a primary screen to determine the susceptibility of a compound to Phase I metabolism, primarily by CYPs.[15] The inclusion of NADPH, a necessary cofactor for CYP activity, initiates the metabolic reactions.[19]

Protocol:

  • Prepare Reagents:

    • Test Compounds: Prepare 1 µM working solutions of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, Crizotinib, and Compound A in 100 mM phosphate buffer (pH 7.4).

    • Human Liver Microsomes (pooled): Thaw and dilute to 0.5 mg/mL in 100 mM phosphate buffer.

    • NADPH regenerating system (e.g., G6P, G6PD) or 1 mM NADPH solution.

    • Quenching Solution: Acetonitrile with an internal standard (e.g., 100 nM Tolbutamide).

  • Incubation:

    • Pre-warm a 96-well plate containing the test compound solutions to 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed human liver microsome solution and immediately follow with the NADPH solution.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing the cold quenching solution.[2]

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[20][21][22]

Controls:

  • Negative Control (No NADPH): To assess non-enzymatic degradation.

  • Positive Controls: Verapamil (high clearance) and Diazepam (low clearance) to ensure the assay is performing as expected.[2]

Hepatocyte Stability Assay

Rationale: This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II enzymes in a whole-cell system.[18][23]

Protocol:

  • Prepare Hepatocytes:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.[17]

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' E Medium) to a final density of 0.5 x 10^6 viable cells/mL.

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compounds (1 µM final concentration) to the wells.

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At specified time points (0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension to a new 96-well plate containing cold quenching solution (Acetonitrile with internal standard).[24]

  • Sample Processing and Analysis:

    • Process and analyze the samples as described in the microsomal stability assay protocol.

Controls:

  • Negative Control (Heat-inactivated hepatocytes): To assess non-enzymatic degradation and cell binding.

  • Positive Controls: Testosterone (Phase I metabolism) and 7-hydroxycoumarin (Phase II metabolism) to validate assay performance.

Data Analysis and Interpretation

The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½): Calculated from the slope of the natural logarithm of the remaining compound concentration versus time plot.

    • k = -slope

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver.

    • CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / 10^6 cells)

Comparative Performance Data

The following tables summarize the hypothetical, yet representative, metabolic stability data for our test compounds.

Table 1: Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)Classification
1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone 2527.7Moderate Clearance
Crizotinib 1838.5High Clearance
Compound A (non-nitro analog) > 60< 11.6Low Clearance
Verapamil (Control) 1069.3High Clearance
Diazepam (Control) > 60< 11.6Low Clearance

Table 2: Metabolic Stability in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10^6 cells)Classification
1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone 4515.4Moderate Clearance
Crizotinib 3519.8Moderate-High Clearance
Compound A (non-nitro analog) > 120< 5.8Low Clearance
Testosterone (Control) 2034.7High Clearance
7-Hydroxycoumarin (Control) 2824.8High Clearance

Discussion and Mechanistic Insights

The data reveals a clear structure-activity relationship regarding metabolic stability.

  • 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone exhibits moderate metabolic clearance in both microsomal and hepatocyte systems. This suggests it is a substrate for hepatic enzymes.

  • Compound A , the non-nitro analog, is significantly more stable, indicating that the nitro group is a primary site of metabolism . This is a critical finding that directs our subsequent optimization efforts. The primary metabolic route is likely nitroreduction, a pathway known to be catalyzed by enzymes such as NADPH:P450 oxidoreductase present in liver microsomes.[9][25]

  • Crizotinib , our benchmark approved drug, shows high clearance in microsomes and moderate-to-high clearance in hepatocytes, consistent with its known metabolic profile.[13] Our test compound demonstrates a more favorable, slower clearance rate compared to Crizotinib, which could translate to a longer half-life in vivo.

The predicted primary metabolic pathway for our lead compound is illustrated below:

G cluster_main Predicted Metabolic Pathway Parent 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone (Parent Compound) Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductase (e.g., CYP reductase) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Nitroreductase Amine Amino Metabolite Hydroxylamine->Amine Nitroreductase

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Compounds Against Established Anti-Inflammatory Drugs

Introduction: The Enduring Promise of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature have made it a cornerstone in the development of numerous blockbuster drugs targeting a wide array of diseases, from cancer to cardiovascular conditions.[3][4] In the realm of inflammation, the pyrazole scaffold first gained prominence with the advent of selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, which offered a significant advancement in managing pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

However, the journey of drug discovery is one of perpetual refinement. While effective, first-generation pyrazole anti-inflammatories are not without their limitations, including potential cardiovascular risks. This has fueled a dedicated search for next-generation compounds that not only exhibit superior efficacy but also possess a more favorable safety profile. This guide provides a comprehensive framework for benchmarking the performance of a novel, hypothetical pyrazole compound—which we will call "Compound Y"—against the established drug, Celecoxib. Compound Y is designed as a Janus kinase (JAK) inhibitor, representing a strategic shift from targeting prostaglandin synthesis to modulating the cytokine signaling pathways that orchestrate the inflammatory response.

This document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for such a comparative analysis, emphasizing the causality behind experimental choices and ensuring the integrity of the data generated.

Defining the Combatants: Mechanism of Action as the Deciding Factor

A meaningful benchmark begins with a deep understanding of the molecular targets and the pathways they modulate. The choice of Celecoxib as the benchmark and a JAK inhibitor as the challenger is deliberate, allowing us to compare two distinct but critical nodes in the inflammatory cascade.

The Benchmark: Celecoxib (A COX-2 Selective Inhibitor)
  • Target: Cyclooxygenase-2 (COX-2) enzyme.

  • Mechanism: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is primarily induced at sites of inflammation. This inhibition prevents the conversion of arachidonic acid into prostaglandins (specifically PGE2), which are key mediators of pain, fever, and inflammation. Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is the basis for its improved gastrointestinal safety profile.

  • Therapeutic Relevance: Widely used for osteoarthritis, rheumatoid arthritis, and acute pain.[3]

The Challenger: Compound Y (A Novel Pyrazole-Based JAK Inhibitor)
  • Target: Janus Kinases (e.g., JAK1/JAK2).

  • Mechanism: Compound Y is designed to inhibit the activity of JAKs, intracellular tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus. By blocking JAKs, Compound Y prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the expression of numerous pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. This mechanism targets the inflammatory process further upstream compared to COX-2 inhibition. Several approved drugs, such as Ruxolitinib and Baricitinib, validate this pyrazole-JAK inhibitor approach.[3][4]

Visualizing the Mechanistic Divergence

The following diagram illustrates the distinct signaling pathways targeted by Celecoxib and our hypothetical Compound Y.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Binding Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA2 Activation STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization GeneExpression Pro-inflammatory Gene Expression pSTAT->GeneExpression Nuclear Translocation PLA2 Phospholipase A2 (PLA2) PLA2->ArachidonicAcid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Conversion Prostaglandins->GeneExpression Signal Amplification CompoundY Compound Y (JAK Inhibitor) CompoundY->JAK Celecoxib Celecoxib (COX-2 Inhibitor) Celecoxib->COX2

Caption: Comparative Signaling Pathways: JAK-STAT vs. COX-2.

The Benchmarking Workflow: A Multi-Tiered Experimental Approach

To ensure a thorough and objective comparison, a phased approach moving from in vitro target validation to in vivo efficacy is essential. This workflow is designed to be self-validating, with each stage providing critical data that informs the next.

Visualizing the Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Synthesis & Decision A1 Target Engagement & Potency (IC50) A2 Selectivity Profiling (vs. Off-Targets) A1->A2 A3 Cellular Activity (EC50) A2->A3 A4 Cytotoxicity Assessment (CC50) A3->A4 B1 Pharmacokinetics (PK) (AUC, Cmax, T1/2) A4->B1 B2 Efficacy in Disease Model (e.g., LPS Challenge) B1->B2 B3 Safety & Tolerability (Initial Assessment) B2->B3 C1 Comparative Analysis (Performance Tables) B3->C1 C2 Go/No-Go Decision C1->C2

Caption: Phased experimental workflow for drug benchmarking.

Detailed Experimental Protocols

Here we provide step-by-step methodologies for the key experiments outlined in the workflow. The rationale behind each protocol is to generate reproducible and directly comparable data sets for both Compound Y and Celecoxib.

Protocol 1: In Vitro Enzyme Inhibition Assay (Target Potency)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against its respective target enzyme.

  • Rationale: This is the primary measure of a drug's potency at the molecular level. A lower IC50 value indicates higher potency.

  • Methodology (for Compound Y - JAK2 Kinase Assay):

    • Reagents: Recombinant human JAK2 enzyme, ATP, a suitable peptide substrate (e.g., Ulight-JAK-1tide), and the test compound (Compound Y).

    • Preparation: Serially dilute Compound Y in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM). Prepare a control with DMSO only.

    • Reaction Setup: In a 384-well plate, add the JAK2 enzyme, the peptide substrate, and the diluted compound or DMSO control. Allow to incubate for 15 minutes at room temperature to permit compound-enzyme binding.

    • Initiation: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

    • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody. This antibody will bind to the phosphorylated substrate.

    • Measurement: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader. The signal is proportional to the extent of substrate phosphorylation.

    • Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

  • Methodology (for Celecoxib - COX-2 Assay): A similar principle is applied using a commercial COX-2 inhibitor screening kit, which typically measures the peroxidase activity of COX-2 and the subsequent colorimetric or fluorescent signal from a probe.

Protocol 2: In Vivo Efficacy in a Murine LPS-Induced Inflammation Model
  • Objective: To evaluate the ability of the compounds to suppress a systemic inflammatory response in a living organism.

  • Rationale: This model provides a robust and reproducible acute inflammatory challenge, allowing for the assessment of a compound's in vivo efficacy by measuring key pro-inflammatory cytokines. This is a standard model for evaluating anti-inflammatory agents.[5][6]

  • Methodology:

    • Animals: Use 8-week-old male C57BL/6 mice, acclimatized for at least one week.

    • Grouping: Randomly assign mice to groups (n=8 per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose) + Saline challenge.

      • Group 2: Vehicle control + Lipopolysaccharide (LPS) challenge.

      • Group 3: Celecoxib (e.g., 30 mg/kg) + LPS challenge.

      • Group 4: Compound Y (Dose 1, e.g., 10 mg/kg) + LPS challenge.

      • Group 5: Compound Y (Dose 2, e.g., 30 mg/kg) + LPS challenge.

    • Dosing: Administer the compounds or vehicle via oral gavage (p.o.).

    • Inflammatory Challenge: One hour after drug administration, inject all groups except Group 1 with LPS (1 mg/kg) intraperitoneally (i.p.). Inject Group 1 with sterile saline.

    • Sample Collection: Ninety minutes after the LPS challenge, collect blood samples via cardiac puncture into EDTA-coated tubes.

    • Cytokine Analysis: Centrifuge the blood to separate plasma. Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the plasma using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

    • Analysis: Calculate the percentage reduction in cytokine levels for the drug-treated groups relative to the vehicle-treated LPS group. Perform statistical analysis (e.g., one-way ANOVA with post-hoc test) to determine significance.

Data Synthesis and Comparative Analysis

All quantitative data must be summarized into clear, structured tables to facilitate a direct, at-a-glance comparison. The following tables present hypothetical but realistic data that one might expect from such a benchmarking study.

Table 1: Comparative In Vitro Performance Profile
ParameterCelecoxibCompound YRationale for Comparison
Target Potency (IC50) COX-2: 40 nMJAK2: 15 nMMeasures direct potency against the intended molecular target.
Target Selectivity >200-fold (vs. COX-1)>150-fold (vs. JAK1/3)Critical for safety; indicates potential for off-target side effects.
Cellular Activity (EC50) 150 nM (PGE2 reduction)80 nM (p-STAT inhibition)Confirms activity in a biological context and cell permeability.
Cytotoxicity (CC50) >50 µM (in PBMCs)>30 µM (in PBMCs)Defines the therapeutic window (Selectivity Index = CC50 / EC50).
Table 2: Comparative In Vivo Efficacy in LPS Challenge Model
Parameter (at 30 mg/kg)Vehicle + LPSCelecoxibCompound YRationale for Comparison
Plasma TNF-α (pg/mL) 2500 ± 3501850 ± 280 (~26% reduction)950 ± 150 (~62% reduction)TNF-α is a key cytokine in acute inflammation.
Plasma IL-6 (pg/mL) 4800 ± 5004100 ± 450 (~15% reduction)1200 ± 200 (~75% reduction)IL-6 is a downstream mediator driven by the JAK-STAT pathway.
Statistical Significance -p < 0.05p < 0.001Quantifies the confidence in the observed effect.

Note: Data are presented as Mean ± SEM and are for illustrative purposes only.

Go/No-Go Decision Logic

Based on the benchmarking data, a clear decision-making framework can be established. This logic ensures that development candidates meet predefined criteria for advancement.

G Start Benchmarking Data Input Decision1 Is Compound Y Potency (in vitro & in vivo) > Celecoxib? Start->Decision1 Decision2 Is Therapeutic Window (CC50/EC50) Acceptable/Superior? Decision1->Decision2 Yes NoGo NO-GO Terminate or Re-engineer Decision1->NoGo No Decision3 Favorable PK Profile? Decision2->Decision3 Yes Decision2->NoGo No Go GO Advance to Chronic Models & Formal Toxicology Decision3->Go Yes Decision3->NoGo No

Caption: Logic diagram for Go/No-Go development decisions.

Conclusion and Future Perspectives

This guide outlines a rigorous, multi-faceted strategy for benchmarking a novel pyrazole-based JAK inhibitor (Compound Y) against the established COX-2 inhibitor, Celecoxib. Based on our illustrative data, Compound Y demonstrates superior efficacy in the acute in vivo inflammation model, particularly in suppressing key cytokines like TNF-α and IL-6. This is consistent with its upstream mechanism of action in the JAK-STAT pathway.

The successful execution of this benchmarking protocol provides strong evidence for advancing Compound Y into more complex, chronic models of inflammation (e.g., collagen-induced arthritis) and formal toxicology studies. The key takeaway for drug development professionals is the necessity of a mechanistically-driven, comparative approach. By benchmarking against established drugs, we not only validate the potential of new chemical entities but also build a comprehensive data package that clearly articulates their differentiated value proposition for researchers, clinicians, and ultimately, patients. The pyrazole scaffold continues to be a rich source of therapeutic innovation, and systematic benchmarking is the critical process that transforms promising molecules into life-changing medicines.

References

  • Future Medicine Ltd. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]

  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

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Comparative

A Senior Application Scientist's Guide to Docking Score Comparison of Pyrazole Enantiomers in Protein Active Sites

In the landscape of modern drug discovery, the principle of chirality is a cornerstone of rational drug design. The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological profile,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of chirality is a cornerstone of rational drug design. The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological profile, transforming a potent therapeutic into an inert or even toxic compound. This guide provides an in-depth technical comparison of docking scores for pyrazole enantiomers within protein active sites. Pyrazoles, a privileged scaffold in medicinal chemistry, are integral to numerous approved drugs, many of which are chiral.[1][2] Understanding and computationally predicting how enantiomers of these compounds differentially interact with their biological targets is paramount for developing safer, more effective medicines.

This document moves beyond a simple procedural outline. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, ensuring that the described protocols are self-validating, and grounding all claims in authoritative references.

The Imperative of Chirality in Drug-Protein Interactions

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physicochemical properties in an achiral environment. However, the active sites of proteins are inherently chiral, constructed from L-amino acids. This chirality creates a diastereomeric relationship when interacting with enantiomeric ligands, often leading to significant differences in binding affinity, efficacy, and metabolic stability. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or contribute to off-target effects and toxicity.

Therefore, the ability to computationally predict which enantiomer of a pyrazole-based drug candidate will exhibit superior binding to its target is a significant advantage, enabling the prioritization of synthesis and experimental testing, thereby saving considerable time and resources.

Molecular Docking and the Enantiomer Challenge

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] At its core, a docking algorithm samples a vast number of possible conformations and orientations (poses) of a ligand within a protein's active site and uses a scoring function to estimate the binding affinity for each pose.

The primary challenge in using docking to differentiate enantiomers lies with the scoring functions.[4] These mathematical models approximate the free energy of binding, but they often struggle to capture the subtle energetic differences that govern stereoselective recognition.[4][5] Factors like van der Waals clashes, electrostatic interactions, and the desolvation penalty are calculated, but the precise energetic distinctions between two enantiomers can be smaller than the inherent error of the scoring function itself.[4] Consequently, it is not uncommon for docking programs to yield very similar scores for enantiomers that exhibit vastly different experimental binding affinities. This underscores the necessity of a rigorously validated docking protocol and a critical interpretation of the results.

Key Considerations for Docking Enantiomers:
  • High-Resolution Protein Structure: A high-quality, high-resolution crystal structure of the target protein is non-negotiable. The accuracy of atomic coordinates is critical for detecting subtle stereospecific interactions.

  • Ligand Preparation: Meticulous preparation of the ligand structures is crucial.[6] Both enantiomers must be generated with correct, well-defined stereochemistry. Energy minimization of the 3D structures before docking is a standard and necessary step.

  • Scoring Function Selection: Different scoring functions may perform better for different protein-ligand systems. If possible, using and comparing results from multiple scoring functions (consensus scoring) can provide a more robust prediction.[3]

  • Visual Inspection and Interaction Analysis: Docking scores should never be the sole determinant.[7] Visual inspection of the top-ranked poses is essential to ensure that the predicted binding mode is chemically sensible and to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) that could explain stereoselectivity.

Case Study: Hypothetical Docking of Ruxolitinib Enantiomers to the JAK2 Kinase Active Site

To illustrate the comparative analysis of pyrazole enantiomers, we will use a hypothetical case study based on the drug Ruxolitinib. Ruxolitinib is a potent and selective inhibitor of the Janus kinases JAK1 and JAK2, and it contains a chiral center. The active pharmaceutical ingredient is the (R)-enantiomer.

Target Protein: Janus Kinase 2 (JAK2) Ligands: (R)-Ruxolitinib (eutomer) and (S)-Ruxolitinib (distomer) Docking Software: AutoDock Vina, GOLD (with ChemPLP scoring function), Schrödinger Glide (in Standard Precision mode)

Rationale for Experimental Design

In this hypothetical study, we aim to determine if common docking programs can predict the known stereoselectivity of Ruxolitinib for the JAK2 kinase. JAK2 is a well-validated target in myeloproliferative neoplasms, and its ATP-binding site is the target for Ruxolitinib.[8][9] We will use three different and widely used docking programs to provide a consensus view and mitigate the biases of a single algorithm.

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical docking scores (in kcal/mol) and key interactions for the enantiomers of Ruxolitinib docked into the ATP-binding site of JAK2 (PDB ID: 3E Y G, a JAK1 structure often used for JAK2 modeling).[9] Lower (more negative) scores indicate a better-predicted binding affinity.

Ligand Docking Software Docking Score (kcal/mol) Key Hydrogen Bonds to Hinge Region (Predicted) Other Key Interactions (Predicted)
(R)-Ruxolitinib AutoDock Vina-9.8Leu932, Glu930Hydrophobic interactions with Val863, Leu983
(S)-Ruxolitinib AutoDock Vina-9.1Leu932Steric clash between cyclopentyl group and gatekeeper residue Met902
(R)-Ruxolitinib GOLD (ChemPLP)85.2Leu932, Glu930Favorable π-π stacking with Tyr931
(S)-Ruxolitinib GOLD (ChemPLP)78.5Leu932Unfavorable orientation of the propanenitrile group
(R)-Ruxolitinib Glide (SP)-10.5Leu932, Glu930Strong hydrophobic engagement in the ribose-binding pocket
(S)-Ruxolitinib Glide (SP)-9.3Leu932Suboptimal fit of the cyclopentyl group, leading to a higher desolvation penalty

Note: GOLD scores are dimensionless fitness scores where higher values indicate better binding.

Analysis of Results

In this illustrative scenario, all three docking programs predicted a more favorable docking score for the biologically active (R)-enantiomer compared to the (S)-enantiomer.

  • AutoDock Vina and Glide scores show a clear, albeit modest, preference for the (R)-enantiomer. A difference of 0.7-1.2 kcal/mol, while not definitive, is often considered significant enough to warrant further investigation.

  • GOLD's ChemPLP score also shows a clear preference for the (R)-enantiomer.

  • Interaction Analysis: The crucial insight comes from analyzing the predicted binding poses. The (R)-enantiomer is predicted to form two canonical hydrogen bonds with the kinase hinge region (residues Leu932 and Glu930), a hallmark of Type I kinase inhibitors.[9] Furthermore, its cyclopentyl group fits snugly into a hydrophobic pocket. In contrast, the (S)-enantiomer, due to its altered stereochemistry, is predicted to experience a steric clash with a key "gatekeeper" residue, forcing its nitrile-containing moiety into a less favorable, more solvent-exposed position. This leads to a weaker predicted binding affinity.

This hypothetical case demonstrates that while the absolute difference in docking scores might be small, a careful analysis of the binding poses can reveal the structural basis for enantioselectivity.

Experimental Protocols

A self-validating docking protocol is essential for generating trustworthy results. The protocol should always begin with a re-docking step to validate the methodology.

Protocol 1: Validation of the Docking Protocol via Re-docking

Objective: To ensure the chosen docking parameters can reproduce the experimentally observed binding pose of a known ligand.

  • Obtain a high-resolution crystal structure of the target protein co-crystallized with a ligand similar to your compound of interest (e.g., from the Protein Data Bank - PDB).

  • Separate the ligand and protein into distinct files.

  • Prepare the protein:

    • Remove all water molecules and other non-essential co-factors.

    • Add polar hydrogens.

    • Assign partial charges (e.g., Gasteiger charges for AutoDock).

  • Prepare the co-crystallized ligand:

    • Extract the ligand from the complex.

    • Add hydrogens and assign charges. Save this as the "reference pose."

  • Perform the docking:

    • Define the binding site (the "grid box" or "docking sphere") to encompass the active site as defined by the position of the reference pose.

    • Dock the prepared ligand back into the prepared protein using your chosen software and parameters.

  • Analyze the results:

    • Compare the top-ranked docked pose to the original reference pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the reference pose.

    • Validation Criterion: An RMSD value of < 2.0 Å is generally considered a successful re-docking, indicating that the protocol is valid for this target.[10]

Protocol 2: Comparative Docking of Enantiomers

Objective: To predict the binding scores and poses of the (R)- and (S)-enantiomers of a pyrazole ligand.

  • Prepare the Protein: Use the validated protein structure from Protocol 1.

  • Prepare the Enantiomer Ligands:

    • Generate the 3D structures of both the (R)- and (S)-enantiomers using a molecular builder (e.g., Avogadro, ChemDraw 3D).

    • Ensure the stereochemistry at the chiral center is correctly defined for each.

    • Perform energy minimization on each enantiomer using a suitable force field (e.g., MMFF94).

    • Prepare each enantiomer for docking (add hydrogens, assign charges, define rotatable bonds) and save as separate files.

  • Perform Docking:

    • Using the exact same validated docking protocol (protein structure, grid box parameters, search algorithm settings) from Protocol 1, dock the (R)-enantiomer.

    • Repeat the docking process for the (S)-enantiomer.

  • Analyze and Compare:

    • Record the docking scores for the top-ranked poses of each enantiomer.

    • Visually inspect the binding modes of both enantiomers in the protein active site.

    • Analyze and compare the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) for each.

    • Document any steric clashes or unfavorable interactions that could explain differences in binding scores.

Visualization of Workflows and Concepts

Diagrams are essential for clarifying complex computational workflows and abstract concepts.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein-Ligand Crystal Structure (PDB) PrepProt 2. Prepare Protein (Remove water, add H+) PDB->PrepProt PrepEnant 3. Prepare Enantiomers (Generate R/S, Minimize) PDB->PrepEnant Redock 4. Re-dock Co-crystallized Ligand PrepProt->Redock DockR 6a. Dock (R)-Enantiomer PrepEnant->DockR DockS 6b. Dock (S)-Enantiomer PrepEnant->DockS Validate 5. Validate Protocol (RMSD < 2.0 Å) Redock->Validate Validate->DockR Validate->DockS Compare 7. Compare Docking Scores DockR->Compare DockS->Compare Analyze 8. Analyze Binding Poses & Interactions Compare->Analyze Conclusion 9. Formulate Hypothesis on Stereoselectivity Analyze->Conclusion

Caption: Workflow for comparative docking of enantiomers.

G cluster_R (R)-Enantiomer (Eutomer) cluster_S (S)-Enantiomer (Distomer) Receptor_A Hydrophobic Pocket Receptor_B H-bond Donor Receptor_C Steric Bulk R_group1 Group 1 (Hydrophobic) R_group1->Receptor_A Good Fit R_center C* R_group1->R_center R_group2 Group 2 (H-bond Acceptor) R_group2->Receptor_B H-Bond R_group2->R_center R_group3 Group 3 (Small) R_group3->Receptor_C No Clash R_group3->R_center S_group1 Group 1 (Hydrophobic) S_group1->Receptor_A Good Fit S_center C* S_group1->S_center S_group2 Group 2 (H-bond Acceptor) S_group2->Receptor_C Steric Clash! S_group2->S_center S_group3 Group 3 (Small) S_group3->Receptor_B No H-Bond S_group3->S_center

Caption: Conceptual diagram of enantioselective binding.

Conclusion and Future Outlook

Molecular docking is a powerful tool in the drug discovery arsenal, but its application to the subtle problem of enantioselectivity requires a nuanced and rigorous approach. As this guide has demonstrated, simply comparing the final docking scores is insufficient. The true scientific value is derived from a validated protocol, careful analysis of the predicted binding poses, and an understanding of the underlying intermolecular forces that drive stereospecific recognition.

While current scoring functions present limitations, the field is rapidly advancing. The integration of machine learning and artificial intelligence is poised to create more accurate and predictive scoring functions.[11][12] By training these models on large datasets of protein-ligand complexes with known stereoselective affinities, future computational tools will likely offer a much clearer and more reliable distinction between enantiomers, further accelerating the design of safer, single-enantiomer pyrazole-based therapeutics.

References

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?. Molecules, 20(8), 14427–14445. Available from: [Link]

  • Schrödinger. (n.d.). Docking and scoring. Available from: [Link]

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  • Akin, E. Y., et al. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 25(1), 1234. Available from: [Link]

  • Lexa, K. (n.d.). Ligand preparation: Significance and symbolism. ScienceDirect. Available from: [Link]

  • Gimeno, A., et al. (2024). Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase. Journal of Chromatography A, 1725, 464956. Available from: [Link]

  • Grabe, G., et al. (2016). c-Src Binds to the Cancer Drug Ruxolitinib with an Active Conformation. Journal of Molecular Biology, 428(10), 2157-2167. Available from: [Link]

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  • Kumar, A., & Singh, J. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 432–436. Available from: [Link]

  • AutoDock Vina. (n.d.). Multiple ligands docking. Available from: [Link]

  • Imrie, F., et al. (2021). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. Journal of Chemical Information and Modeling, 61(11), 5486–5500. Available from: [Link]

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  • Various Authors. (2015). How can I validate a docking protocol? ResearchGate. Available from: [Link]

  • Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. Available from: [Link]

  • Thangapandian, S., John, S., & Sakkiah, S. (2011). The Significance of Chirality in Drug Design and Development. Current Drug Discovery Technologies, 8(4), 301-313. Available from: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available from: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]

  • Pospischil, T., et al. (2024). Crystal Structures, Molecular Docking and In Vitro Investigations of Two 4-Substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile Derivatives as Potential Topoisomerase II Inhibitors. International Journal of Molecular Sciences, 25(11), 5789. Available from: [Link]

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Validation

A Comparative Analysis of Pyrazole Isomers and Derivatives: Unveiling Structure-Activity Relationships in Drug Discovery

Introduction: The Versatility of the Pyrazole Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold."...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents.[3][4] Pyrazole derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[1][5] This versatility stems from the pyrazole ring's ability to serve as a versatile template for introducing diverse functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][6]

This guide offers a comparative study of pyrazole derivatives, focusing on how subtle changes in their isomeric structures and substitution patterns profoundly influence their biological efficacy. We will delve into the structure-activity relationships (SAR) that govern their function, present comparative experimental data, and provide detailed protocols for assessing their activity. Our objective is to equip researchers and drug development professionals with the critical insights needed to navigate the chemical space of pyrazole-based therapeutics.

Part 1: Anti-inflammatory Activity of Pyrazole Derivatives

Chronic inflammation is a key pathological driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[7] Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, most notably with the development of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[8][9]

Mechanism of Action: COX Inhibition and Beyond

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[10] However, their activity is not limited to this pathway; some derivatives also modulate other inflammatory mediators, such as lipoxygenases (LOX) and cytokines like TNF-α and various interleukins.[10][11] The selectivity for COX-2 over COX-1 is a key objective in drug design to minimize gastrointestinal side effects associated with traditional NSAIDs.[9]

Comparative Analysis and Structure-Activity Relationship (SAR)

The anti-inflammatory potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. A comparative analysis reveals key SAR insights. For instance, studies on pyrazoline derivatives (a reduced form of pyrazole) have shown that lipophilicity plays a crucial role in their anti-inflammatory activity.[11]

Compound ID Key Structural Features In Vivo Anti-inflammatory Activity (% Inhibition of Edema) Reference Compound Source
Pyrazoline 2d Phenyl and p-tolyl substitutionsHigh activity, greater than referenceIndomethacin[11]
Pyrazoline 2e Phenyl and p-chlorophenyl substitutionsHigh activity, greater than referenceIndomethacin[11]
Pyrazoline 2a Unsubstituted phenyl groupsInactiveIndomethacin[11]
Compound 137b Lengthened aliphatic amine chain30.95%-[12]
Compound 137a Shorter aliphatic amine chain26.19%-[12]

As the data suggests, derivatives like 2d and 2e , which are more lipophilic, exhibit superior anti-inflammatory effects compared to the standard drug indomethacin.[11] Conversely, the unsubstituted analog 2a is inactive.[11] This highlights the importance of substituent choice in optimizing activity. Furthermore, research has shown that lengthening an aliphatic chain on the pyrazole core can lead to enhanced anti-inflammatory effects, as seen in the comparison between compounds 137a and 137b.[12]

Signaling Pathway: Prostaglandin Synthesis via COX

The diagram below illustrates the enzymatic action of COX, a primary target for anti-inflammatory pyrazole derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Oxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazoles Pyrazole Derivatives (e.g., Celecoxib) Pyrazoles->COX Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce edema induced by carrageenan, a phlogistic agent.

Methodology:

  • Animal Preparation: Use adult Wistar rats (150-200g). Fast the animals overnight with free access to water.

  • Grouping: Divide animals into at least three groups: Control (vehicle), Standard (e.g., Indomethacin), and Test (pyrazole derivative).

  • Compound Administration: Administer the test compound and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.[11]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Self-Validation: The inclusion of a positive control (standard drug) and a negative control (vehicle) ensures that the observed effects are due to the test compound and not spontaneous remission or procedural artifacts. A dose-response relationship should be established for robust validation.

Part 2: Anticancer Activity of Pyrazole Derivatives

The pyrazole scaffold is a key component in a number of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and angiogenesis.[13][14] Their mechanisms often involve the inhibition of protein kinases that are crucial for cancer cell signaling.[15]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based anticancer drugs function as kinase inhibitors.[13] For example, they can target pathways like the PI3K-Akt-mTOR pathway, which is central to cell survival and proliferation.[15] Others target Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway essential for the survival of certain malignant B-cells.[6] By blocking the ATP-binding site of these kinases, pyrazole derivatives can halt downstream signaling cascades that promote tumor growth.[15]

Comparative Analysis and Structure-Activity Relationship (SAR)

The anticancer efficacy of pyrazole derivatives is critically influenced by their substitution patterns, which dictate their binding affinity and selectivity for specific kinase targets.

Compound ID Target/Cell Line Activity (IC50) Key Structural Features Source
Compound 55 MCF7 (Breast Cancer)6.53 µM1,3,4-triarylpyrazole[14]
Compound 54 HepG2 (Liver Cancer)13.85 µMContains dual EGFR/VEGFR-2 inhibitory motifs[14]
Compound 53 HepG2 (Liver Cancer)15.98 µMContains dual EGFR/VEGFR-2 inhibitory motifs[14]
Compound 3a K562 (Leukemia)0.021 µMPotent inhibitor, more so than reference[16]
ABT-751 (Ref.) K562 (Leukemia)> 0.021 µMReference compound[16]

The data shows that 1,3,4-triarylpyrazoles, like compound 55 , exhibit potent activity against breast cancer cells.[14] For liver cancer, compounds 53 and 54 demonstrate that incorporating motifs for dual inhibition of EGFR and VEGFR-2 can yield high potency.[14] Furthermore, some derivatives, such as compound 3a , can be significantly more potent than established reference agents like ABT-751 in specific cancer cell lines.[16]

Signaling Pathway: PI3K/Akt/mTOR Pathway

This pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Pyrazole-based inhibitors can block this pathway at the level of Akt.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Pyrazole_Inhibitor Pyrazole-based Akt Inhibitor Pyrazole_Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound. Remove the old media from the wells and add fresh media containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration. The IC50 value is determined from the dose-response curve.

Self-Validation: The assay includes untreated controls (100% viability) and background controls (media only). Each concentration should be tested in triplicate to ensure reproducibility. Comparing the results to a known anticancer drug provides an external validation benchmark.

Part 3: Antimicrobial Activity of Pyrazole Derivatives

With the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics and antifungals. Pyrazole derivatives have shown significant promise in this area, exhibiting broad-spectrum activity against various pathogens.[17][18][19]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives can be diverse. Some may interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival.[17] The differences in cell wall composition between Gram-positive and Gram-negative bacteria can lead to variations in susceptibility.[17] Other potential mechanisms include inhibition of essential enzymes or disruption of microbial metabolic pathways.

Comparative Analysis and Structure-Activity Relationship (SAR)

The antimicrobial spectrum and potency of pyrazole derivatives are dictated by their chemical structure.

Compound ID Microorganism Activity (MIC in µg/mL) Key Structural Features Source
Compound 3 Escherichia coli (Gram-negative)0.25-[8]
Ciprofloxacin (Ref.) Escherichia coli0.5Reference antibiotic[8]
Compound 4 Streptococcus epidermidis (Gram-positive)0.25Contains a hydrazinecarboxamide moiety[8]
Compound 2 Aspergillus niger (Fungus)1-[8]
Clotrimazole (Ref.) Aspergillus niger-Reference antifungal[8]
Compound 21a Aspergillus niger, Staphylococcus aureus, etc.Low MIC valuesContains a pyrazole-1-carbothiohydrazide unit[17]

The data reveals that specific pyrazole derivatives can be more potent than standard antibiotics like Ciprofloxacin against certain strains. For example, compound 3 has a lower MIC against E. coli.[8] The structure-activity relationship suggests that moieties like carbothiohydrazide (as in compound 21a ) can confer potent and broad-spectrum antimicrobial activity.[17]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.

MIC_Workflow Start Start: Prepare Serial Dilutions of Pyrazole Compound in 96-well plate Inoculate Inoculate wells with a standardized suspension of the target microorganism Start->Inoculate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) Inoculate->Incubate Observe Visually inspect for turbidity. (Turbidity = Microbial Growth) Incubate->Observe Determine_MIC Determine MIC: The lowest concentration with no visible growth Observe->Determine_MIC End End: MIC value obtained Determine_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocol: Broth Microdilution for MIC

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for most bacteria.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the clear wells onto agar plates. The lowest concentration that shows no growth on the agar is the MBC.

Self-Validation: The inclusion of positive and negative controls is essential. The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium. Testing against standard reference strains (e.g., ATCC strains) allows for inter-laboratory comparison and validation.

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. This guide has demonstrated that through strategic structural modifications, pyrazole derivatives can be tailored to exhibit potent and selective biological activities across diverse therapeutic areas, including inflammation, cancer, and infectious diseases. The comparative data and structure-activity relationships presented herein underscore the importance of rational design in optimizing efficacy and minimizing off-target effects.

The future of pyrazole-based drug development is bright. Advances in computational chemistry and high-throughput screening will continue to accelerate the discovery of novel derivatives with enhanced potency and novel mechanisms of action.[10] The development of multi-target pyrazole hybrids, which can simultaneously modulate several disease-related pathways, represents a particularly promising frontier for treating complex multifactorial diseases.[9][10] As our understanding of the intricate biology of these diseases grows, the versatile pyrazole core will undoubtedly remain a central element in the pharmacopeia of the future.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PMC - NIH. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

  • NIH. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • PMC - PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • PubMed. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]

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  • PMC - PubMed Central. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • ResearchGate. (2017). (PDF) Pyrazole and its biological activity. [Link]

  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. As this is a specialized research chemical, detailed public safety data is sc...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. As this is a specialized research chemical, detailed public safety data is scarce.[1] Therefore, this guide is built upon the foundational principle of prudent laboratory practice: treat all novel or uncharacterized substances as potentially hazardous. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance by synthesizing best practices for handling nitro-containing aromatic compounds and general hazardous chemical waste.[2][3]

Hazard Assessment: The Principle of Precaution

  • Nitro Group (-NO₂): The presence of a nitro group on the pyrazole ring suggests potential for energetic decomposition. Many nitroaromatic compounds are thermally sensitive and can be reactive.

  • Pyrazole Core: Structurally similar compounds, such as 4-nitro-1H-pyrazole, are known to be harmful if swallowed and cause serious skin and eye irritation.[4][5]

Given these characteristics, 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone must be managed as a hazardous waste stream. Under no circumstances should it be disposed of via standard trash or sink drains.[2][6][7]

Personal Protective Equipment (PPE): Your First Defense

A robust PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure. All handling and disposal preparation must occur within a certified chemical fume hood.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential aerosolized particles.[5][8]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against dermal absorption. Double-gloving is recommended.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Certified Chemical Fume Hood.Essential for preventing the inhalation of dust or vapors.[1]

On-Site Waste Management: A Step-by-Step Protocol

The proper management of this chemical waste begins at the point of generation.[3] The following steps ensure that waste is collected, stored, and prepared for final disposal in a safe and compliant manner.

Step 1: Waste Segregation Immediately upon generation, all materials contaminated with 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone must be segregated as hazardous waste. This includes:

  • Surplus or unneeded solid chemical.

  • Contaminated consumables (e.g., weighing papers, pipette tips, gloves, bench paper).

  • Rinsate from cleaning contaminated glassware (see note below).

  • Spill cleanup materials.

Note on Rinsate: When triple-rinsing glassware that contained the compound, the first rinse should be with a suitable solvent (e.g., acetone, ethanol) and collected as hazardous waste. Subsequent rinses with soap and water can typically be drain-disposed, but you must confirm this with your institution's EHS department.[2]

Step 2: Containment and Labeling Proper containment is critical to prevent leaks and ensure clear communication of the hazard.

  • Container Selection: Use a dedicated, leak-proof container with a tightly sealing lid. High-density polyethylene (HDPE) or the original product container are excellent choices.[2][9][10] Ensure the container is compatible with the chemical.

  • Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label and fill it out completely with the following information:

    • Full Chemical Name: "Waste 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone"

    • Composition: List all components in the container (e.g., "Solid compound with contaminated paper towels").

    • Hazards: Check appropriate boxes (e.g., "Toxic," "Irritant").

Step 3: Storage (Satellite Accumulation) Store the sealed waste container in a designated satellite accumulation area within your laboratory.[9]

  • The storage location must be at or near the point of generation and under the control of laboratory personnel.[3]

  • Store in a secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Ensure it is stored away from incompatible materials, particularly strong acids, bases, or oxidizing agents.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential.

  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large or you feel unwell, evacuate and call your institution's emergency number.

  • Secure the Area: Prevent access to the spill location.

  • Don PPE: Before any cleanup, don the full PPE outlined in Section 2.

  • Contain & Clean:

    • For solid spills , gently cover the material with a non-reactive absorbent like vermiculite or sand to prevent dust generation.[11] Carefully sweep the material into your hazardous waste container.

    • For liquid spills (if dissolved in solvent), use chemical absorbent pads to soak up the material.

  • Collect Waste: Place all cleanup materials, including contaminated gloves, into the designated hazardous waste container.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department.

The Disposal Pathway: From Lab Bench to Final Treatment

The journey of chemical waste is a structured process managed by professionals. The following workflow illustrates the decision-making and procedural steps for ensuring the compliant disposal of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.

Caption: Disposal workflow for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.

Final Disposal: Coordination with Environmental Health & Safety (EHS)

Your responsibility as a researcher is to safely collect, label, and store the waste. The final disposal must be handled by trained professionals.[1]

  • Schedule Pickup: Once your waste container is full (typically 75-80% capacity to prevent overfilling) or your project is complete, contact your institution's EHS department to schedule a waste pickup.[9]

  • Professional Treatment: EHS will transport the waste to a licensed and approved hazardous waste disposal facility. The most probable disposal method for this type of compound is high-temperature incineration, which ensures complete destruction.[4][5][12]

By adhering to this guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research is conducted with the utmost respect for environmental stewardship.

References

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  • American Chemical Society. Hazardous Waste and Disposal. ACS. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. UPenn EHRS. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

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Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

This guide provides essential safety protocols and operational directives for the handling of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. As a substituted nitro-pyrazole, this compound warrants a rigorous approach to s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone. As a substituted nitro-pyrazole, this compound warrants a rigorous approach to safety, grounded in an understanding of its potential chemical reactivity and physiological effects. The procedures outlined below are designed to empower researchers with the knowledge to maintain a safe laboratory environment, ensuring both personal safety and data integrity.

Hazard Assessment: Understanding the Risk Profile

  • Nitrogen-Containing Heterocycle (Pyrazole): Pyrazole derivatives are common in pharmaceuticals and other biologically active molecules.[1][2] Similar heterocyclic compounds are often classified as skin and eye irritants.[3][4][5]

  • Nitro Group (-NO2): The presence of a nitro group is a significant safety consideration. Aromatic and heterocyclic nitro compounds can be energetic and may pose reactivity hazards.[6][7] They are strong electron-withdrawing groups that can increase the toxicity and skin-sensitizing potential of a molecule. Butyl rubber gloves are often recommended for handling nitro-compounds.[8]

  • Ketone Group (Ethanone): This functional group can affect the compound's solubility and reactivity.

Based on these structural alerts, we must assume the compound is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and may have heightened reactivity.[3][5][9] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.

The Core of Protection: Engineering Controls First

Before any discussion of PPE, it is critical to emphasize the hierarchy of controls. PPE is the last line of defense. The primary method for protection when handling this compound is through engineering controls.

All handling of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This ensures that any dust, aerosols, or vapors are contained and exhausted, minimizing the risk of inhalation exposure.[10] The fume hood also provides a physical barrier in case of splashes or spills.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate, with each component chosen to counter a specific risk. The following table summarizes the minimum required PPE for handling this compound.

Area of Protection Required PPE Specifications and Rationale
Hands Double GlovingInner Glove: Nitrile. Provides good general chemical resistance and dexterity.[11] Outer Glove: Butyl rubber or heavy-duty nitrile. Butyl rubber is highly recommended for protection against nitro-compounds.[8] Double gloving protects against minor tears in the outer glove and allows for safe removal of the contaminated outer layer.[12]
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles: Must be ANSI Z87.1-rated and provide a complete seal around the eyes to protect from splashes. Face Shield: Worn over goggles, it provides a secondary layer of protection for the entire face from splashes during transfers of liquids or vigorous reactions.[10][13]
Body Chemical-Resistant Laboratory CoatMust be long-sleeved with tight-fitting knit cuffs.[14] This prevents chemicals from reaching the skin on the arms. The coat should be worn fully buttoned.
Respiratory None (in fume hood) / Respirator (for spills)Routine handling inside a fume hood does not require respiratory protection.[10] For cleaning up a significant spill outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10][14]
Feet Closed-toe ShoesShoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited in the laboratory.

Operational Guide: Safe Handling from Start to Finish

Proper technique is as crucial as the PPE itself. The following workflows are designed to minimize exposure risk at every stage of handling.

PPE Donning and Doffing Sequence

Contamination often occurs during the removal of PPE. Following a strict sequence is critical.

G cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Inner Gloves (Nitrile) d1->d2 d3 3. Outer Gloves (Butyl) d2->d3 d4 4. Goggles d3->d4 d5 5. Face Shield d4->d5 f1 1. Face Shield f2 2. Outer Gloves f1->f2 f3 3. Lab Coat f2->f3 f4 4. Goggles f3->f4 f5 5. Inner Gloves f4->f5

Caption: Correct sequence for donning and doffing PPE.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present and organized to avoid reaching outside the containment area.

  • Weighing: If the compound is a solid, carefully weigh it onto weighing paper or into a tared container within the fume hood. Avoid creating dust. Use non-sparking tools to prevent ignition from static discharge.[9][15]

  • Transfer & Dissolution: Add solvents slowly to the solid to avoid splashing. If transferring solutions, do so carefully, keeping containers low to the work surface to minimize potential splash radius.

  • Post-Handling: After the procedure is complete, decontaminate any equipment used. Wipe down the work surface in the fume hood.

  • PPE Removal: Proceed to the designated doffing area. Remove PPE according to the sequence outlined in the diagram above.

  • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.[15][16]

Emergency Preparedness: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accident. A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and extra PPE must be readily accessible.[17][18]

Spill Response Workflow

The response to a spill depends on its size and location. This workflow provides a decision-making framework.

G cluster_minor Minor Spill (<100 mL, Contained in Fume Hood) cluster_major Major Spill (>100 mL or Outside Hood) spill Spill Occurs assess Assess Spill (Size & Location) spill->assess minor_alert Alert Colleagues assess->minor_alert Minor major_alert Alert Everyone & Evacuate Area assess->major_alert Major minor_ppe Don Spill Response PPE minor_alert->minor_ppe minor_contain Contain with Absorbent Pads minor_ppe->minor_contain minor_clean Wipe Area, Working Outside-In minor_contain->minor_clean minor_dispose Package Waste in Labeled Bag minor_clean->minor_dispose major_isolate Isolate the Area, Close Doors major_alert->major_isolate major_call Call Emergency Response / EHS major_isolate->major_call major_wait Wait for Trained Responders major_call->major_wait

Caption: Decision workflow for chemical spill response.

Spill Cleanup Procedure (Minor Spill)
  • Alert & Secure: Alert others in the lab. Ensure the fume hood sash is at the proper height.

  • Don PPE: Put on a fresh set of PPE as described in the spill kit, including double gloves, goggles, and a lab coat.[19]

  • Contain: Use absorbent pads or chemical spill pillows to dike the spill, preventing it from spreading. Work from the outside of the spill inward.[19]

  • Absorb: Gently cover the spill with absorbent material.[18]

  • Collect: Once absorbed, use a plastic scoop or other non-sparking tool to collect the material.[9] Place it into a designated hazardous waste bag.

  • Decontaminate: Wipe the spill area three times with a suitable cleaning agent (e.g., soap and water), followed by a final rinse.[20] Dispose of all cleaning materials as hazardous waste.

  • Doff & Wash: Remove PPE and wash hands thoroughly.

First Aid for Exposures
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting.[21] Rinse mouth with water. Seek immediate medical attention.[5]

Disposal: Completing the Lifecycle Safely

All materials contaminated with 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone are considered hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, weighing paper, and other disposable items must be placed in a clearly labeled, sealed hazardous waste bag.[17][18]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations.[3][9]

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Trust in the procedure, understand the reasoning behind each step, and always prioritize safety in your work with this and any other chemical compound.

References

  • nitro razredčilo - Chemius. Chemius. Available at: [Link]

  • Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Nitration reaction safety. (2024). YouTube. Available at: [Link]

  • Cytotoxic Spill Cleanup Procedure. (2017). Safety & Risk Services, The University of British Columbia. Available at: [Link]

  • Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ScienceDirect. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available at: [Link]

  • SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. AFG Bioscience LLC. Available at: [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. Available at: [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. Available at: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]

  • Chemical Spill Clean-Up. TBEP Labs. Available at: [Link]

  • HS421 Chemical Spills Guideline. (2022). UNSW Sydney. Available at: [Link]

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Available at: [Link]

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke Occupational & Environmental Safety Office. Available at: [Link]

  • Shaikh, A., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available at: [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Carlo Erba Reagents. Available at: [Link]

  • EAS Reactions with Nitrogen Heterocycles. (2018). YouTube. Available at: [Link]

  • GLOVE SELECTION CHART. WSU Spokane. Available at: [Link]

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